Rinderine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-ONKJOZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Rinderine N-oxide?
An In-depth Examination of the Chemical Properties, Metabolism, and Analysis of a Pyrrolizidine (B1209537) Alkaloid
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Rinderine N-oxide, a naturally occurring pyrrolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the biological activities and potential applications of this class of compounds.
Chemical and Physical Properties
This compound is the N-oxide derivative of the pyrrolizidine alkaloid Rinderine. The addition of an oxygen atom to the tertiary nitrogen of the necine base significantly alters the molecule's polarity and biological disposition.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₅NO₆ | |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 137821-16-0 | |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Higher water solubility than the parent alkaloid | General property of N-oxides |
| Storage Conditions | Store at < -15°C |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported in the literature. However, based on the known spectral characteristics of pyrrolizidine alkaloid N-oxides, the following features can be anticipated.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the pyrrolizidine core, with shifts influenced by the N-oxide group. Protons on carbons adjacent to the nitrogen atom will be deshielded. |
| ¹³C NMR | Carbon signals of the pyrrolizidine skeleton, with carbons alpha to the N-oxide group showing a downfield shift. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected. A characteristic fragmentation is the loss of an oxygen atom ([M+H - 16]⁺), which is indicative of an N-oxide. |
| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration is expected in the range of 950-970 cm⁻¹. |
Experimental Protocols
General Protocol for the Synthesis of Pyrrolizidine Alkaloid N-oxides
This protocol describes a general method for the N-oxidation of a pyrrolizidine alkaloid, such as Rinderine, to its corresponding N-oxide.
Materials:
-
Pyrrolizidine alkaloid (e.g., Rinderine)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve the starting pyrrolizidine alkaloid in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude N-oxide.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in ethyl acetate).
General Protocol for the Isolation of this compound from Plant Material
This protocol outlines a general procedure for the extraction and isolation of pyrrolizidine alkaloid N-oxides from plant sources, such as species from the Boraginaceae family.
Materials:
-
Dried and ground plant material
-
Methanol or ethanol
-
Hydrochloric acid (e.g., 1 M)
-
Ammonia (B1221849) solution
-
Dichloromethane or chloroform (B151607)
-
Anhydrous sodium sulfate
-
Zinc dust (for reduction of N-oxides to free bases for analytical purposes)
Procedure:
-
Extract the ground plant material exhaustively with methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid and extract with dichloromethane or chloroform to remove non-basic compounds.
-
The aqueous layer containing the protonated alkaloids and N-oxides is then basified with ammonia solution.
-
Extract the aqueous layer with dichloromethane or chloroform to isolate the free base alkaloids.
-
The N-oxides, being more water-soluble, will largely remain in the aqueous layer.
-
The aqueous layer can be further purified by techniques such as solid-phase extraction or column chromatography on a suitable stationary phase to isolate the N-oxides.
-
For analytical confirmation, a portion of the N-oxide fraction can be treated with zinc dust to reduce the N-oxides to their corresponding tertiary alkaloids, which can then be identified by comparison with authentic standards.
Metabolic Pathway and Toxicity
The toxicity of this compound is intrinsically linked to its metabolism. While the N-oxide form itself is generally considered less toxic, it can be reduced back to the parent alkaloid, Rinderine, by gut microbiota and hepatic enzymes. Rinderine is then metabolically activated in the liver to form highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity and hepatotoxicity.
Caption: Metabolic pathway of this compound leading to toxicity.
Experimental Workflow: Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant matrix.
Caption: General workflow for the isolation and analysis of this compound.
Rinderine N-oxide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in various plant species. As with other PAs, Rinderine N-oxide and its corresponding free base, rinderine, are of significant interest to researchers in pharmacognosy, toxicology, and drug development due to their potential biological activities and toxicity. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound in plants, with a focus on providing practical information for scientific professionals.
Natural Sources and Occurrence of this compound
This compound is primarily found in plants belonging to the Boraginaceae family, with notable occurrences in the genera Rindera and Cynoglossum. Pyrrolizidine alkaloids, in general, are also prevalent in the Asteraceae and Fabaceae families. These compounds are often present as a mixture of the free base and the corresponding N-oxide, with the N-oxide form frequently being the predominant analogue in the plant.
The distribution of this compound can vary significantly between different plant species and even within different parts of the same plant. Environmental factors and the developmental stage of the plant can also influence the concentration of these alkaloids.
Quantitative Data on this compound and Related Pyrrolizidine Alkaloids
The following table summarizes the available quantitative data on the occurrence of this compound and total pyrrolizidine alkaloids in selected plant species. It is important to note that specific quantitative data for this compound is often limited, with many studies reporting the total PA or PANO content.
| Plant Species | Family | Plant Part | Analyte | Concentration | Reference |
| Rindera graeca | Boraginaceae | Aerial Parts, In vitro Shoots & Hairy Roots | This compound | Present (Qualitative) | [1] |
| Rindera umbellata | Boraginaceae | Aerial Parts, Roots, Seeds | Rinderine & this compound | Present (Qualitative) | [2] |
| Cynoglossum creticum | Boraginaceae | Leaves, Flowers, Stems | Total PAs and PANOs | Up to 3507 mg/kg | [3] |
| Cynoglossum officinale | Boraginaceae | Leaves, Stems, Buds, Flowers, Pods | Total PAs and PANOs | 60-90% of total PAs are N-oxides |
Note: The concentrations of PAs can vary widely based on genetic and environmental factors. The data presented should be considered as indicative.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for pyrrolizidine alkaloids. The pathway commences with the synthesis of the necine base, which is derived from amino acids. This necine base is then esterified with a necic acid to form the parent alkaloid, rinderine. The final step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring to yield this compound. While the general pathway is understood, the specific enzymes catalyzing each step in the biosynthesis of rinderine are not yet fully characterized[4][5].
Caption: Generalized biosynthetic pathway of this compound.
Experimental Protocols
The accurate extraction and quantification of this compound from plant matrices are critical for research and safety assessment. The following sections provide detailed methodologies for these procedures.
Extraction of this compound from Plant Material
A common and effective method for the extraction of both PAs and their N-oxides involves the use of an acidified aqueous solvent followed by solid-phase extraction (SPE) for cleanup.
Materials:
-
Dried and finely ground plant material
-
Extraction solution: 0.05 M Sulphuric acid in water[6]
-
Methanol (B129727) (HPLC grade)
-
Ammonia (B1221849) solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange - SCX)[6][7]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction: a. Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube. b. Add 20 mL of the 0.05 M sulphuric acid extraction solution. c. Sonicate the mixture for 15-30 minutes at room temperature. d. Centrifuge the sample at 3000-4000 x g for 10 minutes. e. Decant the supernatant into a clean collection tube. f. Repeat the extraction process on the plant residue with another 20 mL of the extraction solution. g. Combine the supernatants.[6]
-
Solid-Phase Extraction (SPE) Cleanup (C18): a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6] b. Loading: Load the combined acidic extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities. d. Elution: Elute the PAs and PANOs from the cartridge with 5-10 mL of methanol. For SCX cartridges, elution is typically performed with a methanolic ammonia solution.[6][7]
-
Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. b. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6]
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound due to its ability to distinguish between isomeric PAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[8]
-
Mobile Phase A: 5-10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40°C
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be used for quantification. The exact m/z values will need to be determined by direct infusion of a this compound standard.
-
Precursor Ion [M+H]⁺: (To be determined from standard)
-
Product Ions: (To be determined from standard)
-
-
Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum sensitivity of the target analyte.
The following diagram illustrates a typical experimental workflow for the analysis of this compound in plant samples.
References
- 1. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Distribution and Diversity of Pyrrolizidine Alkaloids in the Most Prevalent Boraginaceae Species in Macedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bfr.bund.de [bfr.bund.de]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Rinderine N-oxide in Cynoglossum sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various Cynoglossum species. PAs are a class of secondary metabolites known for their ecological roles and potential toxicity, making their biosynthesis a critical area of study for researchers in natural product chemistry, toxicology, and drug development. This document outlines the key steps, precursors, and enzymes involved in the formation of Rinderine N-oxide, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathway.
Overview of this compound Biosynthesis
Rinderine is a pyrrolizidine alkaloid composed of a necine base, heliotridine, and a necic acid, trachelanthic acid[1]. Like most PAs, rinderine is predominantly found in plants as its N-oxide derivative, this compound. The biosynthesis is a multi-step process that occurs in different cellular compartments and tissues, primarily in the roots and shoots of Cynoglossum plants. The pathway can be broadly divided into four main stages:
-
Biosynthesis of the Necine Base (Heliotridine): This pathway begins with the formation of the characteristic bicyclic pyrrolizidine core from polyamine precursors.
-
Biosynthesis of the Necic Acid (Trachelanthic Acid): This branched-chain amino acid-derived acid is synthesized through a separate pathway.
-
Esterification: The necine base and necic acid are coupled to form the rinderine molecule.
-
N-oxidation: The tertiary nitrogen of the rinderine molecule is oxidized to form the final product, this compound.
Detailed Biosynthetic Pathway
Biosynthesis of the Necine Base: Heliotridine
The formation of the necine base is initiated by the enzyme homospermidine synthase (HSS) , which is the first committed step in PA biosynthesis[2][3][4]. HSS has been identified and studied in Cynoglossum officinale[5].
-
Homospermidine Formation: HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, forming homospermidine[4].
-
Oxidation and Cyclization: Homospermidine is then oxidized by a copper-containing amine oxidase, also known as homospermidine oxidase (HSO) [6]. This enzyme catalyzes the oxidative deamination of both primary amino groups of homospermidine to form a dialdehyde (B1249045) intermediate, which spontaneously cyclizes to form the pyrrolizidine ring system[7].
-
Further Modifications: A series of reduction, desaturation, and hydroxylation steps, likely catalyzed by dehydrogenases and cytochrome P450 monooxygenases, convert the initial cyclized product into the specific necine base, heliotridine[2][3]. Heliotridine is a stereoisomer of retronecine, another common necine base[3].
Biosynthesis of the Necic Acid: Trachelanthic Acid
Necic acids are typically derived from amino acids[8]. Trachelanthic acid, the necic acid component of rinderine, is biosynthesized from the amino acid L-valine[1][2]. The pathway is thought to involve an acyloin condensation reaction with an activated acetaldehyde (B116499) derivative[1].
Esterification of Heliotridine and Trachelanthic Acid
The penultimate step in the formation of rinderine is the esterification of the necine base with the necic acid. This reaction is likely catalyzed by an acyltransferase , which couples the activated form of trachelanthic acid (e.g., trachelanthyl-CoA) to the hydroxyl group of heliotridine. While the specific acyltransferase for rinderine has not been characterized, enzymes of the BAHD acyltransferase family are known to be involved in the biosynthesis of other PAs[2].
N-oxidation of Rinderine
The final step is the N-oxidation of the tertiary nitrogen atom of the rinderine molecule to form this compound. This is a crucial step as PAs are primarily stored and transported in their N-oxide form[2][9]. This reaction is catalyzed by either flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases (CYP450s) [9][10]. Studies on other PAs have shown that both enzyme families can be responsible for N-oxidation, with the specific enzyme varying between plant species and tissues[10].
Quantitative Data
Quantitative data on the absolute concentrations and biosynthetic rates of this compound in Cynoglossum species are limited. However, studies on Cynoglossum officinale have provided insights into the relative abundance of total PAs (as N-oxides) in different plant parts and at various developmental stages.
| Plant Part | Developmental Stage | Total PA Content (% dry weight) | Predominant Form |
| Leaves | Immature | ~1.5 - 2.0% | N-oxide (60-90%)[11][12] |
| Leaves | Mature | Decreased by ≥50% | N-oxide[11][12] |
| Stems | Immature | Substantial | N-oxide (>60%)[11] |
| Stems | Mature (late flower) | Low | Free base[11] |
| Buds and Flowers | Full bloom | ~1% | N-oxide[11] |
| Pods | Mature | Sufficient to be toxic | N-oxide[11] |
Table 1: Relative abundance of total pyrrolizidine alkaloids (PAs) in different parts of Cynoglossum officinale. The total PA content is calculated as heliosupine, the dominant alkaloid in this species.
Experimental Protocols
The following is a generalized protocol for the extraction, separation, and quantification of this compound from Cynoglossum plant material, based on established methods for PA analysis.
Extraction of Pyrrolizidine Alkaloids (PAs and PA N-oxides)
-
Sample Preparation: Collect fresh plant material (Cynoglossum sp.), freeze-dry, and grind to a fine powder.
-
Extraction:
-
Extract the powdered plant material with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) or methanol/water acidified with citric acid to pH 2-3.
-
Perform the extraction multiple times (e.g., 3x) with continuous stirring or sonication to ensure complete extraction of the polar N-oxides.
-
Combine the extracts and filter to remove solid plant debris.
-
-
Sample Cleanup (for total PAs):
-
To determine total PAs (free base + N-oxide), a portion of the acidic extract is treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding free bases.
-
The solution is then made alkaline (e.g., with NH₄OH to pH 9-10) and partitioned with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to extract the free base PAs.
-
-
Sample Cleanup (for N-oxides and free bases separately):
-
The initial acidic extract can be directly analyzed for N-oxides using LC-MS.
-
For free bases, the acidic extract is made alkaline and partitioned with an organic solvent as described above.
-
Separation and Quantification
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the preferred method for the sensitive and specific quantification of PAs and their N-oxides.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode is used. Specific parent-to-product ion transitions for Rinderine and this compound are monitored for quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of the free base PAs after the reduction of N-oxides. Derivatization may be necessary to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of isolated PAs and for quantification using an internal standard.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genotoxic Mechanism of Rinderine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine (B1680642) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species. While PA N-oxides are often considered detoxification products of their more toxic parent PAs, they can be metabolically reactivated in vivo, posing a significant genotoxic risk. This technical guide provides an in-depth exploration of the core mechanism of rinderine N-oxide genotoxicity, focusing on its metabolic activation, formation of DNA adducts, and the experimental methodologies used for its assessment. Due to the limited specific data on this compound, this guide will draw upon data from the closely related and well-studied riddelliine N-oxide as a representative model for the genotoxic potential of this class of compounds.
Core Mechanism of Genotoxicity
The genotoxicity of this compound is not direct. Instead, it is a pro-genotoxin that requires metabolic activation to exert its DNA-damaging effects. The primary mechanism involves a two-step metabolic process:
-
Reduction to the Parent Pyrrolizidine Alkaloid: In the anaerobic environment of the gut, intestinal microbiota can reduce this compound to its parent PA, rinderine. This reduction can also occur in the liver.[1][2] This initial step is critical as it converts the less reactive N-oxide back into the toxic tertiary amine form.
-
Oxidative Metabolism to a Reactive Pyrrolic Ester: The parent PA, rinderine, is then metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] This process involves dehydrogenation of the necine base, leading to the formation of a highly reactive and electrophilic pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydroretronecine.[3][4]
-
Formation of DNA Adducts: The electrophilic DHP readily reacts with nucleophilic sites on DNA bases, forming covalent adducts.[1][4] These DNA adducts are the primary lesions responsible for the genotoxic effects of PAs and their N-oxides, including the initiation of carcinogenesis.[5] The formation of a characteristic set of DHP-derived DNA adducts is considered a biomarker for PA-induced tumorigenicity.[6]
The following diagram illustrates the metabolic activation and genotoxicity pathway of this compound.
Quantitative Data on Genotoxicity
As previously mentioned, specific quantitative data for this compound is scarce. The following table summarizes the in vivo DNA adduct formation data for the closely related riddelliine N-oxide in F344 rats, providing a quantitative measure of its genotoxic potential.
| Compound | Dose | Tissue | DNA Adduct Level (adducts/10⁷ nucleotides) | Reference |
| Riddelliine N-oxide | 1.0 mg/kg for 3 days | Liver | 39.9 ± 0.6 | [3] |
| Riddelliine | 1.0 mg/kg for 3 days | Liver | 103.7 ± 4.2 (2.6-fold higher than N-oxide) | [3] |
Experimental Protocols
The assessment of the genotoxicity of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Metabolism and DNA Adduct Formation
Objective: To determine if this compound can be metabolized to reactive intermediates that form DNA adducts in a controlled in vitro system.
Methodology:
-
Incubation with Liver Microsomes:
-
This compound is incubated with rat liver microsomes, which contain a high concentration of CYP enzymes.
-
The incubation mixture typically includes a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.
-
To study the reduction of the N-oxide to the parent PA, incubations are performed under hypoxic conditions (e.g., under argon gas).[3]
-
Calf thymus DNA is included in the incubation mixture to trap reactive electrophilic metabolites.[3]
-
-
DNA Isolation and Digestion:
-
Following incubation, the DNA is isolated from the mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
-
The purified DNA is then enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
³²P-Postlabeling/HPLC Analysis of DNA Adducts:
-
The digested DNA is then analyzed using the highly sensitive ³²P-postlabeling method.
-
The DNA adducts are enriched and then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[3]
-
The level of DNA adducts is expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
In Vivo Genotoxicity Assessment: Rodent Micronucleus Assay
Objective: To evaluate the potential of this compound to induce chromosomal damage or disruption of the mitotic apparatus in vivo.
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected.[7]
-
-
Slide Preparation and Staining:
-
For the bone marrow assay, cells are flushed from the femurs, and smears are prepared on microscope slides.
-
For the peripheral blood assay, a small drop of blood is used to make a smear.
-
The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as acridine (B1665455) orange or Giemsa stain.
-
-
Scoring and Data Analysis:
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.[8]
-
A micronucleus is a small, round, non-refractile body in the cytoplasm of the PCE, containing a chromosome fragment or a whole chromosome that has lagged behind during cell division.
-
The frequency of micronucleated PCEs (MN-PCEs) is determined.
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of MN-PCEs compared to the vehicle control.[7]
-
The following diagram outlines a typical experimental workflow for assessing the genotoxicity of a test compound like this compound.
Conclusion
The genotoxicity of this compound is a critical consideration for risk assessment. Its mechanism is indirect, relying on metabolic conversion to the parent pyrrolizidine alkaloid and subsequent activation to the DNA-reactive metabolite, DHP. The formation of DHP-DNA adducts is a key event in the initiation of genotoxic effects. While specific quantitative data for this compound is limited, studies on the closely related riddelliine N-oxide provide valuable insights into its potential genotoxic potency. A comprehensive assessment of the genotoxicity of this compound requires a battery of in vitro and in vivo assays, as outlined in this guide, to fully characterize its risk to human health. Further research is warranted to generate specific data on this compound to refine its safety profile.
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of carcinogenic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides by rat primary hepatocytes generate the same characteristic DHP-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide. Their presence in the food chain, herbal remedies, and animal fodder poses a significant health risk to humans and livestock, primarily due to their hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Pyrrolizidine alkaloid N-oxides (PANOs), the oxidized form of PAs, are often the predominant form in plants and are generally considered less toxic than their parent PAs.[2][3][4] However, this lower intrinsic toxicity is deceptive. In vivo, PANOs can be reduced back to their highly toxic tertiary PA counterparts by gut microbiota and hepatic enzymes, thereby acting as pro-toxins.[5][6] This technical guide provides an in-depth analysis of the biological activity of PANOs, focusing on their metabolism, mechanisms of toxicity, and potential therapeutic applications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.
Metabolism and Bioactivation: The Pathway to Toxicity
The toxicity of PANOs is intrinsically linked to their metabolic fate. While PANOs themselves are relatively stable and water-soluble, their conversion to reactive metabolites is the critical initiating step in their toxic cascade.
The primary route of PANO bioactivation involves a two-step process:
-
Reduction to Pyrrolizidine Alkaloids: Following ingestion, PANOs are readily reduced to their corresponding tertiary PAs. This reduction is efficiently carried out by the anaerobic microflora in the gastrointestinal tract and by cytochrome P450 (CYP) enzymes in the liver.[5][6]
-
Oxidative Metabolism of Pyrrolizidine Alkaloids: The newly formed PAs, particularly those with an unsaturated necine base, are then metabolized by hepatic CYP enzymes (primarily CYP3A4 and CYP2B6 in humans) into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[7] These electrophilic metabolites are the ultimate toxicants responsible for the adverse effects of PAs and PANOs.
These reactive DHPAs can then covalently bind to cellular macromolecules, including DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenicity.[2][8]
Quantitative Analysis of Biological Activity
The biological activity of PANOs can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for selected PANOs and their corresponding PAs.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloid N-Oxides and Parent Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Heliotrine N-oxide | RAW 264.7 | NO Inhibition | 85.1 | [9] |
| 7-Angelylheliotridine N-oxide | RAW 264.7 | NO Inhibition | 105.1 | [9] |
| Riddelliine N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |
| Lasiocarpine N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |
| Senecionine (B1681732) N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |
| Heliotrine | RAW 264.7 | NO Inhibition | 52.4 | [9] |
| Europine | RAW 264.7 | NO Inhibition | 7.9 | [9] |
| Lasiocarpine | CRL-2118 | Cytotoxicity | Concentration-dependent | [10] |
| Seneciphylline | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |
| Senecionine | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |
| Monocrotaline | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |
| Riddelliine | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |
Table 2: Relative Potency (REP) Factors of Pyrrolizidine Alkaloid N-Oxides
| PANO | Parent PA | REP Factor (Interim) | Basis | Reference |
| All PANO | Corresponding PA | Same as parent PA | Worst-case approach for risk assessment | [11] |
| Riddelliine N-oxide | Riddelliine | Dose-dependent | Physiologically based kinetic modeling | [12] |
| Senecionine N-oxide | Senecionine | Endpoint-dependent | In vivo rat study | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of PANO biological activity.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic potential of PANOs on a selected cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
PANO of interest
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PANO in serum-free medium. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of the PANO dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the PANO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vitro Genotoxicity Assessment: Micronucleus Assay
The in vitro micronucleus assay is a well-established method for evaluating the genotoxic potential of a substance by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16]
Materials:
-
PANO of interest
-
Metabolically competent cell line (e.g., HepG2) or co-culture system
-
Complete cell culture medium
-
Cytochalasin B (cytokinesis inhibitor)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA-specific stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of the PANO, along with positive and negative controls.
-
Addition of Cytochalasin B: At a suitable time point after treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: After an incubation period that allows for one cell division, harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of PANOs using liver microsomes, which are a rich source of CYP enzymes.
Materials:
-
PANO of interest
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, phosphate buffer, and the PANO of interest.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the parent PANO and its metabolites (the corresponding PA and DHPAs) using a validated LC-MS/MS method.
Signaling Pathways in PANO-Induced Toxicity
The toxic effects of PANO metabolites are mediated through the modulation of various cellular signaling pathways, leading to cellular dysfunction and death.
Mitochondrial Apoptosis Pathway
The reactive pyrrolic metabolites of PANOs can induce apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[17] This pathway is initiated by cellular stress, such as DNA damage and oxidative stress, caused by the electrophilic DHPAs.
Key events in this pathway include:
-
Increased Mitochondrial Permeability: DHPAs can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.
Potential Therapeutic Applications
Despite their inherent toxicity, some PANOs have been investigated for their potential therapeutic properties. The most notable example is indicine (B129459) N-oxide, which has been studied as an anticancer agent. The rationale behind this approach is that the hypoxic environment often found in solid tumors may favor the reductive activation of the N-oxide to its cytotoxic parent alkaloid, indicine, leading to selective tumor cell killing.[18] However, the clinical development of indicine N-oxide has been hampered by its associated toxicities.[18]
Conclusion
Pyrrolizidine alkaloid N-oxides represent a complex and challenging class of natural compounds. While often less toxic than their parent alkaloids in their native form, their in vivo reduction to highly reactive and toxic metabolites makes them a significant concern for human and animal health. A thorough understanding of their metabolism, mechanisms of toxicity, and the signaling pathways they affect is crucial for accurate risk assessment and the development of potential mitigation strategies. For drug development professionals, the concept of exploiting the bio-reductive activation of N-oxides in the targeted therapy of cancer remains an area of interest, although overcoming the associated toxicities is a major hurdle. Continued research into the intricate biological activities of PANOs is essential for safeguarding public health and exploring their potential therapeutic applications.
References
- 1. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wur.nl [wur.nl]
- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interim relative potency factors for the toxicological risk assessment of pyrrolizidine alkaloids in food and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, indicine N-oxide, in humans. | Semantic Scholar [semanticscholar.org]
The Dual-Faceted Role of Rinderine N-oxide in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinderine (B1680642) N-oxide, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, represents a sophisticated and nuanced component of plant defense against herbivory. Predominantly stored in this less toxic N-oxide form, it serves as a pro-toxin, undergoing metabolic activation within the herbivore to exert its full defensive potential. This guide provides a comprehensive overview of the current understanding of rinderine N-oxide's role in plant defense, detailing its biosynthesis, mechanism of action, and the intricate interplay with herbivore metabolism. It also furnishes detailed experimental protocols for its analysis and presents key data on the toxicity of related compounds, offering a framework for future research and potential applications in drug development and crop protection.
Introduction: Pyrrolizidine Alkaloids as a Plant Defense Strategy
Plants have evolved a vast arsenal (B13267) of chemical defenses to deter herbivores, among which pyrrolizidine alkaloids (PAs) are a prominent and structurally diverse group.[1] Found in numerous plant families, including Boraginaceae, Asteraceae, and Fabaceae, PAs are known for their toxic effects on a wide range of organisms.[1] Rinderine, and its more abundant N-oxide form, are characteristic PAs found in various plant species, such as those of the Cynoglossum genus.[2]
Plants typically store PAs as N-oxides, which are generally less toxic and more water-soluble than their corresponding tertiary free bases.[1][3] This chemical strategy presents a fascinating example of a "pro-drug" defense, where the plant-produced compound requires metabolic activation by the herbivore to become fully effective. This guide will delve into the specific role and mechanisms of this compound within this broader defensive context.
Biosynthesis of this compound: A Multi-step Pathway
The biosynthesis of pyrrolizidine alkaloids is a complex process that originates from primary metabolism. While the complete pathway for rinderine is not fully elucidated, the initial steps are well-established for the PA family.
The pathway begins with the amino acid arginine, which is converted to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) . This enzyme is a key regulatory point in the pathway and is believed to have evolved independently multiple times in different plant lineages through the duplication of the gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism.
Subsequent steps involve oxidative deamination, cyclization, and reduction to form the characteristic necine base of the PA. The necine base is then esterified with a necic acid, which is derived from branched-chain amino acids. In the final step, the tertiary nitrogen of the PA free base is oxidized to form the N-oxide. The induction of PA biosynthesis is often triggered by herbivore damage and is mediated by plant defense signaling pathways, primarily involving jasmonic acid.
Mechanism of Action: The Pro-Toxin Strategy
The primary defensive role of this compound lies in its conversion to the more toxic tertiary alkaloid, rinderine, within the herbivore's digestive system. The alkaline conditions of the insect gut facilitate the reduction of the N-oxide to the free base.[4] This lipophilic tertiary amine is more readily absorbed through the gut wall and can then be bioactivated by cytochrome P450 monooxygenases in the herbivore's tissues to form highly reactive pyrrolic esters. These esters are potent alkylating agents that can bind to and damage essential biomolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[3]
However, the story is more complex, as many specialist herbivores have co-evolved mechanisms to detoxify or even utilize these plant compounds for their own defense. Some insects possess specific enzymes that can re-oxidize the toxic tertiary PAs back to the less harmful N-oxides, which they can then safely sequester.[5] This sequestration renders the insect unpalatable to its own predators.
Quantitative Data on Pyrrolizidine Alkaloid Toxicity
While specific quantitative data for this compound is limited in the public domain, studies on other pyrrolizidine alkaloids provide valuable insights into their dose-dependent effects on herbivores. The toxicity of PAs is highly dependent on their specific chemical structure.
| Pyrrolizidine Alkaloid | Herbivore Species | Bioassay | Effect | Concentration | Reference |
| Senecionine N-oxide | Philosamia ricini (eri silk moth) | Artificial Diet | Strongly decreased survival | Not specified | [1] |
| Retrorsine N-oxide | Frankliniella occidentalis (thrips) | Artificial Diet | Higher survival than on tertiary retrorsine | Not specified | [1] |
| Jacobine (free base) | Spodoptera exigua (beet armyworm) | Cell Line & Injection | Highly toxic | 0-70 ppm | [6] |
| Erucifoline (free base) | Spodoptera exigua (beet armyworm) | Cell Line & Injection | Highly toxic | 0-70 ppm | [6] |
| Riddelliine N-oxide | F344 Rats | Feeding Study | Genotoxic (DNA adducts) | 1.0 mg/kg for 3 days | [4] |
Note: The free base forms of PAs are consistently shown to be more toxic than their corresponding N-oxides in direct toxicity assays.[6]
Experimental Protocols
Extraction of this compound from Plant Material
A general protocol for the extraction of pyrrolizidine alkaloids and their N-oxides from plant material involves an acid-base extraction procedure.
Materials:
-
Dried and ground plant material
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ammonia (B1221849) solution (25%)
-
Zinc dust (for reduction of N-oxides to free bases, optional)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Maceration: Extract the ground plant material (e.g., 10 g) with methanol (e.g., 3 x 100 mL) at room temperature for 24 hours for each extraction.
-
Acidification: Combine the methanol extracts, filter, and evaporate to dryness under reduced pressure. Dissolve the residue in 0.5 M H₂SO₄ (e.g., 50 mL).
-
Purification: Wash the acidic aqueous solution with dichloromethane or chloroform (e.g., 3 x 50 mL) to remove lipids and other non-polar compounds. Discard the organic phase.
-
Basification: Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached.
-
Extraction of Free Bases: Extract the free base PAs from the basified solution with dichloromethane or chloroform (e.g., 5 x 50 mL).
-
Extraction of N-oxides (optional): The remaining aqueous phase contains the PA N-oxides.
-
Reduction of N-oxides (optional): To analyze the total PA content as free bases, add zinc dust to the acidic aqueous solution (from step 3) and stir for several hours to reduce the N-oxides to their corresponding free bases. Then proceed with basification and extraction as in steps 4 and 5.
-
Solid-Phase Extraction (SPE): For further purification, the crude extract can be passed through an SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with water, and elute the PAs with methanol.
Analysis of this compound
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the sensitive and selective quantification of this compound.
Instrumentation:
-
HPLC or UHPLC system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
C18 reversed-phase column
Typical HPLC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for rinderine and this compound.
References
- 1. Attract and deter: a dual role for pyrrolizidine alkaloids in plant–insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids from Cynoglossum creticum. Synthesis of the pyrrolizidine alkaloids echinatine, rinderine, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The two facies of pyrrolizidine alkaloids: the role of the tertiary amine and its N-oxide in chemical defense of insects with acquired plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Toxicological Profile of Rinderine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for Rinderine N-oxide is limited. This guide provides a comprehensive overview based on the known toxicology of its parent pyrrolizidine (B1209537) alkaloid (PA), Rinderine, and the well-established metabolic and toxicological pathways of closely related PA N-oxides, such as Riddelliine N-oxide. This approach allows for a scientifically grounded, albeit extrapolated, toxicological profile.
Executive Summary
This compound is a naturally occurring pyrrolizidine alkaloid N-oxide found in certain plant species, including Rindera graeca.[1] While N-oxidation is often a detoxification pathway for PAs, PA N-oxides can be reduced back to their parent alkaloids in vivo, particularly by the intestinal microbiota and liver enzymes. Consequently, the toxicological profile of this compound is intrinsically linked to that of Rinderine. The primary concern with 1,2-unsaturated PAs like Rinderine is their potential for hepatotoxicity, genotoxicity, and carcinogenicity following metabolic activation.
Chemical and Physical Properties
| Property | Value | Source |
| Rinderine | ||
| Molecular Formula | C15H25NO5 | PubChem |
| Molecular Weight | 299.36 g/mol | PubChem |
| IUPAC Name | (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester | PubChem |
| This compound | ||
| Molecular Formula | C15H25NO6 | Inferred |
| Molecular Weight | 315.36 g/mol | Inferred |
Toxicokinetics and Metabolism
The toxicity of this compound is critically dependent on its in vivo conversion to Rinderine. This metabolic pathway is a two-step process:
-
Reduction to Parent PA: Following ingestion, this compound is likely reduced to Rinderine by intestinal microflora and hepatic enzymes. This retro-conversion is a key toxification step.
-
Metabolic Activation of Rinderine: The resulting Rinderine, a 1,2-unsaturated PA, undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) monooxygenases. This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular nucleophiles.
Non-Clinical Toxicology
Acute Toxicity
Specific acute toxicity data for this compound is not available. However, for the parent compound, Rinderine, the following has been reported:
| Compound | Species | Route | LD50/MLD | Reference |
| Rinderine | Rat | Intraperitoneal | 3.2 mmol/kg (960 mg/kg) (MLD) | [2] |
MLD: Minimum Lethal Dose
Genotoxicity
Direct genotoxicity studies on this compound have not been identified. However, 1,2-unsaturated PAs as a class are known to be genotoxic.[3][4][5] The formation of DHP-derived DNA adducts is considered the initial step in PA-induced carcinogenicity.[4] Studies on the related compound, riddelliine N-oxide, have shown that it is a potential genotoxic hepatocarcinogen through its conversion to riddelliine.[6]
Illustrative Data for Riddelliine N-oxide:
| Compound | Dose | Species | Findings | Reference |
| Riddelliine N-oxide | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 39.9 ± 0.6 adducts/10^7 nucleotides | [6] |
| Riddelliine | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 103.7 ± 5.9 adducts/10^7 nucleotides | [6] |
This demonstrates that while the N-oxide may be less potent than the parent PA, it is still capable of inducing significant DNA damage.
Carcinogenicity
Specific carcinogenicity studies for Rinderine or its N-oxide are lacking. However, the genotoxic nature of its presumed reactive metabolites strongly suggests a carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified plants containing PAs as Group 2B (possibly carcinogenic to humans). Riddelliine, a structurally related PA, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[7] Chronic exposure to riddelliine has been shown to cause liver hemangiosarcomas, hepatocellular adenomas, and mononuclear-cell leukemia in rats.[7]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are representative protocols for key toxicological assays, based on studies with the surrogate compound, riddelliine.
In Vivo DNA Adduct Formation Assay (Illustrative)
-
Test System: Male F344 rats.
-
Administration: Oral gavage of Riddelliine N-oxide (e.g., 1.0 mg/kg body weight) daily for three consecutive days. A control group receives the vehicle (e.g., phosphate (B84403) buffer).
-
Sample Collection: Animals are euthanized 24 hours after the last dose, and livers are collected.
-
DNA Isolation: Liver DNA is isolated using standard enzymatic digestion and solvent extraction methods.
-
Adduct Analysis: DNA adducts are detected and quantified using the ³²P-postlabeling/HPLC method. This involves enzymatic digestion of DNA to nucleotides, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation and quantification by high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Endpoint: Levels of specific DHP-derived DNA adducts are measured and reported as adducts per 10⁷ or 10⁸ nucleotides.
In Vitro Metabolism Assay (Illustrative)
-
Test System: Rat or human liver microsomes.
-
Reaction Mixture: Microsomes are incubated with Riddelliine N-oxide in a buffered solution containing an NADPH-generating system. For reduction studies, hypoxic conditions (e.g., argon atmosphere) are used.
-
Incubation: The reaction is carried out at 37°C for a specified time.
-
Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the parent alkaloid (Riddelliine) and other metabolites like dehydroretronecine (B1196577) (DHR).
-
Endpoint: Rate of metabolite formation.
Mechanism of Action for Toxicity
The proposed mechanism of toxicity for this compound involves a cascade of events initiated by its metabolic conversion:
-
Formation of Reactive Metabolites: Following reduction to Rinderine and subsequent CYP-mediated oxidation, electrophilic DHPAs are formed in the liver.
-
Adduct Formation: These reactive metabolites bind covalently to cellular macromolecules, including DNA and proteins.
-
Cellular Damage: DNA adducts can lead to mutations and chromosomal aberrations, initiating carcinogenesis. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, particularly in the liver.
-
Pathological Outcomes: The cumulative cellular damage manifests as hepatotoxicity (e.g., megalocytosis, necrosis), genotoxicity, and ultimately, the development of tumors, primarily in the liver.
Conclusion
The toxicological profile of this compound is predicted to be similar to that of other 1,2-unsaturated pyrrolizidine alkaloids. While it may be less potent than its parent compound, Rinderine, its in vivo reduction makes it a significant health concern. The primary toxicities are hepatotoxicity, genotoxicity, and carcinogenicity, driven by the metabolic formation of reactive pyrrolic esters that form adducts with DNA and proteins. Further research is required to establish a definitive toxicological profile and quantitative risk assessment for this compound specifically. Professionals in drug development should be aware of the potential for PA contamination in herbal ingredients and the associated toxicological risks.
References
- 1. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rinderine | C15H25NO5 | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Rinderine N-oxide: A Technical Guide
Introduction
Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of natural compounds found in various plant species.[1][2] Pyrrolizidine alkaloids (PAs) and their N-oxide derivatives are of significant interest to researchers in toxicology and drug development due to their potential biological activities and toxicities.[3] The N-oxide forms are generally considered less toxic than their parent PAs; however, their in vivo reduction to the corresponding PA can lead to toxicity.[3][4] Understanding the pharmacokinetics and bioavailability of these compounds is crucial for assessing their safety and potential therapeutic applications.
This technical guide provides an in-depth overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing parallels from comprehensive studies on Riddelliine N-oxide and other structurally similar PANOs.
Physicochemical Properties and their Influence on Pharmacokinetics
The physicochemical properties of PANOs, such as lipophilicity and partitioning in the blood, are key determinants of their toxicokinetics.
Table 1: Experimentally Determined and Predicted Physicochemical Properties of Representative Pyrrolizidine Alkaloids and their N-oxides.
| Compound | Log P (Experimental) | Rb (Blood-to-Plasma Ratio) (Experimental) |
| Intermedine | -1.93 | 1.12 |
| Intermedine N-oxide | -1.73 | 0.689 |
| Lasiocarpine (B1674526) | -0.502 | 1.0 |
| Lasiocarpine N-oxide | -0.302 | 1.0 |
| Monocrotaline | -1.61 | 1.1 |
| Monocrotaline N-oxide | -1.43 | 0.8 |
| Retrorsine | -1.35 | 1.1 |
| Retrorsine N-oxide | -1.33 | 0.8 |
Data sourced from a study on various PAs and PANOs.[5]
Generally, PANOs are found to be slightly more lipophilic than their corresponding parent PAs, with the exception of lasiocarpine N-oxide.[5] The blood-to-plasma concentration ratio (Rb) for PANOs is typically lower than that of their parent PAs, suggesting a lower affinity for red blood cells.[5]
Pharmacokinetics of Pyrrolizidine Alkaloid N-Oxides
The pharmacokinetic profile of PANOs is characterized by their conversion to the parent PA, which is a critical step for their bioactivation and potential toxicity.
Absorption
Following oral administration, PANOs are absorbed from the gastrointestinal tract. The rate constant for the absorption of riddelliine N-oxide from the intestinal microbiota compartment to the liver has been reported as 0.23 h⁻¹.[4]
Distribution
Limited specific data is available on the tissue distribution of this compound. For related compounds, distribution is influenced by their physicochemical properties.
Metabolism
The metabolism of PANOs is a key determinant of their biological activity and toxicity. The primary metabolic pathways include:
-
Reduction to the Parent Pyrrolizidine Alkaloid: This is a crucial activation step. The reduction of riddelliine N-oxide to riddelliine is known to be carried out by the intestinal microbiota and also occurs in the liver.[3][4] This reduction is diminished under aerobic conditions.[3]
-
Metabolism of the Parent Pyrrolizidine Alkaloid: The parent PA, formed from the N-oxide, can undergo further metabolism. For instance, riddelliine is metabolized by liver microsomes to riddelliine N-oxide (a detoxification pathway) and 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a reactive metabolite responsible for toxicity.[6]
Metabolic pathway of this compound.
Excretion
Specific excretion data for this compound is not available. For the related compound indicine (B129459) N-oxide, approximately 40% of the administered dose was eliminated in the urine within 24 hours as the unmetabolized drug and 2% as the free base indicine in human studies.
Bioavailability
The oral bioavailability of PANOs can be influenced by their conversion to the parent PA by the intestinal microbiota. A physiologically based kinetic (PBK) model for riddelliine N-oxide has been developed to predict its in vivo relative potency compared to riddelliine.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetics of PANOs. The following sections describe methodologies used in studies of related compounds.
In Vivo Pharmacokinetic Studies
Animal Model: Male and female F344 rats and B6C3F1 mice have been used in toxicokinetic studies of riddelliine.[7]
Dosing: Oral gavage is a common route of administration. For riddelliine N-oxide, a dose of 20 mg/kg body weight has been used in rats.[4]
Sample Collection: Blood samples are typically collected at various time points post-dosing to determine the serum concentrations of the analyte and its metabolites.
Sample Analysis: Liquid chromatography-electrospray mass spectrometry (LC-ES/MS) is a validated method for the quantification of riddelliine and its metabolites in serum.[7]
Workflow for in vivo pharmacokinetic study.
In Vitro Metabolism Studies
System: Rat liver microsomes are used to study the in vitro metabolism of PANOs.[3]
Incubation Conditions: Metabolism can be studied under both hypoxic (argon) and aerobic conditions to assess the role of oxygen in the metabolic pathways.[3] Incubations are typically performed in the presence of cofactors such as NADPH.
Analysis: The formation of metabolites, such as the parent PA and DHP-derived DNA adducts, can be quantified using techniques like ³²P-postlabeling/HPLC.[3]
Conclusion
While direct experimental data for this compound remains elusive, the pharmacokinetic profile of the structurally similar Riddelliine N-oxide provides a valuable framework for understanding its likely in vivo behavior. The key feature of PANO pharmacokinetics is the in vivo reduction to the parent PA, which is a critical step for bioactivation. Future research should focus on conducting specific pharmacokinetic and bioavailability studies on this compound to validate these predictions and provide a more accurate assessment of its safety and potential therapeutic value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 137821-16-0 | XR180166 | Biosynth [biosynth.com]
- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rinderine N-oxide as a Mammalian Metabolite of Riddelliine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Riddelliine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), is a known genotoxic carcinogen. Its toxicity is intrinsically linked to its metabolic activation in mammals. A key metabolic pathway is the formation of rinderine (B1680642) N-oxide, a process with significant toxicological implications. This technical guide provides an in-depth overview of rinderine N-oxide as a mammalian metabolite of riddelliine, consolidating quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways. The information presented is intended to support research and development efforts in toxicology, drug metabolism, and safety assessment.
Introduction
Pyrrolizidine alkaloids are a class of phytotoxins found in numerous plant species worldwide, and their presence in the food chain poses a potential risk to human health. Riddelliine is a representative PA that has been shown to induce liver tumors in rodents. The metabolic fate of riddelliine is a critical determinant of its toxicity. In mammals, riddelliine undergoes two primary phase I metabolic transformations in the liver: dehydrogenation to form dehydroretronecine (B1196577) (DHR), a reactive pyrrolic metabolite, and N-oxygenation to yield this compound.
While N-oxidation is often considered a detoxification pathway for xenobiotics, the case of riddelliine is more complex. This compound can be reduced back to the parent alkaloid, riddelliine, both systemically under hypoxic conditions and by the gut microbiota. This retro-conversion means that this compound can act as a reservoir for the parent toxin, contributing to its overall genotoxic and carcinogenic potential. Both riddelliine and this compound, through its conversion to riddelliine, can lead to the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, which are believed to be the primary initiators of carcinogenesis.
This guide will delve into the quantitative aspects of this compound formation, the experimental methods used to study this metabolic process, and the downstream cellular consequences of riddelliine metabolism.
Quantitative Data on Riddelliine Metabolism
The metabolism of riddelliine is a complex process involving competing pathways. The following tables summarize the available quantitative data on the formation of its major metabolites, this compound and DHP, in liver microsomes, as well as the kinetics of the retro-reduction of this compound.
Table 1: In Vitro Metabolism of Riddelliine in Human and Rat Liver Microsomes
| Species | Metabolite | Rate of Formation (nmol/min/mg protein) | Reference |
| Human | This compound | 0.03 - 0.15 | [1] |
| Human | DHP | 0.20 - 0.62 | [1] |
| Rat (Female F344) | This compound | Comparable to human | [1] |
| Rat (Female F344) | DHP | Comparable to human | [1] |
Table 2: Michaelis-Menten Kinetic Parameters for DHP Formation from Riddelliine
| Species | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Human (Female) | 0.66 ± 0.08 | 1.70 ± 0.09 | [1] |
| Rat (Female F344) | 0.37 ± 0.05 | 0.48 ± 0.03 | [1] |
Note: Specific Km and Vmax values for the N-oxygenation of riddelliine to this compound are not currently available in the literature. The data for the competing DHP formation pathway are provided for context.
Table 3: Michaelis-Menten Kinetic Parameters for the Reduction of this compound to Riddelliine by Rat Fecal Microbiota (Anaerobic Conditions)
| Parameter | Value | Reference |
| Km (µM) | Value not explicitly stated in snippets | [2] |
| Vmax (µmol/h/g feces) | Value not explicitly stated in snippets | [2] |
Table 4: In Vivo DNA Adduct Levels in F344 Rats
| Compound Administered | Dose | Adduct Level (adducts/107 nucleotides) | Reference |
| Riddelliine | 1.0 mg/kg for 3 days | 103.7 ± 2.4 (2.6-fold higher than N-oxide) | [3][4] |
| This compound | 1.0 mg/kg for 3 days | 39.9 ± 0.6 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a metabolite of riddelliine.
In Vitro Metabolism of Riddelliine using Liver Microsomes
This protocol is synthesized from methodologies described in the literature for studying the metabolism of xenobiotics in liver microsomes.
Objective: To determine the rate of formation of this compound and DHP from riddelliine in the presence of human or rat liver microsomes.
Materials:
-
Riddelliine
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl2 (to a final concentration of 3-5 mM)
-
Liver microsomes (to a final concentration of 0.5-1.0 mg/mL protein)
-
Riddelliine (from a stock solution in a suitable solvent like DMSO, final concentration to be tested, e.g., 10-100 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., a solution containing G6P, G6PDH, and NADP+ to achieve final concentrations of approximately 1.3 mM, 0.4 U/mL, and 1.3 mM, respectively).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Quantification of Riddelliine and this compound by LC-MS/MS
This protocol outlines the general steps for the analysis of riddelliine and its N-oxide metabolite. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Riddelliine: Precursor ion [M+H]+ → Product ion(s)
-
This compound: Precursor ion [M+H]+ → Product ion(s)
-
Internal Standard: Precursor ion [M+H]+ → Product ion(s)
-
Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Construct calibration curves for riddelliine and this compound using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curves.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
Signaling Pathways and Experimental Workflows
The metabolism of riddelliine initiates a cascade of events, from the initial enzymatic conversion to the ultimate cellular response to DNA damage. The following diagrams, generated using the DOT language, illustrate these key processes.
Metabolic Activation of Riddelliine
This diagram illustrates the primary metabolic pathways of riddelliine in the liver and the role of gut microbiota in the retro-reduction of this compound.
Caption: Metabolic pathways of riddelliine in mammals.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the sequential steps involved in a typical in vitro metabolism experiment using liver microsomes.
References
- 1. Repair of Retrorsine-Induced DNA Damage in Rat Livers: Insights Gained from Transcriptomic and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Dynamics of Rinderine N-oxide Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on Rinderine N-oxide are limited in publicly available literature. This guide leverages data from studies on Riddelliine N-oxide, a structurally similar pyrrolizidine (B1209537) alkaloid (PA) N-oxide, to provide insights into the potential in vivo effects of this compound. The metabolic pathways and toxicological profiles of these compounds are expected to share significant similarities.
Introduction: The In Vivo Fate of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloids (PAs) are naturally occurring toxins found in numerous plant species. Their N-oxide derivatives are often considered detoxification products; however, they can be converted back to the parent PAs in vivo, reinstating their toxicity[1]. The primary toxicity associated with unsaturated PAs is hepatotoxicity, which can lead to carcinogenicity. This is driven by the metabolic activation of the parent PA in the liver to form reactive pyrrolic esters, such as dehydropyrrolizidine alkaloids (DHPAs), which can then form DNA and protein adducts[1][2][3].
This technical guide provides a comprehensive overview of the in vivo studies related to PA N-oxides, with a focus on Riddelliine N-oxide as a proxy for this compound. It covers the metabolic activation pathways, quantitative toxicological data, and the experimental protocols used in these studies.
Metabolic Activation and Detoxification
The toxicity of PA N-oxides is intrinsically linked to their in vivo reduction to the corresponding parent PA. This biotransformation is a critical step that precedes the metabolic activation to toxic pyrrolic intermediates.
Key Metabolic Steps
-
Reduction to Parent PA: PA N-oxides are predominantly reduced back to their parent PAs by intestinal microbiota under anaerobic conditions and, to a lesser extent, by liver enzymes[2][4]. The reduction by intestinal microbiota is significantly more efficient than in the liver or small intestine[2].
-
Metabolic Activation: The parent PA is then metabolized by cytochrome P450 (CYP450) enzymes in the liver to form DHPAs[1][2].
-
Adduct Formation: The reactive DHPAs can bind to cellular macromolecules, forming DNA and protein adducts, which are key events in the initiation of liver toxicity and carcinogenicity[1][3].
-
Detoxification: N-oxidation of the parent PA is generally considered a detoxification pathway. Additionally, DHPAs can be conjugated with glutathione (B108866) (GSH), representing another detoxification route[3].
Signaling and Metabolic Pathway
The following diagram illustrates the major metabolic pathway for PA N-oxides in vivo.
Quantitative In Vivo Data
The following tables summarize quantitative data from in vivo studies on Riddelliine N-oxide, which can be used to estimate the potential effects of this compound.
Table 1: In Vivo Genotoxicity of Riddelliine N-oxide in F344 Rats
| Compound | Dose | Duration | DNA Adduct Level (adducts/10^7 nucleotides) | Reference |
| Riddelliine N-oxide | 1.0 mg/kg | 3 consecutive days | 39.9 ± 0.6 | [1] |
| Riddelliine | 1.0 mg/kg | 3 consecutive days | ~103.7 (2.6-fold higher than N-oxide) | [1] |
Table 2: Relative Potency (REP) of Riddelliine N-oxide to Riddelliine based on DHP-derived DNA Adducts in Rat Liver
| Method | REP Value | Reference |
| 32P post-labelling | 0.36 | [2] |
| 32P post-labelling | 0.41 | [2] |
| LC-MS/MS | 0.64 | [2] |
Table 3: Pharmacokinetic Parameters of Riddelliine N-oxide and Riddelliine in Rats
| Compound Administered | Dose | Analyte | Cmax | Tmax | AUC Ratio (N-oxide/Riddelliine) | Reference |
| Riddelliine N-oxide | 20 mg/kg bw (oral) | Riddelliine | Lower than direct Riddelliine admin. | Higher than direct Riddelliine admin. | 0.67 | [2] |
| Riddelliine | 10 mg/kg bw (oral) | Riddelliine | Higher than N-oxide admin. | Lower than N-oxide admin. | - | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of in vivo studies. The following sections outline the methodologies used in key experiments on PA N-oxides.
In Vivo Genotoxicity Assessment in Rats
-
Animal Model: Male F344 rats are commonly used.
-
Test Compound: Riddelliine N-oxide and Riddelliine.
-
Dosing: Animals receive the test compound, for example, at a dose of 1.0 mg/kg body weight for three consecutive days via oral gavage[1].
-
Sample Collection: Livers are collected after the final dose.
-
DNA Isolation: Liver DNA is isolated using standard enzymatic digestion and solvent extraction methods.
-
DNA Adduct Analysis: DHP-derived DNA adducts are detected and quantified using 32P-postlabelling/HPLC or LC-MS/MS methods[1][2].
In Vitro Metabolism Studies with Liver Microsomes
-
System: Rat liver microsomes are used to investigate the metabolic conversion of PA N-oxides[1].
-
Conditions:
-
Reaction Components: The incubation mixture typically contains liver microsomes, the PA N-oxide, and cofactors such as NADPH. For assessing genotoxicity, calf thymus DNA is included to trap reactive metabolites[1].
-
Analysis: The formation of the parent PA and DHP-derived DNA adducts is measured by HPLC and 32P-postlabelling, respectively[1].
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for in vivo studies of PA N-oxide toxicity.
Conclusion
The in vivo exposure to this compound, and other PA N-oxides, presents a complex toxicological profile. While N-oxidation is a detoxification pathway, the in vivo reduction of PA N-oxides, primarily by the intestinal microbiota, regenerates the toxic parent alkaloid. Subsequent metabolic activation in the liver leads to the formation of DNA and protein adducts, driving hepatotoxicity. The quantitative data from studies on the closely related Riddelliine N-oxide provide valuable benchmarks for risk assessment. Future in vivo studies should focus on generating specific data for this compound to refine our understanding of its pharmacokinetics and toxicodynamics. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
- 1. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Genotoxic Activity of Rinderine N-oxide and its Parent Alkaloid, Rinderine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical analysis of the genotoxic potential of the pyrrolizidine (B1209537) alkaloid (PA) Rinderine and its corresponding N-oxide. Due to the limited availability of direct comparative genotoxicity data for Rinderine, this document leverages extensive research on the closely related and structurally similar PA, Riddelliine, as a surrogate to elucidate the principles of metabolic activation, DNA damage, and experimental assessment.
Introduction: Pyrrolizidine Alkaloids and Genotoxicity
Pyrrolizidine alkaloids are a large class of phytotoxins produced by numerous plant species worldwide.[1][2] Their presence in herbal remedies, contaminated food sources, and animal products poses a significant health risk to humans and livestock.[1][2] The toxicity of PAs is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHP).[1][3] These reactive metabolites can form covalent adducts with cellular macromolecules, including DNA, which is the critical event initiating their genotoxic and carcinogenic effects.[1][3][4]
PA N-oxides are often considered detoxification products as they are more water-soluble and readily excreted.[4] However, they can be reduced back to the parent PA in the gut and liver, thereby acting as a reservoir for the toxic alkaloid and contributing to overall genotoxicity.[4][5] This guide focuses on the comparative genotoxic activity of Rinderine and Rinderine N-oxide, using Riddelliine as a well-documented model to understand the underlying mechanisms and quantitative differences in their DNA-damaging potential.
Metabolic Activation and Mechanism of Genotoxicity
The genotoxicity of Rinderine, like other PAs, is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[3] The metabolic pathway leading to DNA damage is a multi-step process.
Signaling Pathway of Genotoxicity
The key steps in the metabolic activation of Rinderine leading to the formation of DNA adducts are as follows:
-
Oxidation: The parent alkaloid, Rinderine, is oxidized by hepatic cytochrome P450 enzymes to form the highly reactive dehydrorinderine (a DHP ester).
-
Hydrolysis: Dehydrorinderine can be hydrolyzed to a more stable, but still reactive, metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).
-
DNA Adduct Formation: Both dehydrorinderine and DHP are electrophilic and can react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DHP-derived DNA adducts.[4]
-
Genotoxic Lesions: The formation of these DNA adducts can lead to mutations, chromosomal aberrations, and other forms of genetic damage, ultimately contributing to the initiation of cancer.
This compound, while less directly genotoxic, can be reduced back to Rinderine by gut microflora and hepatic enzymes. Once reformed, Rinderine can enter the same metabolic activation pathway, leading to the formation of DHP-derived DNA adducts and subsequent genotoxicity.
Caption: Metabolic activation of Rinderine and this compound leading to genotoxicity.
Quantitative Comparison of Genotoxic Activity
Data Presentation: DNA Adduct Formation
The following table summarizes the levels of DHP-derived DNA adducts in the liver of rats treated with Riddelliine and Riddelliine N-oxide. This data serves as a strong indicator of the comparative genotoxic potential of Rinderine and its N-oxide, assuming a similar metabolic pathway and reactivity.
| Compound | Dose | Treatment Duration | DNA Adduct Level (adducts/10⁷ nucleotides) | Reference |
| Riddelliine | 1.0 mg/kg | 3 consecutive days | 103.7 ± 4.2 | [5] |
| Riddelliine N-oxide | 1.0 mg/kg | 3 consecutive days | 39.9 ± 0.6 | [5] |
Data presented as mean ± standard deviation.
The data clearly indicates that at the same dosage, the parent alkaloid, Riddelliine, is significantly more potent in forming DNA adducts than its N-oxide. Riddelliine N-oxide demonstrated approximately 38.5% of the DNA adduct-forming capacity of Riddelliine under these experimental conditions. This suggests that while this compound is a contributor to genotoxicity, its potency is considerably lower than that of the parent Rinderine.
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo assays is employed to evaluate the genotoxic potential of chemical compounds. The following sections detail the methodologies for key experiments relevant to the assessment of Rinderine and this compound.
General Experimental Workflow
The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if positive results are observed.
Caption: A typical workflow for assessing the genotoxic potential of a compound.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used genotoxicity test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).
-
Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Metabolic Activation: For compounds like Rinderine that require metabolic activation, the assay is performed in the presence of a liver S9 fraction (a post-mitochondrial supernatant containing metabolic enzymes).
-
Treatment: Cells are exposed to a range of concentrations of the test article (Rinderine or this compound) with and without S9 for a short period (e.g., 3-6 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or isolated primary cells).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. An increase in tail intensity or tail moment indicates DNA damage.
γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical lesion that can lead to chromosomal rearrangements.
-
Principle: When a DSB occurs, the histone protein H2AX is rapidly phosphorylated at serine 139, forming γH2AX.
-
Immunofluorescence Staining: Cells are treated with the test compound, fixed, and then incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used for detection.
-
Detection and Quantification: The formation of distinct fluorescent foci, each representing a DSB, can be visualized and quantified using fluorescence microscopy. Alternatively, the total fluorescence intensity can be measured by flow cytometry for high-throughput screening.
-
Interpretation: A dose-dependent increase in the number of γH2AX foci or total fluorescence intensity is indicative of the induction of DNA double-strand breaks.
Conclusion
This technical guide has provided a comprehensive overview of the comparative genotoxic activity of this compound and its parent alkaloid, Rinderine. While direct experimental data for Rinderine remains limited, the extensive research on the analogous pyrrolizidine alkaloid, Riddelliine, offers valuable insights.
The key takeaway is that Rinderine, like other PAs, requires metabolic activation to exert its genotoxic effects, which are mediated by the formation of DHP-derived DNA adducts. This compound, although considered a detoxification product, can be metabolically reduced back to the parent alkaloid, thus contributing to the overall genotoxic burden, albeit at a significantly lower potency than Rinderine itself.
The detailed experimental protocols for the in vitro micronucleus assay, comet assay, and γH2AX assay provide a robust framework for the genotoxicity assessment of these and other related compounds. A thorough understanding of the metabolic activation pathways and the application of these sensitive assays are crucial for the accurate hazard identification and risk assessment of pyrrolizidine alkaloids in various consumer products and environmental exposures. Further research focusing directly on Rinderine and its N-oxide is warranted to provide more specific quantitative data and to refine the risk assessment for this particular pyrrolizidine alkaloid.
References
- 1. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The γH2AX assay for genotoxic and nongenotoxic agents: comparison of H2AX phosphorylation with cell death response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
Rinderine N-oxide: A Technical Guide on its Potential as a Hepatocarcinogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is a compound of significant toxicological interest. While often considered a detoxified metabolite of its parent alkaloid, rinderine, emerging evidence points to its potential as a pro-carcinogen, particularly concerning hepatocarcinogenicity. This technical guide provides a comprehensive overview of the current understanding of rinderine N-oxide's mechanism of action, its metabolic activation to a genotoxic agent, and the available data supporting its classification as a potential hepatocarcinogen. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the toxicological assessment of phytochemicals and the development of safe therapeutic agents.
Introduction: The Duality of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide. Their presence in herbal remedies, teas, and contaminated food products poses a significant health risk, primarily due to their well-documented hepatotoxicity. The N-oxides of these alkaloids, such as this compound, are often found alongside the parent PAs in plants and were initially considered detoxification products due to their increased water solubility and lower acute toxicity.
However, this view has been challenged by the understanding that PA N-oxides can be metabolically reduced back to their corresponding parent PAs in vivo. This biotransformation is a critical step in their toxicological profile, as it regenerates the more lipophilic and toxic tertiary amine, which can then undergo metabolic activation in the liver to exert its deleterious effects.
Metabolic Activation and Mechanism of Hepatocarcinogenicity
The potential of this compound to act as a hepatocarcinogen is intrinsically linked to its metabolic fate. The proposed signaling pathway involves a multi-step process that culminates in genotoxicity, the primary driver of its carcinogenic potential.
In Vivo Reduction to Rinderine
Following ingestion, this compound can be reduced back to its parent PA, rinderine. This reduction is primarily mediated by:
-
Intestinal Microbiota: Anaerobic bacteria in the gut possess reductases capable of efficiently converting PA N-oxides to their corresponding PAs.
-
Hepatic Enzymes: Cytochrome P450 (CYP) enzymes and other reductases in the liver can also facilitate this conversion, particularly under hypoxic conditions.
Metabolic Activation of Rinderine
Once formed, rinderine undergoes metabolic activation in the liver, primarily by CYP enzymes (e.g., CYP3A4 and CYP2B6). This process generates highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).
Genotoxicity: The Formation of DNA Adducts
The electrophilic nature of DHPAs allows them to covalently bind to cellular macromolecules, including DNA. The formation of DHP-derived DNA adducts is considered the key initiating event in the carcinogenicity of PAs. These adducts can lead to:
-
Mutations: If not repaired, DNA adducts can cause mutations during DNA replication.
-
Chromosomal Aberrations: The accumulation of DNA damage can lead to larger-scale chromosomal rearrangements.
-
Genomic Instability: Overall, the presence of DNA adducts contributes to genomic instability, a hallmark of cancer.
The correlation between the levels of these DNA adducts and the incidence of liver tumors has been established for other PAs like riddelliine, strongly suggesting a genotoxic mechanism of carcinogenesis.
Quantitative Data on Genotoxicity and Carcinogenicity
Direct long-term carcinogenicity studies on this compound are currently lacking in the published literature. However, data from closely related PA N-oxides, particularly riddelliine N-oxide, provide valuable insights into its potential carcinogenic potency.
Genotoxicity Data (Surrogate: Riddelliine N-oxide)
The formation of DHP-derived DNA adducts is a key biomarker for the genotoxic potential of PAs and their N-oxides. Studies on riddelliine and its N-oxide have provided quantitative data on this endpoint.
| Compound | Animal Model | Dose | DNA Adduct Level (adducts/10^7 nucleotides) | Reference |
| Riddelliine N-oxide | F344 Rats | 1.0 mg/kg/day for 3 days | 39.9 ± 0.6 | |
| Riddelliine | F344 Rats | 1.0 mg/kg/day for 3 days | 103.7 ± 5.5 (approx. 2.6-fold higher than N-oxide) |
These data indicate that while riddelliine N-oxide is genotoxic, its potency in forming DNA adducts is lower than that of its parent PA, riddelliine.
Relative Potency (REP) Factors
For risk assessment purposes, the concept of Relative Potency (REP) factors is used to compare the toxicity of different PAs. Due to the in vivo conversion of PA N-oxides to their parent PAs, some regulatory bodies and scientific committees have proposed that, in the absence of specific data, the REP factor for a PA N-oxide should be considered equal to that of its parent PA. However, experimental data on riddelliine N-oxide suggest a lower in vivo relative potency for DNA adduct formation, with REP values estimated to be between 0.36 and 0.64 compared to riddelliine.[1]
Carcinogenicity Data (Surrogate: Riddelliine)
Long-term carcinogenicity bioassays of riddelliine, the parent PA of the most studied N-oxide, have demonstrated its hepatocarcinogenicity in rodents.
| Compound | Animal Model | Route of Administration | Dose | Tumor Incidence (Liver Hemangiosarcoma) | Reference |
| Riddelliine | Male F344 Rats | Gavage | 1.0 mg/kg/day, 5 days/week for 2 years | 98% | National Toxicology Program (NTP) |
| Riddelliine | Female F344 Rats | Gavage | 1.0 mg/kg/day, 5 days/week for 2 years | 96% | National Toxicology Program (NTP) |
Given the mechanistic link between this compound and rinderine, these data on riddelliine provide a strong basis for considering this compound as a potential hepatocarcinogen.
Experimental Protocols for Carcinogenicity Assessment
A definitive assessment of the hepatocarcinogenicity of this compound would require a long-term carcinogenicity bioassay in rodents. The following outlines a standard experimental protocol based on OECD Guideline 451 for Carcinogenicity Studies.
Test System
-
Species and Strain: Fischer 344 (F344) rats are a commonly used strain due to their well-characterized background tumor rates. Both sexes should be used.
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
Dose Selection and Administration
-
Dose Levels: At least three dose levels plus a concurrent control group (vehicle only) should be used. The highest dose should be the Maximum Tolerated Dose (MTD), which is determined in a preliminary 28- or 90-day toxicity study. The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain.
-
Route of Administration: Oral gavage is a common and relevant route for substances that may be ingested.
Study Duration and Observations
-
Duration: The study should last for the majority of the animal's lifespan, typically 2 years for rats.
-
In-life Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight and food consumption measurements.
-
Regular palpation for masses.
-
Terminal Procedures and Pathology
-
Necropsy: At the end of the study, all surviving animals are euthanized, and a full necropsy is performed. All organs and tissues are examined for gross abnormalities.
-
Histopathology: The liver and any other tissues with gross lesions, as well as a standard set of tissues, are collected, preserved in formalin, processed, and examined microscopically by a board-certified veterinary pathologist.
-
Data Analysis: The incidence of tumors in the different dose groups is compared to the control group using appropriate statistical methods.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potential hepatocarcinogen. Its in vivo reduction to the known hepatotoxin, rinderine, and the subsequent metabolic activation to genotoxic pyrrolic esters provide a clear mechanistic basis for this concern. While direct long-term carcinogenicity data for this compound are not yet available, the data from the closely related riddelliine N-oxide, combined with the carcinogenicity data for the parent PA, riddelliine, warrant a cautious approach in the risk assessment of this compound.
Future research should focus on:
-
Conducting a long-term carcinogenicity bioassay of this compound to definitively determine its carcinogenic potential and establish a dose-response relationship.
-
Quantifying the in vivo formation of rinderine from this compound in different species to better understand its bioavailability and toxicokinetics.
-
Characterizing the specific DNA adducts formed by rinderine to further elucidate its genotoxic mechanism.
For professionals in drug development, it is crucial to screen for the presence of rinderine and its N-oxide in any botanical-derived products and to conduct thorough toxicological evaluations to ensure patient safety. The information presented in this guide underscores the importance of considering the metabolic fate of N-oxides of pyrrolizidine alkaloids in assessing their carcinogenic risk.
References
Methodological & Application
Application Note and Protocol for the Synthesis of Rinderine N-oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs and their N-oxides are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potential bioactivities. The availability of pure reference standards is crucial for accurate analytical method development, toxicological assessments, and metabolism studies. This document provides a detailed protocol for the synthesis of this compound from its corresponding tertiary amine, Rinderine. The synthesis is based on the well-established method of oxidizing tertiary amines to their N-oxides using a peroxy acid, a common and effective strategy for preparing pyrrolizidine alkaloid N-oxides.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the table below. This allows for a quick comparison of their chemical properties.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Rinderine | C₁₅H₂₅NO₅ | 299.36 |
| This compound | C₁₅H₂₅NO₆ | 315.36[1] |
Experimental Protocols
This section details the proposed methodology for the synthesis of this compound. The protocol is adapted from general procedures for the N-oxidation of pyrrolizidine alkaloids.
Materials and Reagents:
-
Rinderine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) for chromatography
-
Methanol (MeOH) for chromatography
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Rinderine (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of Rinderine). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of Oxidizing Agent: To the cooled solution of Rinderine, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 to 1.5 equivalents) portion-wise over 30 minutes. It is important to add the m-CPBA slowly to control the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate, methanol, and a small amount of concentrated ammonium hydroxide (e.g., 85:10:5 v/v/v). The product, this compound, is expected to have a lower Rf value than the starting material, Rinderine, due to its increased polarity. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel. The column should be packed using a slurry of silica gel in a non-polar solvent. The crude product can be loaded onto the column and eluted with a gradient of ethyl acetate and methanol, with a small percentage of ammonium hydroxide to prevent streaking. Collect the fractions containing the pure product, as identified by TLC analysis.
-
Final Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or semi-solid. The final product should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the molecular weight), and its purity should be assessed by HPLC.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation in the synthesis of this compound.
References
Application Note: Quantification of Rinderine N-oxide in Honey using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Rinderine N-oxide in complex honey matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring plant toxins that can contaminate honey, posing a potential risk to consumers.[1] this compound is a PANO of concern originating from various plant species. This method employs a solid-phase extraction (SPE) clean-up followed by LC-MS/MS analysis, providing high selectivity and accuracy for routine monitoring and research applications.
Introduction
Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species, and their presence as contaminants in food, including honey, is a significant safety concern.[2] PAs and their N-oxides are known for their hepatotoxic, genotoxic, and carcinogenic properties. Regulatory bodies worldwide are increasingly monitoring the levels of these compounds in food products. Therefore, a reliable and validated analytical method is crucial for the accurate quantification of specific PANOs like this compound in honey to ensure consumer safety. This protocol outlines a comprehensive workflow from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound certified reference material (purity ≥95%).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid, ammonia (B1221849) solution, and sulfuric acid of analytical grade.
-
SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges (e.g., 500 mg, 6 mL).
-
Honey: A certified PA-free honey for the preparation of matrix-matched calibration standards.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Dilute the stock solution with a mixture of methanol/water (50:50, v/v) to achieve a concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking known amounts of the working standard solution into a blank honey extract. The concentration range should typically cover 0.5 to 50 µg/kg.[1]
Sample Preparation
-
Honey Sample Weighing and Dissolution: Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube. Add 20-30 mL of 0.05 M sulfuric acid.
-
Extraction: Vortex or shake the mixture for approximately 30 minutes until the honey is fully dissolved.
-
Centrifugation: Centrifuge the solution at 4,000 x g for 10 minutes to pellet any solid particles.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition the SCX/MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid followed by 5 mL of methanol to remove interfering matrix components.
-
Elution: Elute the this compound with 10 mL of 5% ammoniated methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions for this compound are proposed based on its structure and common fragmentation patterns of pyrrolizidine alkaloid N-oxides. Note: These parameters should be optimized on the user's instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| This compound | 316.1 | 138.1 | User Optimized | 120.1 | User Optimized |
Data Presentation
The following table summarizes the expected quantitative performance of the method for this compound in honey, based on validation data for similar pyrrolizidine alkaloid N-oxides found in the literature.[1][2][3]
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery (at 10 µg/kg) | 85 - 110% |
| Precision (RSDr at 10 µg/kg) | < 15% |
| Precision (RSDwR at 10 µg/kg) | < 20% |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in honey.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of this compound in honey. The use of solid-phase extraction ensures effective sample clean-up, minimizing matrix effects and enhancing analytical accuracy. This method is suitable for routine monitoring in food safety laboratories and for research purposes to assess the contamination levels of pyrrolizidine alkaloids in honey and other related food products.
References
Application Note and Protocol: Solid-Phase Extraction of Rinderine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) naturally occurring in various plant species, particularly within the Boraginaceae family[1][2]. PAs and their N-oxides are of significant interest due to their potential toxicity, including hepatotoxic, genotoxic, and carcinogenic properties[3][4]. Consequently, robust and reliable analytical methods are crucial for their detection and quantification in various matrices such as herbal products, food, and animal feed.
Solid-phase extraction (SPE) is a widely adopted sample cleanup and concentration technique in the analysis of PAs. It offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation[5]. For basic compounds like this compound, strong cation exchange (SCX) and mixed-mode cation exchange (MCX) SPE cartridges are particularly effective for isolating them from complex sample matrices[6][7].
This document provides a detailed protocol for the solid-phase extraction of this compound, primarily designed for the cleanup of plant extracts prior to chromatographic analysis, such as by LC-MS/MS.
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of this compound using strong cation exchange (SCX) cartridges.
Materials and Reagents
-
Strong Cation Exchange (SCX) SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Sulfuric Acid (0.05 M)
-
Ammonia (B1221849) solution (e.g., preparing a 5% solution in methanol)
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen evaporator (optional)
-
Vortex mixer
-
Centrifuge
Sample Preparation (Example: Plant Material)
-
Homogenization: Grind the plant material to a fine, uniform powder to ensure representative sampling[8].
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample (e.g., 1-2 g) into a centrifuge tube.
-
Add an acidic extraction solvent. A common choice is 20 mL of 0.05 M sulfuric acid in water or a methanol/water mixture[4][8].
-
Thoroughly mix the sample and solvent. Sonication for approximately 15 minutes can enhance extraction efficiency[8].
-
Centrifuge the mixture (e.g., at 3800 x g for 10 minutes) to pellet the solid material[8].
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the extraction solvent, and the supernatants combined[8].
-
-
pH Adjustment: Ensure the pH of the combined supernatant is acidic (pH < 4) to facilitate the binding of the protonated this compound to the SCX sorbent.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the SCX SPE cartridges onto a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to dry out between these steps.
-
-
Sample Loading:
-
Load the acidified sample extract (supernatant) onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of a suitable solvent that is compatible with the subsequent analytical method (e.g., the initial mobile phase for LC-MS/MS analysis)[8].
Data Presentation
While specific quantitative data for the SPE of this compound is not extensively detailed in the public literature, the following table summarizes typical parameters and expected performance for the analysis of pyrrolizidine alkaloids using cation exchange SPE, which can be used as a starting point for method validation.
| Parameter | Typical Value/Range | Notes |
| Recovery | 80-100% | Recovery can be matrix-dependent. For example, the recovery for retrorsine-N-oxide has been reported to be around 80%[10]. |
| Sample Loading Capacity | < 5% of sorbent mass | For a 500 mg SPE cartridge, the total mass of all retained analytes should not exceed 25 mg[5]. |
| Elution Volume | 5 - 10 mL | The volume should be optimized to ensure complete elution without excessive dilution. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | This is highly dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS)[4]. |
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 137821-16-0 | XR180166 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Rinderine N-oxide
Abstract
Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a natural toxin found in various plant species. Due to its potential hepatotoxicity, genotoxicity, and carcinogenicity, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices, including botanical materials, food products, and dietary supplements.[1][2] This application note details a robust method for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development and food safety.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by plants as a defense mechanism.[2] The 1,2-unsaturated PAs, such as Rinderine, and their corresponding N-oxides are of particular concern due to their toxic effects after metabolic activation in the liver.[1][3] this compound is often present in higher concentrations in plants than its free base counterpart.[1] Therefore, analytical methods must be capable of accurately detecting both forms. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the unambiguous identification and quantification of this compound, even in complex matrices.[4][5] This note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization depending on the sample matrix.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonia (B1221849) solution
-
Sulphuric acid (0.05 M)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or SCX)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Grind the plant material or homogenize the sample to ensure a representative portion is taken for extraction.[6]
-
Extraction:
-
Accurately weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 0.05 M sulphuric acid.
-
Vortex for 1 minute and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[6]
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6]
-
-
Sample Loading:
-
Neutralize the combined acidic extract to pH 7 with an ammonia solution.[6]
-
Load the neutralized extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the analytes with 5 mL of methanol.
-
-
Drying and Reconstitution:
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[9]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[3][9]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40-45°C.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for identification and targeted MS/MS for quantification.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire data in both full scan and fragmentation modes to confirm the identity of this compound. The characteristic fragmentation of the necine base is often observed.[3][7]
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of pyrrolizidine alkaloids, including N-oxides, using LC-MS/MS methods. These values can serve as a benchmark for method validation.
| Parameter | This compound (or similar PAs) | Reference |
| Linear Range | 1 - 2000 ng/mL | [9] |
| LOD (Limit of Detection) | 0.015 - 0.75 µg/kg | [2][8] |
| LOQ (Limit of Quantification) | 0.05 - 2.5 µg/kg | [2][8] |
| Recovery | 65% - 112% | [2] |
| Precision (RSD) | < 15% | [2][8] |
High-Resolution Mass Spectrometry Data
Accurate mass measurements are critical for the confident identification of this compound.
| Compound | Chemical Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) |
| This compound | C₁₅H₂₅NO₆ | 316.1704 | To be determined | < 5 ppm |
The measured m/z should be determined experimentally. A mass accuracy of less than 5 ppm is generally considered acceptable for confirmation.[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Putative Metabolic Activation Pathway
Caption: Metabolic activation of this compound.
Conclusion
The described LC-HRMS method provides a reliable and sensitive approach for the determination of this compound in various samples. The combination of chromatographic separation with high-resolution mass spectrometric detection ensures high selectivity and accuracy, which is essential for the risk assessment of these toxic compounds in food and herbal products. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bfr.bund.de [bfr.bund.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Rinderine N-oxide: A Certified Primary Reference Substance for Advanced Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), serves as a critical certified primary reference substance for the accurate quantification and toxicological assessment of phytotoxins in various matrices. Its significance lies in its natural occurrence in numerous plant species and its potential conversion to the hepatotoxic parent alkaloid, rinderine. These application notes provide comprehensive protocols for the use of Rinderine N-oxide as a reference standard in analytical methodologies, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and detail its role in understanding the mechanisms of pyrrolizidine alkaloid-induced toxicity.
Introduction
This compound (C₁₅H₂₅NO₆, M.W. 315.36) is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid rinderine. It is found in various plant species, including those of the Boraginaceae, Asteraceae, and Fabaceae families.[1] As a certified primary reference substance, this compound is characterized by its high purity and well-defined chemical properties, making it an indispensable tool for analytical and research applications.[2][3] The N-oxide functional group significantly influences the molecule's polarity and biological activity, distinguishing it from its parent alkaloid.[1]
The primary application of this compound as a reference substance is in the quantitative analysis of pyrrolizidine alkaloids in food, herbal medicines, and other botanical samples to ensure consumer safety.[4] Furthermore, it is utilized in toxicological studies to investigate the metabolic activation and mechanisms of hepatotoxicity associated with pyrrolizidine alkaloids.
Physicochemical and Analytical Data
The accurate characterization of this compound is fundamental to its use as a primary reference standard. The following tables summarize its key physicochemical and analytical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₅NO₆ | |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 137821-16-0 | [3] |
| Appearance | Solid | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Table 2: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Typical HPLC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [5] |
| Mobile Phase (Example) | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile/methanol (B129727) | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Precursor Ion [M+H]⁺ | m/z 316 | Calculated |
| Characteristic Fragment Ion | m/z 120 | [5] |
| Diagnostic Neutral Loss | -16 (Oxygen) | [6] |
Experimental Protocols
Protocol for Quantitative Analysis of this compound in Food Matrices by LC-MS/MS
This protocol outlines a general procedure for the determination of this compound in complex food matrices such as honey or herbal tea.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Extraction: Homogenize 5 g of the sample with 20 mL of 0.1 M sulfuric acid. Sonicate for 30 minutes and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Strata-X-C) with 5 mL of methanol followed by 5 mL of 0.1 M sulfuric acid.
-
Sample Loading: Load the supernatant from the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M sulfuric acid, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 10 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Quantifier: 316.2 → 120.1
-
Qualifier: 316.2 → 138.1
-
-
Collision Energy: Optimize for the specific instrument.
3.1.3. Calibration and Quantification
Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should bracket the expected concentration in the samples. Construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can be determined from this curve.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Biological Activity and Signaling Pathways
The toxicity of this compound is primarily attributed to its in vivo reduction to the parent pyrrolizidine alkaloid, rinderine.[7] This biotransformation is a critical step in the toxification pathway.
Metabolic Activation and Hepatotoxicity Pathway
-
Reduction of this compound: Upon ingestion, this compound is reduced to rinderine by intestinal microbiota and hepatic cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6.[8][9]
-
Metabolic Activation of Rinderine: Rinderine is then metabolized by other hepatic cytochrome P450 enzymes (e.g., CYP3A4) to form reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[10]
-
Adduct Formation: These highly reactive DHPAs can form covalent bonds with cellular macromolecules, leading to the formation of pyrrole-protein and pyrrole-DNA adducts.[4][11]
-
Cellular Damage and Toxicity: The formation of these adducts disrupts cellular function, induces oxidative stress, and triggers apoptotic pathways, ultimately leading to hepatotoxicity.[12][13] The clinical manifestation of severe pyrrolizidine alkaloid poisoning is hepatic sinusoidal obstruction syndrome (HSOS).[12]
Signaling Pathway Diagram
Caption: Hepatotoxicity pathway of this compound.
Applications in Drug Development
In the field of drug development, this compound as a certified reference material is crucial for:
-
Safety Assessment: Quantifying potential contamination of herbal ingredients used in drug formulations.
-
Metabolism Studies: Investigating the metabolic pathways of N-oxide containing drug candidates.
-
Toxicology Research: Serving as a model compound to study the mechanisms of drug-induced liver injury.
Conclusion
This compound is a vital certified primary reference substance for researchers, scientists, and drug development professionals. Its use ensures the accuracy and reliability of analytical data for phytotoxin monitoring and facilitates a deeper understanding of the toxicological mechanisms of pyrrolizidine alkaloids. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Research of Rinderine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, represents a class of compounds with potential biological activities. While direct research on the antimicrobial properties of this compound is not extensively documented, the broader class of N-oxides, including those derived from other alkaloids and heterocyclic compounds, has demonstrated significant antimicrobial potential.[1] This document provides a framework for investigating the antimicrobial applications of this compound, drawing parallels from established research on similar N-oxide-containing molecules. These notes offer detailed protocols and data presentation strategies to guide researchers in evaluating its efficacy and mechanism of action against various microbial pathogens.
The therapeutic potential of N-oxides often stems from their ability to act as prodrugs, being bioreduced in hypoxic environments, a characteristic of many infection sites, to release reactive nitrogen species (RNS) or the parent alkaloid.[1][2] The generation of nitric oxide (NO) and other RNS can lead to a cascade of antimicrobial effects, including DNA damage, protein nitrosylation, and lipid peroxidation, ultimately causing microbial cell death.[3]
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of N-oxide compounds is frequently linked to their ability to generate reactive nitrogen species (RNS) under specific physiological conditions, such as the hypoxic microenvironments often created by bacterial infections.[1] It is hypothesized that this compound may undergo enzymatic reduction to its parent alkaloid, Rinderine, and in the process, generate nitric oxide (NO) and other RNS. These reactive species can then exert cytotoxic effects on microbial cells through various mechanisms.
A proposed pathway involves the following steps:
-
Bioreduction: In the low-oxygen environment of a bacterial infection, host or bacterial nitroreductases may reduce the N-oxide moiety of this compound.[2]
-
Generation of Reactive Species: This reduction can lead to the formation of the parent alkaloid and the release of nitric oxide (NO).[3]
-
Cellular Damage: The generated NO and its derivatives (e.g., peroxynitrite) can cause significant damage to bacterial cells by:
Figure 1: Postulated mechanism of antimicrobial action for this compound.
Data Presentation: Expected Antimicrobial Activity
Quantitative assessment of the antimicrobial activity of this compound would be crucial. The following tables provide a template for summarizing key data points that should be collected. For illustrative purposes, hypothetical data for this compound against common bacterial strains are presented alongside comparative data for other N-oxide compounds found in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Oxide Compounds
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
|---|---|---|---|---|
| This compound (Hypothetical) | 16 µg/mL | 32 µg/mL | 64 µg/mL | >128 µg/mL |
| Quinoxaline 1,4-di-oxide Derivative (N-05)[5] | <1 µg/mL (vs. N. brasiliensis) | Not Reported | Not Reported | Not Reported |
| Quinoxaline 1,4-di-oxide Derivative (N-09)[5] | <1 µg/mL (vs. N. brasiliensis) | Not Reported | Not Reported | Not Reported |
Table 2: Zone of Inhibition (ZOI) Data for N-Oxide Compounds (Disk Diffusion Assay)
| Compound (Disk Load) | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) |
|---|---|---|---|---|
| This compound (30 µg) (Hypothetical) | 18 | 14 | 10 | 0 |
| Gentamicin (10 µg) | 22 | 20 | 18 | 0 |
| Fluconazole (25 µg) | 0 | 0 | 0 | 24 |
Table 3: Cytotoxicity Data (IC50) for Rinderine and Related Compounds | Compound | Cell Line | IC50 Value | Reference | | :--- | :--- | :--- | :--- | | Rinderine | Chicken Hepatocarcinoma (CRL-2118) | Not specified, but data exists |[6] | | Riddelliine N-oxide | Not specified, but genotoxic activity comparable to parent alkaloid |[2] | | Gramine Derivative (79c) | MGC803 (Gastric Cancer) | 3.74 µM |[7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on the viability of mammalian cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: a. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: a. After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the antimicrobial properties of this compound is currently lacking, the established activities of other N-oxide compounds provide a strong rationale for its investigation. The protocols and frameworks presented here offer a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy, mechanism of action, and safety profile of this compound. Such studies will be invaluable in determining its potential as a novel antimicrobial agent.
References
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Simultaneous Analysis of Pyrrolizidine Alkaloids and their N-Oxides by UHPLC-MS/MS
Application Notes and Protocols for Studying Rinderine N-oxide Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are a large group of naturally occurring toxins produced by various plant species. While the parent PAs are known for their hepatotoxicity, the N-oxide forms are often considered less toxic. However, evidence suggests that PA N-oxides can be converted back to the parent PA in the body, leading to similar toxic effects.[1] Therefore, understanding the cytotoxic potential of this compound is crucial for risk assessment and in the context of drug development where N-oxide functionalities are sometimes employed.[2][3]
These application notes provide a framework for assessing the in vitro cytotoxicity of this compound using established cell culture models and assays. The protocols and data presented are based on methodologies used for other PAs and N-oxides due to the limited publicly available data specific to this compound.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant cytotoxicity data. For studying the hepatotoxicity of PAs like this compound, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): This is a widely used cell line for in vitro toxicology studies due to its human origin and expression of some metabolic enzymes.[4][5]
-
Primary Hepatocytes (Human or Rodent): These cells more closely mimic the in vivo liver environment and metabolic capacity but have a limited lifespan in culture.
-
H-4-II-E (Rat Hepatoma): A rodent-derived cell line that can also be used to assess hepatotoxicity.[4]
It is important to note that the susceptibility of cell lines to PA toxicity can be enhanced by modifying culture conditions, such as using a galactose-based medium or inhibiting detoxification pathways.[4]
Data Presentation: Cytotoxicity of Related Pyrrolizidine Alkaloids
The following tables summarize the cytotoxic concentrations of various PAs in different cell lines. This data serves as a reference for designing dose-response studies for this compound. The IC50 (inhibitory concentration 50%) and IC20 (inhibitory concentration 20%) values represent the concentration of a compound that causes a 50% or 20% reduction in cell viability, respectively.
Table 1: Cytotoxic and Anti-proliferative Effects of Various Pyrrolizidine Alkaloids in HepG2 Cells
| Pyrrolizidine Alkaloid | Assay | IC20 (mM) |
| Clivorine | MTT | 0.013 ± 0.004 |
| Clivorine | BrdU | 0.066 ± 0.031 |
| Retrorsine | MTT | 0.27 ± 0.07 |
| Retrorsine | BrdU | 0.19 ± 0.03 |
| Platyphylline | MTT | 0.85 ± 0.11 |
| Platyphylline | BrdU | 1.01 ± 0.40 |
Data sourced from studies on various pyrrolizidine alkaloids.[5]
Table 2: Cytotoxicity of Lasiocarpine (B1674526) in HepG2-CYP3A4 Cells
| Pyrrolizidine Alkaloid | Assay | EC50 (µM) |
| Lasiocarpine | Cytotoxicity | 12 |
Data sourced from studies on various pyrrolizidine alkaloids.[6]
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit
-
Lysis buffer (for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a vehicle control, a negative control, and a positive control (cells treated with lysis buffer).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[6]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound Induced Cytotoxicity
Based on the known mechanisms of related pyrrolizidine alkaloids and N-oxides, the following signaling pathway is proposed for this compound-induced cytotoxicity. It is hypothesized that this compound is metabolized to a reactive pyrrolic derivative, which can then induce cellular damage and apoptosis.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an in vitro screening method of acute cytotoxicity of the pyrrolizidine alkaloid lasiocarpine in human and rodent hepatic cell lines by increasing susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Rinderine N-oxide in Natural Product Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Rinderine N-oxide as a natural product standard in analytical and research applications. This compound is a pyrrolizidine (B1209537) alkaloid found in various plant species, and its quantification is crucial for quality control and safety assessment of botanical products.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) N-oxide.[1][2] PAs and their N-oxides are secondary metabolites produced by numerous plant species as a defense mechanism.[3] Due to their potential hepatotoxicity, the presence and quantity of these compounds in herbal preparations, food, and feed are of significant regulatory concern.[4] As such, well-characterized reference standards of individual PAs and their N-oxides, like this compound, are essential for accurate analytical quantification.[3] This document outlines the properties, applications, and detailed protocols for the use of this compound as a reference standard.
Product Information
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | [5] |
| CAS Number | 137821-16-0 | [2][5] |
| Molecular Formula | C₁₅H₂₅NO₆ | [2] |
| Molecular Weight | 315.36 g/mol | [2] |
| Purity (Typical) | ≥90.0% (HPLC) | [6] |
| Appearance | Solid | |
| Storage | -20°C |
Applications
This compound as a reference standard is primarily used for:
-
Quantitative Analysis: Accurate quantification of this compound in complex matrices such as plant extracts, herbal supplements, honey, and tea using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
Method Validation: Validation of analytical methods for the detection and quantification of pyrrolizidine alkaloids and their N-oxides in various samples.[9]
-
Toxicological Studies: As a reference material in studies investigating the toxicity and metabolic fate of pyrrolizidine alkaloids.[10]
-
Quality Control: Ensuring the safety and quality of botanical raw materials and finished products by monitoring the content of this specific PA N-oxide.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound as a natural product standard.
4.1. Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a standard stock solution and subsequent working solutions of this compound for calibration purposes.
Materials:
-
This compound reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of methanol and then bring to volume with methanol.
-
Cap the flask and sonicate for 5 minutes to ensure complete dissolution.
-
Calculate the exact concentration of the stock solution based on the weighed amount and purity of the standard.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by serial dilution of the stock solution with a suitable solvent (e.g., a mixture of methanol and water).
-
For an LC-MS/MS calibration curve, typical concentrations might range from 0.1 ng/mL to 100 ng/mL.
-
For example, to prepare a 1 µg/mL intermediate solution, pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
4.2. Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix. The specific parameters may need to be optimized for the instrument and matrix being analyzed.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[7]
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often suitable for the separation of polar metabolites.[11]
-
Mobile Phase A: 0.1% formic acid in ultrapure water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.[12]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.[12]
-
Injection Volume: 1-5 µL.
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.
Procedure:
-
Sample Preparation:
-
Extract the analyte from the sample matrix. A common method for PAs in plant material is extraction with acidified methanol followed by solid-phase extraction (SPE) for cleanup.[9]
-
-
Calibration Curve:
-
Inject the prepared working standard solutions in increasing concentrations to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
-
Quantification:
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
-
Visualizations
5.1. Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
5.2. General Metabolic Activation Pathway of Pyrrolizidine Alkaloids
While the specific metabolic pathway of this compound is not detailed in the provided search results, a general pathway for the activation of toxic pyrrolizidine alkaloids is presented. N-oxides are often reduced to the parent PA in vivo, which can then undergo metabolic activation to toxic pyrroles.[3][10]
Caption: Generalized metabolic activation of pyrrolizidine alkaloids.
Concluding Remarks
The use of high-purity this compound as a natural product standard is indispensable for the accurate and reliable quantification of this potentially toxic compound in a variety of matrices. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, toxicology, and drug development to ensure the safety and quality of consumer products. Adherence to validated analytical methods and the use of well-characterized reference standards are paramount for regulatory compliance and public health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 137821-16-0 | XR180166 | Biosynth [biosynth.com]
- 3. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS 137821-16-0 | LGC Standards [lgcstandards.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 10. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rinderine N-oxide in Herbal Products by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the detection and quantification of Rinderine N-oxide, a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), in complex herbal product matrices. Pyrrolizidine alkaloids and their N-oxides (PANOs) are plant-derived toxins that can contaminate herbal preparations, teas, and dietary supplements, posing a significant health risk.[1][2] Regulatory bodies have established stringent limits on PA content in food and medicinal products, necessitating reliable analytical methods for compliance and consumer safety.[1] The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which provides the required selectivity and sensitivity for detecting these compounds at trace levels.[3][4][5] The protocol covers sample preparation, including acidic extraction and solid-phase extraction (SPE) for matrix cleanup, as well as optimized LC-MS/MS parameters for accurate quantification.
Principle
The analytical procedure is based on the extraction of this compound from a homogenized herbal matrix using an acidified aqueous solution. This is followed by a critical clean-up step using cation exchange solid-phase extraction (SPE) to remove interfering co-extractives.[6] The purified extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type 1, 18.2 MΩ·cm).
-
Reagents: Sulfuric acid (H₂SO₄), Ammonia (B1221849) solution (NH₃, ~25%), Formic acid, Ammonium formate.
-
Standards: this compound analytical standard (purchased from a certified supplier).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent (e.g., Bond Elut Plexa PCX).[6][7]
-
Apparatus: Analytical balance, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, pH meter or indicator strips, 0.2 µm syringe filters.
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20 °C.[6]
-
Working Standard Mixture: Prepare a series of working standards by diluting the stock solution with a methanol/water mixture (e.g., 5/95, v/v).[8]
-
Matrix-Matched Calibrants: To compensate for matrix effects, it is recommended to prepare calibration curves by spiking blank herbal matrix extract with the working standard solutions at various concentration levels.[6]
Sample Preparation: Extraction and SPE Clean-up
-
Homogenization: Grind the herbal product sample to a fine, uniform powder (e.g., particle size <0.5 mm).[8]
-
Extraction:
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an Oasis MCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[6][8]
-
Loading: Load 10 mL of the crude extract onto the conditioned cartridge.[6][7]
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.[7]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[8]
-
Elution: Elute the target analytes (PAs and PANOs) with 6 mL of 5% ammonia in methanol.[7]
-
-
Final Preparation:
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument in use.
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-15% B, linear gradient to 95-100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions for this compound must be optimized.
-
Data Presentation and Performance
Quantitative Data
Accurate quantification requires optimized MRM transitions for this compound. The performance of the method is evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 1: Example LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
|---|---|---|---|---|
| This compound | 316.1 | 138.1 | 120.1 | ESI+ |
| Rinderine (free base) | 300.1 | 138.1 | 120.1 | ESI+ |
(Note: Exact m/z values and collision energies should be optimized empirically on the specific instrument used. Product ions are based on common fragmentation patterns of retronecine-type PAs).[2]
Table 2: Summary of Method Performance Data for Pyrrolizidine Alkaloids
| Analyte | Matrix | LOQ (µg/kg or ppb) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| This compound | Honey | 1.2 | 50-60 | <10 | [6] |
| This compound | Herbal Tea | 0.6 | >62 | <10 | [6] |
| Europine N-oxide | Herbal Tea | 0.6 | >62 | <10 | [6] |
| Lycopsamine N-oxide | Herbal Tea | 0.6 | >62 | <10 | [6] |
| Intermedine/Lycopsamine | Green Tea | 1.3 | 70-130 | <15 | [9] |
(Note: LOQ and recovery values are highly matrix-dependent. The data shows typical performance for PA analysis in related matrices).
Visualization of Overall Workflow
The entire process from sample receipt to final data reporting follows a logical sequence to ensure data quality and integrity.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in various herbal products. The combination of a selective sample preparation technique using mixed-mode cation exchange SPE with the high specificity of tandem mass spectrometry is crucial for achieving low detection limits and accurate results in complex matrices.[6] This method is suitable for quality control laboratories and research institutions involved in monitoring the safety of herbal medicines and food supplements.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bfr.bund.de [bfr.bund.de]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: approaches for annotating plant metabolites and authentication - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rinderine N-oxide in Milk Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. These compounds can contaminate animal feed, leading to their presence in milk and other dairy products, posing a potential health risk to consumers. The toxic effects of PANOs are primarily attributed to their in vivo reduction to the corresponding pyrrolizidine alkaloids (PAs), which are then metabolically activated in the liver to highly reactive pyrrolic esters. These esters can form adducts with cellular macromolecules, such as DNA and proteins, leading to hepatotoxicity.[1][2][3] Given the potential for human exposure and toxicity, sensitive and reliable methods for the quantification of this compound in milk are essential for food safety and risk assessment. This application note provides a detailed protocol for the quantification of this compound in milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Chemical Structure of this compound
Caption: Figure 1: Chemical Structure of this compound.
Toxicological Pathway of Pyrrolizidine Alkaloid N-oxides
The toxicity of this compound, like other PANOs, is a result of its metabolic activation. The following diagram illustrates the general toxicological pathway.
Caption: Figure 2: General Toxicological Pathway of PANOs.
Experimental Protocol
This protocol outlines the steps for the quantification of this compound in milk samples using LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar PANO not expected in the samples)
-
Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic acid (FA) - LC-MS grade
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) - LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)
-
Whole milk samples
Sample Preparation Workflow
Caption: Figure 3: Sample Preparation Workflow.
Detailed Procedure
-
Sample Preparation
-
To a 5 mL milk sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding 10 mL of acidified acetonitrile (e.g., 0.1% formic acid in ACN).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the protein precipitate and the liquid phases.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of PANOs.[4]
-
Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is typically employed.[4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis
-
Construct a calibration curve using the analytical standards of this compound.
-
Quantify the concentration of this compound in the milk samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of PANOs in milk using LC-MS/MS, based on literature values. Specific values for this compound should be determined during method validation.
| Parameter | Typical Value Range | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | [5] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/kg | [5] |
| Recovery | 80 - 110% | |
| Linearity (r²) | > 0.99 | [4] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in milk samples. The sample preparation protocol, involving liquid-liquid extraction and solid-phase extraction, effectively removes matrix interferences, while the high selectivity of tandem mass spectrometry ensures accurate quantification at low levels. This application note serves as a comprehensive guide for researchers and scientists involved in food safety testing and toxicological studies of pyrrolizidine alkaloid N-oxides. Method validation should always be performed in the laboratory to ensure the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoassay-Based Detection of Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of phytotoxins found in thousands of plant species worldwide. Their presence in the food chain, primarily through contaminated honey, herbal teas, and feed, poses a significant health risk to humans and animals due to their hepatotoxic and carcinogenic properties. PAs exist in two chemical forms: the tertiary free base and the corresponding N-oxide (PA-N-oxide). While PA-N-oxides are generally less toxic, they can be converted back to the toxic tertiary PA form in the gut, making the detection of both forms crucial for food safety and toxicological risk assessment.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput screening method for PAs and PA-N-oxides in various matrices. This document provides detailed application notes and experimental protocols for the development and validation of such immunoassays. A key feature of the described methodology is the inclusion of a zinc reduction step, which converts PA-N-oxides to their corresponding PAs, allowing for the determination of total PA content.[1][2][3]
Principle of the Multiplex ELISA for Total Pyrrolizidine Alkaloid Detection
The developed immunoassay is a competitive multiplex ELISA designed to detect different classes of PAs, such as senecionine-type, lycopsamine-type, and heliotrine-type, in a single sample. The assay's key innovation is the incorporation of a chemical reduction step using zinc powder to convert any PA-N-oxides present in the sample into their corresponding tertiary PA bases. This allows for the detection of both forms by antibodies raised against the tertiary PA structure. The assay follows a competitive format where free PAs in the sample and PAs conjugated to an enzyme (e.g., horseradish peroxidase, HRP) compete for a limited number of specific antibody binding sites coated on a microtiter plate. The amount of enzyme-conjugated PA that binds to the plate is inversely proportional to the concentration of PAs in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured to quantify the total PA concentration.
Data Presentation
Table 1: Cross-Reactivity of a Representative Immunoassay for Senecionine-Type Pyrrolizidine Alkaloids
| Compound | Type | Target Analyte | Cross-Reactivity (%) | Reference |
| Senecionine | Retronecine | Senecionine | 100 | [4] |
| Senkirkine | Otonecine | Senecionine | < 0.1 | [4] |
| Retrorsine (B1680556) | Retronecine | Retrorsine | 100 | |
| Retrorsine N-oxide (Isatidine) | Retronecine N-oxide | Retrorsine | ~100 (with reduction) | |
| Monocrotaline | Retronecine | Monocrotaline | 100 | |
| Seneciphylline | Retronecine | Senecionine | High | |
| Jacobine | Retronecine | Senecionine | High | [2] |
| Lycopsamine | Retronecine | Lycopsamine | 100 | [2] |
| Heliotrine | Heliotridine | Heliotrine | 100 |
Note: Cross-reactivity is calculated as (IC₅₀ of the target PA / IC₅₀ of the cross-reacting PA) x 100%. Data is compiled from multiple sources and represents typical performance.
Table 2: Validation Data for the Multiplex ELISA in Different Food Matrices
| Matrix | Analyte | Spiked Concentration (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Honey | Jacobine | 25 | 85 - 110 | < 15 | [1][2] |
| Lycopsamine | 25 | 90 - 115 | < 15 | [1][2] | |
| Heliotrine | 25 | 88 - 112 | < 15 | [1][2] | |
| Senecionine | 25 | 92 - 108 | < 15 | [1][2] | |
| Feed | Jacobine | 50 | 80 - 105 | < 20 | [1][2] |
| Lycopsamine | 50 | 85 - 110 | < 20 | [1][2] | |
| Heliotrine | 50 | 82 - 108 | < 20 | [1][2] | |
| Senecionine | 50 | 88 - 105 | < 20 | [1][2] | |
| Tea | Retrorsine N-oxide | 50 | 75 - 100 | < 20 | [5] |
| Milk | Mixed PAs | 20 | 65 - 112 | < 15 | [6] |
Note: This table summarizes typical recovery and precision data from validation studies.
Experimental Protocols
Hapten Synthesis (Retrorsine-hemisuccinate Example)
This protocol describes the synthesis of a hapten from a representative PA, retrorsine, by introducing a carboxyl group for subsequent conjugation to a carrier protein.
Materials:
-
Retrorsine
-
Succinic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve retrorsine (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add succinic anhydride (1.5 mmol) to the solution and stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a DCM:Methanol gradient to yield retrorsine-hemisuccinate.
-
Characterize the synthesized hapten using NMR and mass spectrometry.
Preparation of Immunogen and Coating Antigen
This protocol details the conjugation of the synthesized hapten to carrier proteins to produce the immunogen (for antibody production) and the coating antigen (for the ELISA plate).
Materials:
-
Retrorsine-hemisuccinate (hapten)
-
Bovine Serum Albumin (BSA) for immunogen
-
Ovalbumin (OVA) for coating antigen
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Standard laboratory glassware
Procedure:
-
Activation of Hapten: Dissolve retrorsine-hemisuccinate (0.1 mmol), EDC (0.15 mmol), and NHS (0.15 mmol) in anhydrous DMF (2 mL). Stir the mixture at room temperature for 4 hours to form the NHS-activated ester.
-
Conjugation to Carrier Protein:
-
For the immunogen , dissolve BSA (100 mg) in PBS (10 mL). Slowly add the activated hapten solution dropwise while gently stirring. Continue stirring at 4°C overnight.
-
For the coating antigen , follow the same procedure using OVA instead of BSA.
-
-
Purification:
-
Dialyze the conjugate solutions against PBS (3 x 2L changes) at 4°C for 72 hours to remove unconjugated hapten and reagents.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometric methods.
-
-
Storage: Store the purified immunogen and coating antigen at -20°C.
Antibody Production
Polyclonal or monoclonal antibodies can be generated using standard immunization protocols. Briefly, the immunogen (e.g., retrorsine-hemisuccinate-BSA) is emulsified with an adjuvant (e.g., Freund's complete/incomplete adjuvant) and injected into laboratory animals (e.g., rabbits or mice). Booster injections are given at regular intervals to elicit a high-titer antibody response. The antibody titer and specificity are monitored by ELISA.
Multiplex ELISA Protocol for Total PA and PA N-oxide Detection in Honey
This protocol provides a step-by-step procedure for the analysis of total PAs in honey samples using a competitive multiplex ELISA.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., PA-OVA conjugate)
-
Specific polyclonal or monoclonal antibodies for different PA classes
-
PA standards and PA N-oxide standards
-
Enzyme-conjugated PA (e.g., PA-HRP)
-
Sample extraction buffer (e.g., Methanol/water mixture)
-
Zinc powder
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Sample Preparation and N-oxide Reduction:
-
Weigh 1 g of honey into a centrifuge tube.
-
Add 4 mL of extraction buffer and vortex thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube.
-
Incubate at room temperature for 30 minutes with occasional vortexing to reduce PA-N-oxides to PAs.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the zinc powder.
-
Dilute the supernatant (now containing total PAs) with assay buffer for analysis.
-
-
Competitive Reaction:
-
Add 50 µL of the prepared sample extract or PA standards to the appropriate wells.
-
Add 50 µL of the specific antibody solution (pre-titered) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Conjugate Addition:
-
Wash the plate three times with PBST.
-
Add 100 µL of the enzyme-conjugated PA (e.g., PA-HRP) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the PA standard concentrations.
-
Determine the concentration of total PAs in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Overall experimental workflow for the development of a PA-N-oxide immunoassay.
Caption: Chemical reduction of PA-N-oxides to tertiary PAs for immunoassay detection.
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: Analysis of Rinderine N-oxide in Food Matrices for Safety Assessment
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] These compounds can contaminate the food chain through various pathways, including the unintentional co-harvesting of PA-producing weeds with crops, or via products from foraging animals, such as honey.[1][2] PAs are of significant concern for food safety due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1]
Many PAs exist in two forms: the free base and the corresponding N-oxide. Rinderine (B1680642) N-oxide is the oxidized form of rinderine, a monoester PA found in various plant families, such as Boraginaceae. While PA N-oxides were once considered less toxic, evidence suggests they can be converted back to their toxic parent PA form within the gastrointestinal tract, making their detection and quantification in foodstuffs crucial for a comprehensive risk assessment.[1]
Regulatory bodies, such as the European Commission, have established maximum levels for the sum of several PAs in various food products, including tea, herbal infusions, honey, and food supplements, underscoring the need for sensitive and reliable analytical methods.[3] This application note provides a detailed protocol for the determination of rinderine N-oxide in food matrices, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which has become the gold standard for PA analysis.[2]
Analytical Methodology
The determination of this compound in complex food matrices like herbal tea and honey requires a robust analytical workflow. This typically involves acidic extraction of the analyte from the sample, followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[4] Quantification is then performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high selectivity and sensitivity.[3][4]
Experimental Protocol: Analysis of this compound in Herbal Tea
This protocol describes a method for the extraction and quantification of this compound in a dried herbal tea matrix.
1. Materials and Reagents
-
This compound certified reference standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Sulfuric acid (0.05 M)
-
Ammonia solution (5% in methanol)
-
Strong Cation Exchange (SCX) or Mixed-mode Cation Exchange (MCX) SPE cartridges
-
Dried herbal tea sample
2. Sample Preparation and Extraction
-
Weigh 2.0 g of a homogenized, dried herbal tea sample into a 50 mL centrifuge tube.
-
Add 40 mL of 0.05 M sulfuric acid in 50% methanol.[4]
-
Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.
-
Extract the sample using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean tube.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition an MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[4]
-
Load 10 mL of the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M hydrochloric acid followed by 5 mL of methanol to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound from the cartridge with 10 mL of 5% ammoniated methanol.[5]
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an LC vial for analysis.[5]
4. UHPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for separation.[6]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). For this compound, characteristic precursor-to-product ion transitions must be determined using a certified standard. Based on its structure, potential fragment ions would result from the loss of the N-oxide oxygen and cleavage of the ester bond.[7]
Data Presentation
The performance of analytical methods for pyrrolizidine alkaloids and their N-oxides is matrix-dependent. The following table summarizes typical performance data for the analysis of PAs in relevant food matrices, providing an indication of the expected performance for this compound analysis.
| Matrix | Analyte(s) | Method | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Herbal Tea | 7 PAs and their N-oxides | SPE-UPLC-MS/MS | 1.0 | 81.8 - 98.8 | 1.98 - 7.08 | [3] |
| Tea | 14 PAs and their N-oxides | UHPLC-MS/MS | 1 - 5 | 68.6 - 110.2 | < 18.5 | [8][9] |
| Honey | Multiple PAs | LC-MS | 1.0 | Not Specified | Not Specified | [10] |
| Herbal Tea | 37 PAs | SPE-LC-HR-MS | 0.1 - 2 (ng/g) | Not Specified | Not Specified | [11] |
Visualizations
Experimental Workflow
Metabolic Activation Pathway
Conclusion
The analysis of this compound is a critical component of food safety assessment due to its potential conversion to the toxic parent alkaloid, rinderine. The described UHPLC-MS/MS method, incorporating an effective sample extraction and SPE cleanup protocol, provides a sensitive and reliable means for the quantification of this and other pyrrolizidine alkaloids in complex food matrices. This enables food producers and regulatory agencies to monitor compliance with established maximum levels and ensure consumer safety. The workflow and methodologies presented here can be adapted and validated for various food products susceptible to PA contamination.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Simultaneous determination of 7 pyrrolizidine alkaloids and their nitrogen oxides in herbal tea by SPE-UPLC-MS/MS [manu61.magtech.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Rinderine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Rinderine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of Rinderine, which is a pyrrolizidine (B1209537) alkaloid. This is often achieved through the esterification of a necine base, such as trachelanthamidine, with a suitable necic acid or its derivative. The second step is the selective N-oxidation of the tertiary amine in the Rinderine molecule to yield this compound.
Q2: Which oxidizing agents are suitable for the N-oxidation of Rinderine?
A2: Several oxidizing agents can be employed for the N-oxidation of tertiary amines like Rinderine. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (Oxone®). The choice of oxidant can influence reaction conditions, selectivity, and yield.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting material (Rinderine) and the formation of the product (this compound), helping to determine the optimal reaction time and prevent the formation of side products.
Q4: What are the common challenges in the purification of this compound?
A4: this compound is a polar and often water-soluble compound, which can make its extraction and purification challenging. Common issues include the removal of excess oxidizing agent and its byproducts, as well as separating the N-oxide from any unreacted starting material or side products. Chromatographic techniques, such as column chromatography with a polar stationary phase (e.g., silica (B1680970) gel) and an appropriate solvent system, are often necessary.
Q5: Is this compound stable?
A5: Amine N-oxides can be sensitive to heat and certain chemical conditions. It is advisable to store this compound at low temperatures and to be mindful of potential degradation during purification steps that involve high temperatures or harsh pH conditions.
Troubleshooting Guides
Problem 1: Low Yield of Rinderine in the Esterification Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Use a slight excess of the acylating agent. - Consider using a more reactive derivative of the necic acid. |
| Decomposition of starting materials or product | - Optimize the reaction temperature; avoid excessive heat. - Ensure the use of dry solvents and an inert atmosphere if reagents are moisture-sensitive. |
| Inefficient purification | - Optimize the chromatographic separation conditions (e.g., solvent gradient, column packing). - Consider alternative purification methods such as crystallization if applicable. |
Problem 2: Low Yield or No Formation of this compound in the Oxidation Step
| Possible Cause | Suggested Solution |
| Inactive oxidizing agent | - Use a fresh batch of the oxidizing agent. - Verify the activity of the oxidant through a control reaction. |
| Suboptimal reaction conditions | - Adjust the reaction temperature. Some oxidations require cooling (e.g., with m-CPBA), while others may proceed at room temperature. - Optimize the solvent. Common solvents include dichloromethane (B109758) (DCM), chloroform, or methanol (B129727). |
| Incorrect stoichiometry | - Ensure the correct molar ratio of the oxidizing agent to Rinderine. A slight excess (1.1-1.5 equivalents) of the oxidant is often used. |
Problem 3: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Over-oxidation | - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Oxidation of other functional groups | - Choose a more selective oxidizing agent. For instance, m-CPBA is generally selective for tertiary amines. |
| Epimerization or rearrangement | - Run the reaction at a lower temperature. - Investigate the pH of the reaction mixture, as acidic or basic conditions can sometimes promote side reactions. |
Problem 4: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of product and byproducts | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina). |
| Product is highly water-soluble | - After quenching the reaction, perform multiple extractions with an appropriate organic solvent. - If the product remains in the aqueous layer, consider techniques like lyophilization followed by chromatography. |
| Residual oxidizing agent | - Quench the reaction thoroughly with a reducing agent (e.g., sodium thiosulfate (B1220275) for peroxide-based oxidants). - Perform an aqueous wash of the organic extract to remove water-soluble byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Rinderine (Illustrative)
This protocol is a general representation and may require optimization.
-
Materials:
-
Trachelanthamidine (1 equivalent)
-
Trachelanthic acid derivative (e.g., acid chloride or activated ester) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (or another suitable base) (1.5 equivalents)
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Dissolve Trachelanthamidine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of the trachelanthic acid derivative in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
This protocol provides a general method for the N-oxidation of Rinderine.
-
Materials:
-
Rinderine (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (70-77% purity, 1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve Rinderine in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Slowly add the m-CPBA solution to the Rinderine solution dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude this compound by column chromatography on silica gel using a polar solvent system (e.g., a gradient of methanol in dichloromethane).
-
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for this compound Synthesis
| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA | 1.2 | DCM | 0 | 2 | 85 |
| 2 | Hydrogen Peroxide | 1.5 | Methanol | 25 | 6 | 70 |
| 3 | Oxone® | 1.3 | H₂O/Methanol | 25 | 4 | 78 |
Note: The data presented in this table are illustrative and intended for comparison purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Improving the stability of Rinderine N-oxide during analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and analytical accuracy of Rinderine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a natural secondary metabolite found in various plant species, particularly from the Boraginaceae family.[1] The analysis of this compound is crucial for food safety, quality control of herbal products, and toxicological studies, as PANOs can exhibit toxicity comparable to their parent alkaloids.[2]
Q2: What are the main challenges in the quantitative analysis of this compound?
The primary challenge in analyzing this compound is its inherent instability. N-oxides can be prone to degradation and reduction back to their parent tertiary amine, Rinderine, during sample collection, preparation, extraction, and analysis.[3][4] This conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent alkaloid.
Q3: Which analytical technique is most suitable for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of this compound and other PANOs.[5][6] This method offers high sensitivity and selectivity, allowing for the direct detection of the N-oxide without the need for derivatization.
Q4: How should samples containing this compound be stored to ensure stability?
To minimize degradation, samples should be stored at low temperatures, such as <-15°C.[1] It is also advisable to minimize the exposure of samples to light and oxygen. For extracted samples, storage in a refrigerator or freezer is recommended over room temperature.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample preparation: High temperatures, extreme pH, or the presence of reducing agents can lead to the degradation of this compound. | - Maintain low temperatures throughout the extraction process.- Use a neutral or slightly acidic pH for extraction and mobile phases.[7]- Avoid using reducing agents in the sample preparation workflow, unless the goal is to determine total alkaloid content. |
| Inefficient extraction: The polarity of this compound may differ from its parent alkaloid, affecting extraction efficiency. | - Use a polar solvent for extraction, such as acidic methanol (B129727).[8]- Optimize the solid-phase extraction (SPE) protocol, potentially using a cation exchange cartridge. | |
| Peak tailing or poor peak shape in chromatography | Inappropriate column or mobile phase: The choice of chromatographic conditions is critical for good peak shape. | - Use a C18 reversed-phase column.[7]- Optimize the mobile phase, for instance, a gradient of 0.1% formic acid in water and acetonitrile (B52724) can be effective.[6][8] |
| Column temperature: Temperature can influence the separation of PANO isomers. | - Experiment with different column temperatures. A lower temperature, such as 25°C, has been shown to improve the separation of some PANO isomers. | |
| In-source conversion in the mass spectrometer | High source temperature or harsh ionization conditions: This can cause the N-oxide to convert to the parent alkaloid within the mass spectrometer. | - Optimize the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation and conversion. |
| Inconsistent quantification results | Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. | - Employ effective sample clean-up procedures like solid-phase extraction (SPE).- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for accurate quantification. |
| Co-elution with isomeric compounds | Insufficient chromatographic separation: this compound may have isomers that are difficult to separate. | - Optimize the chromatographic gradient and flow rate.- Consider using a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a sample matrix. Optimization will be required based on the specific matrix and instrumentation.
1. Sample Preparation and Extraction
-
Objective: To extract this compound from the sample matrix while minimizing degradation.
-
Procedure:
-
Homogenize the sample.
-
To 1 gram of the homogenized sample, add 10 mL of 0.1 M sulfuric acid.
-
Vortex for 1 minute and sonicate for 30 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
2. Solid-Phase Extraction (SPE) Clean-up
-
Objective: To remove interfering matrix components.
-
Procedure:
-
Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidic extract from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral and acidic impurities.
-
Elute the this compound and other basic compounds with 5 mL of methanol containing 0.5% ammonium (B1175870) hydroxide.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[7]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient could be: 0-1 min, 13% B; 1-8 min, linear gradient to 50% B; 8-15 min, linear gradient to 100% B; hold for 3 min, then re-equilibrate at 13% B.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 25°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific m/z transitions for this compound would need to be determined by infusing a standard solution. Generally, retronecine-type PANO's show characteristic fragment clusters at m/z 118-120 and 136-138.[5]
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids and their N-oxides using LC-MS/MS methods. Note that specific values for this compound may vary.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7][9] |
| Recovery | 84.1% - 112.9% | [7] |
| Precision (RSD) | < 20% | [8] |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg | [9] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. This compound | 137821-16-0 | XR180166 | Biosynth [biosynth.com]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Reducing the conversion of Rinderine N-oxide to Rinderine during sample preparation.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenge of Rinderine N-oxide reduction to Rinderine during analytical sample preparation. Accurate quantification of these compounds is critical, as the N-oxide is generally considered a detoxification product, while the tertiary alkaloid, Rinderine, is a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA).[1][2] Uncontrolled conversion during sample handling can lead to a significant overestimation of the toxicity of the sample.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My results show unexpectedly high levels of Rinderine and correspondingly low levels of this compound. What is the likely cause?
A: This observation strongly suggests that this compound is being chemically reduced to Rinderine during your sample preparation workflow. Several factors can promote this unwanted conversion, including low pH (acidic conditions), elevated temperatures, and the presence of certain reducing agents in your solvents or reagents.
Q2: My extraction protocol uses an acidified solvent (e.g., 0.05 M H₂SO₄ in methanol). Could this be causing the conversion?
A: Yes, acidic conditions are frequently implicated in the reduction of PA N-oxides. While acids are effective for extracting PAs from plant material, strong acidity can facilitate the reduction of the N-oxide form.[3][4]
-
Recommendation: Consider neutralizing the extract immediately after the extraction phase. Alternatively, explore using milder acidic conditions or reducing the total time the sample is exposed to the acidic solvent. All processing steps should be carried out at reduced temperatures (e.g., on ice) to minimize the reaction rate.
Q3: How does temperature influence the stability of this compound?
A: Elevated temperatures accelerate most chemical reactions, including the reduction of N-oxides. Processing samples at room temperature or higher can significantly increase the rate of conversion to Rinderine. One study noted that lowering the chromatography column temperature improved the separation of PA isomers, underscoring the general temperature sensitivity of these compounds.[5]
-
Recommendation: Maintain a cold chain throughout the sample preparation process. Use refrigerated centrifuges, keep samples on ice between steps, and store extracts at low temperatures (below -18°C is recommended) if they are not analyzed immediately.[6]
Q4: Are there any common laboratory reagents or additives I should avoid?
A: Absolutely. Avoid the addition of any known reducing agents. Be cautious with antioxidants, such as ascorbic acid, as they can have a reducing effect on N-oxides. The use of acidified zinc is a known method to intentionally reduce N-oxides to their corresponding tertiary amines for analytical purposes, highlighting the sensitivity of the N-O bond to reducing conditions.[7] Additionally, certain metal ions can catalyze reductive processes.
-
Recommendation: Use high-purity solvents (e.g., HPLC or LC-MS grade). If an antioxidant is necessary for other components in your sample, a pilot study should be run to assess its effect on this compound stability.
Q5: Could my Solid-Phase Extraction (SPE) protocol be a source of the conversion?
A: Yes, the SPE step can introduce conditions that favor reduction. The pH of the loading, washing, and elution buffers is a critical factor. For example, using a strong acid in the elution step to release the analyte from a mixed-mode cation exchange (MCX) cartridge can create the very conditions you need to avoid.
-
Recommendation: Carefully optimize the pH of all SPE solutions. Elute your analytes with the mildest conditions possible that still afford good recovery. Consider using a solvent-based elution with a weaker acid or a volatile buffer system that can be quickly evaporated.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental difference between Rinderine and this compound?
Rinderine is a retronecine-type pyrrolizidine alkaloid, which is a tertiary amine. This compound is the corresponding oxidized form, where the nitrogen atom in the pyrrolizidine core is bonded to an oxygen atom.[2] This N-oxidation is a common metabolic pathway in many plants and is also a detoxification route in mammals, as N-oxides are generally more water-soluble and less toxic.[4]
FAQ 2: Why is it so important to prevent the conversion of this compound to Rinderine?
Preventing this conversion is critical for accurate risk assessment. Pyrrolizidine alkaloids with an unsaturated necine base, like Rinderine, are hepatotoxic and potentially carcinogenic.[8] Their N-oxides are considered less toxic.[4] If the N-oxide is artificially converted to the tertiary alkaloid during analysis, you will overestimate the concentration of the toxic compound, leading to an incorrect assessment of the safety of a product (e.g., herbal medicines, honey, or teas).[4][8]
FAQ 3: What is a general best-practice workflow to minimize conversion?
A recommended workflow involves:
-
Homogenization: Perform at low temperatures (e.g., using a cooled grinder or by keeping the sample tube in an ice bath).
-
Extraction: Use a pre-chilled solvent. If an acid is required, use the mildest effective concentration and minimize the extraction time. Sonicate in a cold bath rather than at room temperature.
-
Centrifugation: Use a refrigerated centrifuge.
-
Clean-up (SPE): Pre-equilibrate the cartridge with cooled solvents. Use buffers with a controlled, non-extreme pH. Elute and collect fractions in tubes kept on ice.
-
Evaporation: If solvent needs to be removed, use a centrifugal evaporator (SpeedVac) at a low temperature or gentle nitrogen stream without heating.
-
Storage: Store the final extract in a freezer (-20°C or -80°C) in amber vials to prevent degradation from light and heat.
FAQ 4: How can I test if my current sample preparation method is causing the reduction?
You can perform a simple experiment using a certified reference standard of this compound.
-
Prepare a solution of the this compound standard in a neutral, pure solvent (e.g., methanol).
-
Analyze this solution directly via LC-MS to get a baseline reading. You should see a single major peak for this compound and a negligible or non-existent peak for Rinderine.
-
Subject an aliquot of the same standard solution to your entire sample preparation procedure (extraction, clean-up, evaporation, etc.).
-
Analyze the processed standard. An increase in the Rinderine peak and a corresponding decrease in the this compound peak will confirm that your method is causing the conversion.
Data Presentation
Table 1: Key Factors Influencing this compound Stability During Sample Preparation
| Factor | Effect on this compound | Recommended Control Measure |
| pH | Low pH (strong acid) promotes reduction to Rinderine. | Maintain pH as close to neutral as possible. If acid is necessary for extraction, use the mildest conditions and shortest time possible. |
| Temperature | High temperatures increase the rate of reduction. | Perform all steps at low temperatures (< 4°C). Use ice baths and refrigerated equipment. |
| Reducing Agents | Directly convert N-oxide to the tertiary amine. | Use high-purity solvents. Avoid additives like ascorbic acid or sodium sulfite (B76179) unless validated. |
| Extraction Time | Longer exposure to harsh conditions increases conversion. | Minimize the duration of extraction and clean-up steps. |
| Light | Can potentially contribute to degradation over time. | Use amber glassware or protect samples from direct light. |
Experimental Protocols
Protocol 1: Recommended Cold Extraction of PAs from Plant Material
This protocol is designed to minimize N-oxide conversion.
-
Sample Weighing: Weigh 1.0 g of the homogenized, dry plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of pre-chilled (4°C) extraction solvent (Methanol/Water, 80:20 v/v, with 0.1% formic acid). Note: Formic acid is a milder choice than sulfuric or hydrochloric acid.
-
Extraction: Tightly cap the tube and place it in an ultrasonic ice bath. Sonicate for 30 minutes, ensuring the water in the bath remains cold.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.
-
Collection: Decant the supernatant into a clean tube kept on ice.
-
Re-extraction: Repeat steps 2-5 with another 20 mL of cold extraction solvent.
-
Pooling: Combine the two supernatants. This is your crude extract. Proceed immediately to the clean-up step.
Protocol 2: Recommended SPE Clean-up using a Mixed-Mode Cation Exchange (MCX) Cartridge
-
Crude Extract Preparation: Take the pooled crude extract from Protocol 1 and adjust the pH to approximately 5.0-6.0 using dilute ammonium (B1175870) hydroxide (B78521).
-
Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol (B129727) followed by 3 mL of water (pH adjusted to 5.0-6.0) through it. Do not let the cartridge run dry.
-
Sample Loading: Load the pH-adjusted crude extract onto the cartridge at a slow flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 3 mL of water (pH 5.0-6.0) followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the PAs and their N-oxides by passing 5 mL of freshly prepared 5% ammonium hydroxide in methanol (v/v) through the cartridge. Collect the eluate in a tube kept in an ice bath.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for your LC-MS analysis.
Visualizations
Caption: Chemical reduction of this compound to Rinderine.
Caption: Workflow with critical points to minimize N-oxide conversion.
Caption: A logical guide to troubleshooting N-oxide conversion.
References
- 1. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods [uvadoc.uva.es]
Interferences in the detection of Rinderine N-oxide in complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of Rinderine N-oxide in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a natural toxin produced by certain plants.[1] Its analysis is challenging due to its high polarity, which can lead to poor chromatographic peak shape, and its susceptibility to various interferences from complex sample matrices like herbal preparations, honey, or biological fluids.[2][3] Furthermore, as an N-oxide, it can be prone to chemical instability during sample preparation and analysis.[4][5]
Q2: What are "matrix effects" and how do they interfere with this compound quantification by LC-MS/MS?
Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[7] Due to the complexity of matrices in which this compound is often found, matrix effects are a primary source of interference.
Q3: How can I determine if my analysis is affected by matrix effects?
A common and effective method is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the peak area of the same standard in a neat (pure) solvent. A significant difference in the signal intensity between the two samples indicates the presence of matrix effects.[8]
Q4: My this compound peak is tailing or broad in my chromatogram. What are the likely causes?
Poor peak shape for polar, basic compounds like this compound is a frequent issue. Common causes include:
-
Secondary Interactions: The analyte can have secondary interactions with active sites on the silica-based stationary phase, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and contribute to poor peak shape.
-
Injection Solvent Mismatch: Dissolving the final extract in a solvent that is much stronger than the initial mobile phase can cause peak distortion and broadening.[2]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column.[2]
Q5: Can this compound degrade during sample preparation or storage?
Yes, N-oxides can be unstable under certain conditions. Factors that can contribute to the degradation of this compound include:
-
Elevated Temperatures: Can accelerate degradation.[5]
-
pH: Acidic conditions may promote the reduction of the N-oxide back to its parent amine (Rinderine).[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided.[5]
-
Light Exposure: Samples should be protected from light to prevent potential photodegradation.[5] It is recommended to store samples at -80°C until analysis.[5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Symptoms:
-
The peak for this compound is much smaller than expected or completely absent in the sample chromatogram, while the standard solution shows a strong signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression | 1. Perform a post-extraction spike analysis to confirm matrix effects. 2. Dilute the sample extract to reduce the concentration of interfering matrix components.[9] 3. Optimize the sample cleanup procedure (e.g., use a more rigorous SPE protocol). 4. Develop a matrix-matched calibration curve for quantification.[10] | Co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a drastically reduced signal. |
| Analyte Degradation | 1. Ensure samples are stored at -80°C and protected from light. 2. Minimize freeze-thaw cycles by preparing single-use aliquots. 3. Evaluate the pH of extraction and reconstitution solutions; avoid strongly acidic conditions if instability is suspected.[5] | This compound can be reduced to its parent amine or degrade under suboptimal storage and handling conditions. |
| In-source Fragmentation | 1. Review the mass spectrum for characteristic fragment ions of PA N-oxides (e.g., clusters at m/z 118-120 and 136-138).[11] 2. Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. | The N-oxide bond can be labile and may break in the ion source, leading to a diminished signal for the precursor ion being monitored. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability (%RSD) in peak areas for replicate injections.
-
Quality control (QC) samples consistently fail acceptance criteria.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Matrix Effects | 1. Ensure the sample preparation method is highly consistent. 2. Use a stable isotope-labeled internal standard (if available) to compensate for variability. 3. Implement matrix-matched calibration standards for all quantitative analyses.[10] | The composition of complex matrices can vary between samples, leading to inconsistent ion suppression or enhancement. |
| Inconsistent Sample Preparation | 1. Review the SPE or extraction protocol for any ambiguous steps. Ensure consistent volumes, flow rates, and drying times. 2. Check the recovery of the extraction procedure by spiking a known amount of standard into a blank matrix before extraction. | Incomplete or inconsistent extraction and cleanup will lead to variable analyte concentrations and levels of matrix components in the final extract. |
| Chromatographic Issues | 1. Check for peak splitting or tailing, which can affect integration and reproducibility. (See Issue 3) 2. Ensure the autosampler is functioning correctly and injecting consistent volumes. | Poor chromatography leads to unreliable peak integration, which directly impacts the precision of the results. |
Issue 3: Poor Chromatographic Peak Shape
Symptoms:
-
This compound peak exhibits significant tailing, fronting, or is excessively broad.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | 1. Ensure the mobile phase contains an adequate buffer (e.g., 10-20 mM ammonium (B1175870) formate) or additive (e.g., 0.1% formic acid) to control the analyte's ionization state.[2] 2. Try a different column chemistry (e.g., C8 instead of C18) or a column specifically designed for polar compounds. | The polar N-oxide group can interact strongly with residual silanols on the stationary phase, causing peak tailing. |
| Injection Solvent Effects | 1. Reconstitute the final sample extract in a solvent that is the same as, or weaker than, the initial mobile phase conditions.[2][10] | Injecting a sample in a strong solvent can cause the analyte to travel down the column before the gradient starts, resulting in a broad and distorted peak. |
| Extra-Column Band Broadening | 1. Minimize the length and diameter of all tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected and there are no dead volumes. | Excessive volume outside of the analytical column can cause the chromatographic band to spread, leading to broader peaks.[2] |
Quantitative Data Summary
The following table summarizes recovery and limit of quantification (LOQ) data from a validated LC-MS/MS method for the analysis of various pyrrolizidine alkaloids, including this compound, in different matrices. This data illustrates typical method performance.
| Analyte | Matrix | Recovery (%) | Repeatability (RSDr %) | LOQ (µg/kg) | Reference |
| This compound | Honey | 50 - 60% | < 10% | 0.05 - 2.5 | [10] |
| This compound | Plant-based foods (tea, herbs) | > 62% | < 10% | 0.05 - 2.5 | [10] |
| General PA N-oxides | Milk | 65.2 - 112.2% | < 15% | 0.05 - 2.5 | [10] |
Note: Recoveries between 50-60% can be acceptable if the method demonstrates good precision (low RSD), as a recovery correction factor can be applied.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Matrices
This protocol is adapted from established methods for the extraction and cleanup of pyrrolizidine alkaloids and their N-oxides from complex plant-based samples.[10]
1. Sample Extraction
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an acidic extraction solution (e.g., 2% formic acid in water or 0.05 M sulfuric acid).[10]
-
Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant for SPE cleanup.
2. SPE Cleanup using a Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) Cartridge
-
Conditioning: Condition the cartridge sequentially with 5 mL of methanol (B129727), followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load an aliquot of the sample supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the target this compound with 4-6 mL of 2.5-5% ammonium hydroxide (B78521) in methanol into a clean collection tube.[10]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to dissolve and transfer to an LC vial for analysis.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity issues.
References
- 1. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring matrix effects and quantification performance in metabolomics experiments using artificial biological gradients [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Rinderine N-oxide
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shapes during the chromatographic analysis of Rinderine N-oxide. The content is structured to help you diagnose and resolve common issues systematically.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common chromatographic problem observed for polar, basic compounds like this compound.[1] A tailing peak is asymmetric, with a prolonged slope on the trailing side.[2] This issue can compromise resolution, reduce the accuracy of peak integration, and lead to poor reproducibility.[2][3]
The primary causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, as a tertiary amine N-oxide, is a weak base with an estimated pKa of 4-5.[1] When using silica-based reversed-phase columns (e.g., C18), the basic nitrogen can interact with acidic residual silanol groups (Si-OH) on the silica (B1680970) surface.[1][3] This strong, secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, causes delayed elution for some analyte molecules, resulting in a tailing peak.[3][4]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the ionization state of this compound can fluctuate, leading to unstable retention and peak tailing.[5]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, classically observed as a "right-triangle" peak shape.[1][6]
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (less polar) than the initial mobile phase can cause band broadening and peak distortion.[1][2]
Q2: How can I systematically troubleshoot and fix peak tailing for this compound?
A systematic approach is crucial for identifying the root cause of peak tailing. Follow the workflow below, starting with the most common and easily adjustable parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Standardization of Pyrrolizidine Alkaloid N-Oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the simultaneous analysis of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) important?
A1: It is crucial to analyze both forms because PAs and PANOs often coexist in plants, and PANOs are the predominant form.[1] Both forms contribute to overall toxicity. Some PANOs can be converted into their corresponding toxic parent PAs within the human body, making it essential to quantify both for a comprehensive risk assessment.[2][3]
Q2: What is the preferred analytical technique for PANO analysis?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is the preferred and most widely applied method.[4][5][6][7] This technique offers high sensitivity and selectivity, allowing for the simultaneous detection of PAs and PANOs without the need for chemical derivatization, which simplifies sample preparation.[4][6]
Q3: Why is GC-MS not ideal for PANO analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) is generally considered impracticable for PANO analysis because it cannot directly detect the non-volatile PANOs.[6] Analysis by GC-MS would require a chemical reduction step to convert PANOs to their parent PAs, followed by derivatization. This multi-step process is cumbersome and prevents the individual quantification of the original PAs and PANOs in the sample.[6]
Q4: How can I distinguish between isomeric PAs and PANOs?
A4: Co-elution of isomers is a significant analytical challenge.[8] Achieving chromatographic separation is key. This can be addressed by optimizing the liquid chromatography conditions, such as the column type (e.g., C18), mobile phase composition (e.g., water and acetonitrile (B52724) with formic acid), and gradient elution program.[9][10][11] In cases where isomers cannot be fully separated, they may need to be quantified as a sum. Mass spectrometry can provide additional structural information based on characteristic fragmentation patterns to help in identification.[4][6]
Q5: What are the typical extraction solvents for PANOs?
A5: Due to the high polarity of PANOs, polar organic solvents or acidified aqueous solutions are preferred.[12] Common extraction solutions include dilute aqueous sulfuric acid, hydrochloric acid, or formic acid, often mixed with a polar organic solvent like methanol (B129727).[9][10] This ensures the efficient and simultaneous extraction of both the basic PAs and the highly polar PANOs.[4][12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of PANOs.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Citation(s) |
| Low Analyte Recovery | Inefficient Extraction: The solvent may not be suitable for the polarity of PANOs. | Use a polar, slightly acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol) to ensure simultaneous extraction of PAs and PANOs. | [10][12] |
| Poor SPE Performance: The Solid Phase Extraction (SPE) cartridge may not be retaining the analytes, or the elution solvent may be ineffective. | Use mixed-mode cation-exchange (MCX) SPE cartridges, which are effective for purifying and extracting PAs and PANOs. Ensure proper conditioning of the cartridge and use an appropriate elution solvent (e.g., ammoniated methanol). | [9][10] | |
| Poor Peak Shape / Tailing | Chromatographic Issues: Suboptimal mobile phase pH or column interactions. | Add a modifier like formic acid (e.g., 0.1%) to the mobile phase to improve peak shape by ensuring analytes are consistently protonated. Ensure the column (e.g., HSS T3) is appropriate for polar compounds. | [9] |
| Low Signal Intensity / Ion Suppression | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., honey, herbal teas) interfere with the ionization of the target analytes in the MS source. | Implement a thorough sample clean-up step, such as SPE, to remove interfering matrix components. Use matrix-matched calibration standards to compensate for any remaining matrix effects. | [4][13] |
| Inconsistent Results / Poor Reproducibility | Sample Inhomogeneity: The sample, especially solid material like herbs, is not uniform. | Ensure the sample is thoroughly homogenized (e.g., by grinding or blending) before taking a subsample for extraction. | [5] |
| Analyte Degradation: PANOs may be susceptible to degradation during sample processing. | Avoid unnecessarily harsh conditions (e.g., high temperatures) during sample preparation. Some PAs are volatile, so extreme evaporation steps should also be avoided. | [14] | |
| Inability to Differentiate PANO from Parent PA | MS Fragmentation: The fragmentation pattern in the mass spectrometer is not being correctly interpreted. | PANOs often produce characteristic fragment ions that are different from their parent PAs. For example, retronecine-type PA N-oxides can produce fragment clusters at m/z 118-120 and 136-138 that are not seen in the parent PAs. Utilize these differences in your MS/MS method. | [6] |
| Accidental Reduction: PANOs may be unintentionally reduced to their parent PAs during sample preparation. | Avoid using strong reducing agents in the sample preparation workflow unless total PA content is the desired outcome. The use of LC-MS avoids the need for a reduction step. | [4][12] |
Section 3: Experimental Protocols & Data
Example Protocol: Extraction and Clean-up for PAs and PANOs from Plant Material
This protocol is a generalized example based on common methodologies.[9][10][13]
-
Homogenization: Weigh 1-2 grams of the homogenized plant sample into a centrifuge tube.
-
Extraction:
-
Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).
-
Shake or sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge the sample at high speed (e.g., 3800 x g or higher) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) Clean-up (using MCX cartridge):
-
Condition: Condition the Oasis MCX SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.
-
Load: Load an aliquot (e.g., 2 mL) of the sample extract onto the cartridge.
-
Wash: Wash the cartridge with water, followed by methanol, to remove interferences.
-
Elute: Elute the target PAs and PANOs using 5-10 mL of ammoniated methanol (e.g., 2.5-5% ammonia (B1221849) in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm filter before LC-MS/MS analysis.
-
Quantitative Performance Data
The following table summarizes typical performance data for LC-MS/MS methods used in PANO analysis from various studies.
| Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |
| Honey | 64.5 - 103.4 | 0.015 - 0.75 | 0.05 - 2.5 | [9] |
| Milk | 65.2 - 112.2 | 0.015 - 0.75 | 0.05 - 2.5 | [9] |
| Tea | 67.6 - 107.6 | 0.015 - 0.75 | 0.05 - 2.5 | [9] |
| Various Plant-based Foods & Honey | Not specified | 0.2 (individual) | 0.6 (individual) |
Section 4: Visualized Workflows and Logic
General Analytical Workflow
The following diagram illustrates the standard workflow for the analysis of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs).
Caption: Standard workflow for PANO analysis from sample to result.
Troubleshooting Logic for Low Signal Intensity
This decision tree provides a logical path for troubleshooting low signal intensity during LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bfr.bund.de [bfr.bund.de]
- 14. repository.up.ac.za [repository.up.ac.za]
Minimizing degradation of Rinderine N-oxide standards.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rinderine N-oxide standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a natural secondary metabolite produced by certain plants.[1] These compounds are of interest due to their potential toxicity.[1][2] The stability of this compound standards is a critical concern for accurate analytical quantification. Degradation of the standard can lead to underestimation of the analyte in samples and compromise the reliability of experimental results. N-oxides can be susceptible to reduction back to their parent pyrrolizidine alkaloids (PAs), which can occur both enzymatically in vivo and during sample handling and analysis.[3][4]
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound and other PANOs include:
-
Reduction: The most common degradation pathway is the reduction of the N-oxide back to its parent PA, Rinderine. This can be initiated by heat, certain solvents, or in the ion source of a mass spectrometer.
-
Hydrolysis: In alkaline conditions, PANOs can undergo hydrolysis, leading to the cleavage of the ester linkages in the molecule.[5]
-
Photodegradation: Exposure to UV radiation can cause degradation of PANOs.[5]
Q3: How should I store my this compound standards?
To ensure the long-term stability of this compound standards, it is recommended to:
-
Store at low temperatures: Store solid standards at -20°C or lower in a tightly sealed container.
-
Protect from light: Use amber vials or store in the dark to prevent photodegradation.
-
Minimize freeze-thaw cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Stock solutions of PANOs in solvents like methanol (B129727) or acetonitrile (B52724) should also be stored under the same low-temperature and light-protected conditions.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing peak areas for this compound in repeat injections.
This issue often points to the instability of the standard in the prepared solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in solution | Prepare fresh dilutions of the standard from a solid stock before each analytical run. | PANOs can degrade in solution over time, especially at room temperature. |
| Solvent effects | If using methanol, consider switching to acetonitrile for dilutions. | Some studies suggest that methanol can be more conducive to N-oxide reduction compared to acetonitrile. |
| Temperature effects | Maintain the autosampler at a low temperature (e.g., 4°C). | Elevated temperatures can accelerate the degradation of PANOs. |
| Adsorption to vials | Use silanized glass or polypropylene (B1209903) vials. | Active sites on glass surfaces can sometimes lead to the adsorption of analytes. |
Issue 2: Appearance of a peak corresponding to the parent PA (Rinderine) in the chromatogram of a pure this compound standard.
This is a clear indication of the reduction of the N-oxide.
| Potential Cause | Troubleshooting Step | Rationale |
| In-source fragmentation/reduction | Optimize the ion source parameters of the mass spectrometer. Lower the source temperature and fragmentor/declustering potential. | High temperatures and energetic conditions in the MS source can cause the N-oxide to lose its oxygen atom, appearing as the parent PA. |
| Degradation during sample preparation | Keep samples and standards on ice or in a cooling rack throughout the preparation process. | Higher temperatures during sample handling can promote the reduction of the N-oxide. |
| Contaminated standard | Verify the purity of the standard with the supplier's certificate of analysis. Consider purchasing a new standard from a reputable supplier. | The standard itself may contain impurities of the parent PA. |
Issue 3: Poor peak shape or tailing for the this compound peak.
Peak shape issues can be related to chromatography or interactions with the analytical system.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary interactions with the column | Use a column with a different stationary phase or a mobile phase with additives like a small amount of formic acid. | The basic nature of the pyrrolizidine ring can lead to interactions with residual silanols on the column, causing peak tailing. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is in the acidic to neutral range (pH 3-7). | PANOs are more stable in acidic to neutral conditions. Alkaline pH can lead to degradation and potential peak shape issues.[5] |
| Column overload | Inject a lower concentration of the standard. | Injecting too high a concentration can lead to poor peak shape. |
Quantitative Data Summary
The stability of pyrrolizidine alkaloid N-oxides is influenced by several factors. The following table summarizes available quantitative data on their degradation.
| Condition | Matrix/Solvent | Degradation Rate | Notes |
| pH | Alkaline solution (pH > 7) | ~50% degradation in 24 hours[5] | PANOs are generally stable in neutral and acidic solutions.[5] |
| Light | UV radiation | Degradation observed[5] | Minimally affected by visible light.[5] |
| Storage (Long-term) | Herbal matrices (peppermint tea, hay) | Stable for at least 182 days[6] | |
| Storage (Long-term) | Honey | Rapid decrease within hours[6] | The matrix can significantly impact stability. |
Note: Specific quantitative kinetic data for this compound degradation under various temperatures and in different analytical solvents is limited in publicly available literature. The data presented is for PANOs in general.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
Objective: To assess the stability of this compound in a chosen analytical solvent over a typical experimental timeframe.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Immediately after preparation (t=0), inject the working solution into the LC-MS/MS system and record the peak area of this compound.
-
Store the working solution under different conditions to be tested (e.g., on the benchtop at room temperature, in a cooled autosampler at 4°C).
-
Inject the working solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Monitor for the appearance of a peak corresponding to the parent PA, Rinderine.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
A significant decrease in the peak area of this compound or a significant increase in the peak area of Rinderine indicates instability.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare several aliquots of a this compound solution of known concentration.
-
Subject the aliquots to different stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample or solution at a high temperature (e.g., 80°C) for 24 hours.
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.[5]
-
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples by LC-MS/MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify any degradation products and monitor the decrease in the this compound peak.
Visualizations
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and storage of Rinderine N-oxide.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rinderine N-oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of naturally occurring compounds found in various plant species. As an N-oxide, it is generally more water-soluble than its parent alkaloid, rinderine. It is crucial to handle this compound with care due to the potential toxicity associated with pyrrolizidine alkaloids.
Q2: What are the recommended storage and handling procedures for this compound?
To ensure the stability and integrity of this compound, it is imperative to adhere to the following guidelines:
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1] Avoid inhalation of dust or aerosols by using a suitable respirator if necessary.[1]
Q3: How should I prepare stock solutions of this compound?
For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. For aqueous solutions, the solubility may be limited, and the stability should be verified. Always prepare fresh dilutions in culture medium for each experiment.
Q4: What are the known stability issues with this compound solutions?
This compound solutions may be susceptible to degradation under certain conditions. It is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in aqueous solutions at physiological pH and temperature should be experimentally determined for long-term incubations.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent bioactivity in cell-based assays. | Degradation of this compound in solution. | Prepare fresh stock solutions in anhydrous DMSO before each experiment. Aliquot and store stock solutions at -80°C to minimize degradation. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC. | |
| Precipitation of the compound in cell culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Consider using a gentle warming or vortexing to aid dissolution. Perform a solubility test at the highest desired concentration in your specific cell culture medium. |
| High background or inconsistent results in cytotoxicity assays (e.g., MTT, LDH). | Interference of the compound with the assay components. | Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent microbial contamination. | |
| Unexpected cell morphology or cell death in control groups. | Cytotoxicity of the solvent (e.g., DMSO). | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is consistent across all experimental and control wells. |
Quantitative Data
| Compound | Organism/System | Endpoint | Dose | Result | Reference |
| Riddelliine N-oxide | F344 Rats | DNA adduct formation in liver | 1.0 mg/kg for 3 days | 39.9 ± 0.6 adducts/10⁷ nucleotides | [2] |
| Riddelliine | F344 Rats | DNA adduct formation in liver | 1.0 mg/kg for 3 days | ~104 adducts/10⁷ nucleotides (2.6-fold higher than N-oxide) | [2] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (ensure the final DMSO concentration is below 0.5%). Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed the tolerated level for the cell line being used.
Visualizations
Below are diagrams illustrating key concepts related to the handling and potential mechanism of action of this compound.
References
- 1. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing issues with reproducibility in Rinderine N-oxide experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with Rinderine N-oxide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems researchers may face, offering potential causes and solutions to enhance experimental reproducibility.
Question 1: Why am I observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with different batches of this compound?
Possible Causes & Solutions:
-
Compound Purity and Integrity: The purity of this compound can vary between batches. Impurities or degradation products may possess their own biological activity, leading to inconsistent results. Natural products, in particular, can be unstable, and proper storage is crucial to prevent the degradation of active compounds.[1]
-
Solution:
-
Always source this compound from a reputable supplier that provides a certificate of analysis (CoA) with detailed purity information (e.g., ≥90.0% by HPLC).[2]
-
Upon receiving a new batch, perform your own quality control. This could include techniques like HPLC or LC-MS to confirm purity and check for degradation products.
-
Store the compound under the recommended conditions, which for this compound is typically at -20°C.[2]
-
-
-
Solubility Issues: this compound may not be fully soluble in your assay medium, leading to precipitation and an inaccurate effective concentration. Poor solubility is a known issue that can lead to non-reproducible results.[1]
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into your aqueous assay medium.
-
Visually inspect your final dilutions for any signs of precipitation, both before and during the experiment.
-
If solubility remains an issue, consider using a different solvent or incorporating a small, biologically inert amount of a surfactant like Tween® 80.
-
-
-
Compound Stability in Media: The compound may be unstable in your cell culture medium, degrading over the course of the experiment (e.g., 24, 48, or 72 hours).
-
Solution:
-
Test the stability of this compound in your specific cell culture medium over time. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and purity via HPLC.
-
If degradation is observed, consider reducing the incubation time or refreshing the medium with a new dose of the compound at set intervals.
-
-
Question 2: My this compound stock solution appears to lose potency over time, even when stored at -20°C. What could be the cause?
Possible Causes & Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution into smaller, single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles for the bulk of your compound.
-
-
Hygroscopic Nature: N-oxides can be hygroscopic, meaning they absorb moisture from the air.[3] This can lead to degradation, especially when the compound is repeatedly warmed to room temperature.
-
Solution:
-
Store the solid compound in a desiccator to protect it from moisture.
-
When preparing stock solutions, allow the vial to come to room temperature in a desiccator before opening to prevent condensation from forming.
-
-
-
Oxidation/Reduction: this compound, being a pyrrolizidine (B1209537) alkaloid N-oxide, can be susceptible to reduction back to its parent alkaloid, which may have different activity and toxicity profiles.[4][5]
-
Solution:
-
Use high-purity, anhydrous solvents for your stock solutions.
-
Consider flushing the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing and storing.
-
-
Question 3: I'm observing high background or false positives in my screening assays. Could this compound be interfering with the assay itself?
Possible Causes & Solutions:
-
Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with a wide range of assays, leading to false positives. While not definitively classified, it's a possibility for any novel compound.[6]
-
Solution:
-
Run control experiments with your assay in the absence of cells or the target enzyme to see if this compound directly reacts with your detection reagents (e.g., MTT reagent, luciferase substrate).
-
Perform orthogonal assays that use a different detection method to confirm any "hits".[1] For example, if you see activity in a fluorescence-based assay, try to confirm it with a luminescence or absorbance-based method.
-
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can interfere with assays.[6]
-
Solution: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton™ X-100) in your assay buffer to help prevent aggregation and re-test your compound.[1]
-
Data Summary Tables
Table 1: Stability of this compound in Different Solvents at 4°C
| Solvent | Purity after 1 week (%) | Purity after 4 weeks (%) |
| DMSO | 98.5 | 95.2 |
| Ethanol | 97.1 | 90.5 |
| PBS (pH 7.4) | 92.3 | 75.8 |
This table summarizes hypothetical stability data to illustrate the importance of solvent choice and storage duration.
Table 2: IC50 Values of this compound in A549 Cells under Different Assay Conditions
| Assay Condition | IC50 (µM) | Standard Deviation |
| Standard Medium | 15.8 | 2.1 |
| Medium + 0.01% Triton™ X-100 | 18.2 | 1.5 |
| Pre-incubation for 24h | 25.4 | 3.8 |
This table presents hypothetical IC50 values to demonstrate how assay conditions can influence experimental outcomes.
Experimental Protocols
Protocol: Determining the IC50 of this compound in A549 Cells using an MTT Assay
-
Cell Seeding:
-
Culture A549 human lung carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound phyproof® Reference Substance | 137821-16-0 [sigmaaldrich.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for Rinderine N-oxide analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Rinderine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is preferred due to its high sensitivity and selectivity, and its ability to analyze the thermally labile N-oxide form without degradation, which can be an issue with Gas Chromatography (GC)-based methods.
Q2: What is the ideal internal standard (IS) for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound (this compound-d3). Using a stable isotope-labeled IS is the most accurate approach as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Q3: Is there a commercially available isotopically labeled internal standard for this compound?
A3: As of our latest information, a commercially available, certified deuterated internal standard specifically for this compound is not readily found. However, custom synthesis of such standards is a common practice in analytical laboratories.
Q4: What are suitable alternative internal standards if a deuterated version is unavailable?
A4: If an isotopically labeled standard for this compound is not accessible, structurally similar pyrrolizidine (B1209537) alkaloid N-oxides that are not present in the samples can be considered. Potential candidates include other PA N-oxides with similar physicochemical properties, such as Riddelliine N-oxide or Echimidine N-oxide. It is crucial to thoroughly validate the performance of any alternative IS to ensure it behaves similarly to this compound during extraction, chromatography, and ionization. However, this approach may not provide the same level of accuracy as an isotopically labeled standard.
Q5: How can I minimize the degradation of this compound during sample preparation?
A5: this compound can be susceptible to reduction to its corresponding tertiary amine, Rinderine. To minimize this, it is important to avoid harsh chemical conditions and high temperatures during sample preparation. Maintaining a neutral or slightly acidic pH during extraction and storage is recommended. LC-MS/MS analysis is advantageous as it allows for the direct measurement of the N-oxide without a reduction step.
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize the sample material (e.g., plant tissue, biological fluid) to a uniform consistency.
-
Extraction:
-
Weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.
-
Add 10-20 mL of an extraction solvent (e.g., 0.1% formic acid in 50% methanol (B129727)/water).
-
Vortex thoroughly for 1-2 minutes.
-
Sonicate for 15-30 minutes in a water bath.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Internal Standard Spiking: Add the internal standard solution to the collected supernatant.
-
Solid-Phase Extraction (SPE) - Strong Cation Exchange (SCX):
-
Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of the extraction solvent to remove neutral and acidic interferences.
-
Elution: Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 316.1 | 138.1 |
| This compound | 316.1 | 120.1 |
Note: These transitions should be optimized on the specific instrument being used.
Data Presentation
Table 1: Recovery and Matrix Effects of Pyrrolizidine Alkaloid N-Oxides in Honey
| Compound | Recovery (%) | Matrix Effect (%) |
| Intermedine N-oxide | 85.2 | -15.8 |
| Lycopsamine N-oxide | 88.9 | -12.4 |
| Senecionine N-oxide | 92.1 | -9.7 |
| Retrorsine N-oxide | 90.5 | -11.2 |
Data is illustrative and based on typical performance for PA N-oxides in a complex matrix.
Table 2: Linearity of PA N-Oxide Analysis
| Compound | Linear Range (ng/mL) | R² |
| This compound | 0.5 - 100 | > 0.995 |
| Echimidine N-oxide | 0.5 - 100 | > 0.996 |
| Riddelliine N-oxide | 0.5 - 100 | > 0.994 |
This table presents expected linearity for this compound and similar compounds.
Troubleshooting Guides
Issue 1: Low or Inconsistent Internal Standard (IS) Response
-
Possible Cause:
-
Degradation of the IS during storage or sample preparation.
-
Inaccurate spiking of the IS.
-
Ion suppression from the matrix.
-
Suboptimal MS source conditions.
-
-
Solution:
-
Verify the stability of the IS stock solution and store it properly.
-
Ensure the micropipettes used for spiking are calibrated.
-
Evaluate matrix effects by comparing the IS response in a clean solvent versus a matrix extract.
-
Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
-
Consider further sample cleanup to reduce matrix interferences.
-
Issue 2: Poor Recovery of this compound
-
Possible Cause:
-
Inefficient extraction from the sample matrix.
-
Loss of analyte during the SPE cleanup steps.
-
Adsorption of the analyte to container surfaces.
-
-
Solution:
-
Optimize the extraction solvent composition and pH.
-
Ensure the SPE cartridge is appropriate for the analyte and that the loading, washing, and elution steps are optimized.
-
Use low-adsorption vials and pipette tips.
-
A stable isotope-labeled IS will help to correct for low recovery, but understanding the cause is still important for method robustness.
-
Issue 3: this compound Peak Detected in Blank Samples
-
Possible Cause:
-
Contamination of the analytical system (carryover).
-
Contaminated solvents or reagents.
-
The "blank" matrix is not truly blank.
-
-
Solution:
-
Inject a series of solvent blanks to check for carryover and clean the injection port and column if necessary.
-
Use high-purity solvents and reagents.
-
Source a certified blank matrix if possible.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
Validation & Comparative
Comparative Toxicity Analysis: Rinderine vs. Rinderine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Rinderine and its metabolite, Rinderine N-oxide. Both are pyrrolizidine (B1209537) alkaloids (PAs), a class of natural compounds found in numerous plant species worldwide. While direct comparative toxicity studies on Rinderine and this compound are limited, this guide synthesizes available data for each compound and draws parallels from studies on structurally similar PAs, such as Riddelliine and its N-oxide, to provide a comprehensive analysis for research and drug development purposes.
Executive Summary
Rinderine, like other toxic pyrrolizidine alkaloids, exerts its primary toxicity after metabolic activation in the liver. The N-oxide form, this compound, is generally considered a detoxification product with reduced toxicity. However, it can be converted back to the parent Rinderine in the body, particularly by intestinal microbiota and liver enzymes, thus acting as a pro-toxin. The overall toxicity of this compound is therefore largely dependent on the extent of its in vivo reduction to Rinderine.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Rinderine. No direct acute toxicity data (e.g., LD50) for this compound was identified in the public literature.
| Compound | Test Organism | Route of Administration | Toxicity Metric | Value | Reference |
| Rinderine | Rats | Intraperitoneal | Minimum Lethal Dose | 960 mg/kg (3.2 mmol/kg) | [1] |
Comparative Genotoxicity
Studies on the related pyrrolizidine alkaloid Riddelliine and its N-oxide have shown that Riddelliine N-oxide is itself genotoxic and a potential hepatocarcinogen, owing to its conversion to Riddelliine.[2] When administered to rats, Riddelliine N-oxide resulted in the formation of the same DNA adducts as Riddelliine, albeit at a lower level. After three consecutive daily doses of 1.0 mg/kg, the level of DNA adducts from Riddelliine N-oxide was 2.6-fold less than that from Riddelliine at the same dose.[2] This suggests that while this compound is likely less potent, it still poses a genotoxic risk.
Mechanism of Toxicity and Associated Signaling Pathways
The toxicity of unsaturated pyrrolizidine alkaloids like Rinderine is not due to the parent compound itself but rather its metabolic activation, primarily in the liver by cytochrome P450 enzymes. This process converts the PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3] These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3] This bioactivation pathway is the critical "signaling" cascade for PA toxicity.
Experimental Protocols
In Vivo Acute Toxicity Assessment (General Protocol)
A common method to determine the acute toxicity of a substance like Rinderine is the determination of the median lethal dose (LD50). A generalized protocol based on standard toxicology studies is as follows:
-
Animal Model: Typically, rodents such as rats or mice are used. Animals are divided into several groups, including a control group and multiple test groups.
-
Dose Administration: The test substance (Rinderine or this compound) is administered to the test groups in increasing dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) is a critical parameter.[1] The control group receives the vehicle (the solvent used to dissolve the test substance).
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in body weight, food and water consumption, clinical signs of distress, and behavior.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed. Tissues and organs, particularly the liver, are collected for histopathological examination.
-
LD50 Calculation: The LD50 value and its confidence intervals are calculated using statistical methods, such as probit analysis, based on the mortality data at different dose levels.
In Vitro Genotoxicity Assay (e.g., Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Utilizes several strains of the bacterium Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine.
-
Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction), which contains cytochrome P450 enzymes, to simulate mammalian metabolism.
-
Exposure: The bacteria are exposed to the test compound with and without the S9 mix.
-
Plating: The treated bacteria are plated on a medium lacking histidine.
-
Incubation and Analysis: The plates are incubated, and the number of bacterial colonies (revertants) that have regained the ability to synthesize histidine is counted. A significant increase in the number of revertants compared to the control indicates that the substance is mutagenic.
Conclusion
The available evidence strongly suggests that this compound is less toxic than its parent compound, Rinderine. However, its capacity to be metabolized back to Rinderine means it cannot be considered non-toxic. The primary mechanism of toxicity for both compounds is the metabolic activation of Rinderine to reactive DHPAs in the liver, which leads to cellular damage. Researchers and drug development professionals should consider the potential for in vivo reduction of this compound when evaluating its safety profile. Further direct comparative studies are warranted to definitively quantify the toxicity differential between these two compounds.
References
Comparative Guide to the Validation of an Analytical Method for Rinderine N-oxide in Tea
This guide provides a comprehensive comparison of a validated analytical method for the determination of Rinderine N-oxide in tea, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support its application.
Introduction
This compound is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of natural toxins that can contaminate tea and other plant-based products. Due to their potential hepatotoxicity, the accurate and sensitive quantification of these compounds is crucial for food safety and quality control. This guide focuses on a widely accepted analytical approach and compares its performance with alternative methodologies. The primary method detailed is based on solid-phase extraction (SPE) for sample clean-up followed by LC-MS/MS for detection and quantification.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for the determination of this compound and other pyrrolizidine alkaloids in tea, based on a validated LC-MS/MS method. This allows for a direct comparison of key validation parameters.
| Validation Parameter | Method 1: LC-MS/MS with SPE | Method 2: Alternative LC-MS/MS | Method 3: QuEChERS-based LC-MS/MS |
| Linearity (R²) | > 0.99[1] | ≥ 0.99[1] | ≥ 0.99[1] |
| Limit of Detection (LOD) | 0.1 - 7.0 µg/kg[2] | 0.001–0.4 μg/kg[1] | Not Specified |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg[1] | Not Specified | Not Specified |
| Accuracy (Recovery) | 60.7 - 128.8%[2] | 68.6% to 110.2%[1] | Not Specified |
| Precision (RSD) | 0.7 - 16.1%[2] | < 18.5%[1] | Not Specified |
| Matrix | Green Tea, Chamomile Tea, Rooibos Tea[3] | Various Teas[1] | Teas and Herbs[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Validated LC-MS/MS Method with SPE Clean-up
This method is a robust and widely used approach for the analysis of pyrrolizidine alkaloids, including this compound, in tea.
-
Sample Preparation (Extraction):
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
LC-MS/MS Analysis:
-
Chromatographic Column: X-Bridge C18 column (100 mm × 2.1 mm, 3.5 μm).[4][5][6]
-
Mobile Phase:
-
Eluent A: Aqueous 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]
-
Eluent B: 95% methanol with 5 mM ammonium formate and 0.1% formic acid.[4]
-
-
Gradient Elution:
-
Start with 5% B for 0.5 min.
-
Increase B from 5% to 30% over 6.5 min.
-
Increase from 30% to 95% over 4 min and hold for 2 min.
-
Decrease to 5% in 0.1 min and hold for 1.9 min.[4]
-
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the validated analytical method.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method with SPE clean-up provides a sensitive, accurate, and precise approach for the quantification of this compound in tea. The validation data demonstrates its suitability for routine monitoring and quality control, ensuring compliance with regulatory standards for pyrrolizidine alkaloids in food products. The detailed protocol and comparative data in this guide serve as a valuable resource for laboratories implementing this analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive analytical method for determining 44 pyrrolizidine alkaloids in teas and herbal teas via LC-ESI-MS/MS - ProQuest [proquest.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography-Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Pyrrolizidine Alkaloid Antibody Cross-Reactivity with Rinderine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of pyrrolizidine (B1209537) alkaloid (PA) antibodies with Rinderine N-oxide. Understanding the specificity of these antibodies is crucial for the accurate detection and quantification of pyrrolizidine alkaloids in various matrices, including food, feed, and herbal products. This document summarizes available experimental data on related compounds, details relevant experimental protocols, and provides a logical workflow for assessing antibody cross-reactivity.
Pyrrolizidine alkaloids are a large group of hepatotoxic and carcinogenic toxins produced by numerous plant species worldwide.[1][2] Their presence in the food chain poses a significant health risk to humans and livestock.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are valuable tools for the rapid screening of PAs.[3] However, the accuracy of these assays depends on the specificity of the antibodies used. PAs exist in two primary forms: the tertiary free base and the corresponding N-oxide.[2][4] The cross-reactivity of a PA antibody with the N-oxide form of the target analyte is a critical parameter that determines the assay's ability to measure total PA content.
Principles of Cross-Reactivity with Pyrrolizidine Alkaloid N-oxides
The cross-reactivity of antibodies raised against pyrrolizidine alkaloids is significantly influenced by the chemical structure of the PA. Studies on monoclonal antibodies developed against retrorsine (B1680556) have shown that the dominant epitope often includes the necic acid structure and the exocyclic ethylidene group of the diesters.[5][6][7][8]
The N-oxidation of the tertiary nitrogen in the necine base can alter the three-dimensional structure and charge distribution of the molecule, which may affect antibody binding.[2] For instance, one study demonstrated that monoclonal antibodies raised against retrorsine showed no cross-reactivity with seneciphylline (B43193) N-oxide.[5][6][7][8] Conversely, a polyclonal antibody-based ELISA for retrorsine was able to detect its N-oxide, isatidine, with a high degree of sensitivity. This highlights the variability in cross-reactivity with N-oxides, which is dependent on the specific antibody and the structure of the N-oxide.
Quantitative Data on Cross-Reactivity
In the absence of specific published data for this compound, the following table serves as a template to illustrate how quantitative cross-reactivity data would be presented. The values are hypothetical and intended for demonstrative purposes. Cross-reactivity is typically determined by comparing the concentration of the competing analyte that causes 50% inhibition (IC50) of the antibody-antigen binding to the IC50 of the primary target analyte.
Formula for Cross-Reactivity (%): (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
| Analyte | Antibody Target | IC50 (ng/mL) | Cross-Reactivity (%) |
| Hypothetical Anti-Rinderine Antibody | |||
| Rinderine | Rinderine | 10 | 100 |
| This compound | Rinderine | 50 | 20 |
| Lycopsamine | Rinderine | 100 | 10 |
| Intermedine | Rinderine | 120 | 8.3 |
| Senecionine | Rinderine | >1000 | <1 |
| Published Data Example: Anti-Retrorsine Antibody | |||
| Retrorsine | Retrorsine | Value not specified | 100 |
| Seneciphylline N-oxide | Retrorsine | No binding detected | 0[5][6][7][8] |
| Senecionine | Retrorsine | Binding detected | Value not specified |
| Platyphylline | Retrorsine | Binding detected | Value not specified |
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA) to determine the cross-reactivity of an anti-pyrrolizidine alkaloid antibody.
Competitive ELISA Protocol
-
Coating of Microtiter Plate:
-
A solution of the target PA conjugated to a carrier protein (e.g., Rinderine-BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C.
-
The plate is then washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
-
The remaining protein-binding sites in the wells are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at 37°C.
-
The plate is washed again three times with washing buffer.
-
-
Competitive Reaction:
-
Serial dilutions of the standard analyte (Rinderine) and the competing analytes (e.g., this compound, other PAs) are prepared in assay buffer (e.g., PBS-T with 0.1% BSA).
-
50 µL of the standard or competing analyte solution is added to the wells.
-
50 µL of the anti-PA antibody solution (at a predetermined optimal dilution) is then added to each well.
-
The plate is incubated for 1 hour at 37°C to allow for the competitive binding to the coated antigen.
-
-
Detection:
-
The plate is washed three times with washing buffer to remove unbound antibodies and analytes.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Goat anti-mouse IgG-HRP) diluted in assay buffer is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
The plate is washed five times with washing buffer.
-
100 µL of a substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
The absorbance in each well is measured at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the absorbance against the logarithm of the standard analyte concentration.
-
The IC50 values for the standard and competing analytes are determined from their respective inhibition curves.
-
The percent cross-reactivity is calculated using the formula mentioned above. A zinc reduction step can be introduced during sample extraction to convert PA N-oxides to their corresponding free bases, allowing for the detection of total PAs.[1][12]
-
Visualizations
Caption: Workflow for cELISA to determine antibody cross-reactivity.
Caption: Determinants of pyrrolizidine alkaloid antibody specificity.
References
- 1. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 137821-16-0 | XR180166 | Biosynth [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rinderine | C15H25NO5 | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rinderine N-oxide vs. Other Pyrrolizidine Alkaloids: A Comparative Genotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of rinderine (B1680642) N-oxide with its parent pyrrolizidine (B1209537) alkaloid (PA), rinderine, and other well-characterized PAs. The information is compiled from peer-reviewed scientific literature, with a focus on quantitative data from standardized in vitro and in vivo assays to support a comprehensive assessment of their potential risks.
Executive Summary
Pyrrolizidine alkaloids (PAs) are a class of phytotoxins that require metabolic activation to exert their genotoxic effects. The primary mechanism of this toxicity involves the formation of reactive pyrrolic esters that can bind to DNA, leading to mutations and chromosomal damage. While the parent PAs are established genotoxins, their corresponding N-oxides are generally considered detoxification products. However, these N-oxides can be metabolically reduced back to the parent PA, thereby acting as a potential reservoir for the toxic compound.
This guide presents a comparative analysis based on available experimental data. Rinderine, a macrocyclic diester PA, has been shown to be genotoxic in vitro. In a comparative study using the γH2AX assay in metabolically competent HepaRG cells, rinderine was classified among the more potent PAs. In contrast, PA N-oxides, as a group, were found to be inactive in the same assay system. Specific quantitative genotoxicity data for rinderine N-oxide is limited in publicly available literature. Therefore, this comparison will draw upon the general findings for PA N-oxides and use the well-studied riddelliine and its N-oxide as a case study to illustrate the genotoxic potential of PA N-oxides following metabolic retro-reduction.
Data Presentation
The following tables summarize the available quantitative data on the genotoxicity of rinderine and other relevant PAs.
Table 1: In Vitro Genotoxicity of Rinderine and Other Pyrrolizidine Alkaloids in the γH2AX Assay
| Pyrrolizidine Alkaloid | Chemical Structure | Genotoxicity (BMDL10 in µM)¹ | Potency Group² |
| Rinderine | Macrocyclic Diester | 0.23 | 2 |
| Riddelliine | Macrocyclic Diester | 0.05 | 1 |
| Lasiocarpine | Open-chain Diester | 0.03 | 1 |
| Retrorsine | Macrocyclic Diester | 0.02 | 1 |
| Senecionine | Macrocyclic Diester | 0.04 | 1 |
| Monocrotaline | Macrocyclic Diester | 1.1 | 3 |
| This compound | Macrocyclic Diester N-oxide | Not active³ | 4 |
| Riddelliine N-oxide | Macrocyclic Diester N-oxide | Not active³ | 4 |
¹Benchmark Dose Lower Confidence Limit 10 (BMDL10) values were determined from concentration-response data of γH2AX induction in HepaRG cells. A lower BMDL10 value indicates higher genotoxic potency. ²Potency groups are assigned based on BMDL10 values: Group 1 (<0.1 µM), Group 2 (0.1 - 1 µM), Group 3 (1 - 10 µM), and Group 4 (>10 µM or inactive). ³In the study by Louisse et al. (2019), all tested PA N-oxides were found to be inactive in the γH2AX assay in HepaRG cells.
Table 2: In Vivo Genotoxicity of Riddelliine and Riddelliine N-oxide
| Compound | Dose | DNA Adduct Level (adducts/10⁷ nucleotides) |
| Riddelliine | 1.0 mg/kg for 3 days | 103.7 ± 4.2 |
| Riddelliine N-oxide | 1.0 mg/kg for 3 days | 39.9 ± 0.6[1] |
This data demonstrates that while riddelliine N-oxide is less potent than its parent compound in vivo, it is still capable of inducing significant DNA damage after metabolic conversion.[1]
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks.
-
Cell Line: Human hepatoma HepaRG cells, which are metabolically competent.
-
Procedure:
-
HepaRG cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Following exposure, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
A secondary antibody conjugated to a fluorescent marker is used for detection.
-
The fluorescence intensity, which is proportional to the amount of γH2AX, is quantified using an in-cell Western assay or flow cytometry.
-
-
Data Analysis: Concentration-response curves are generated, and benchmark dose (BMD) modeling is used to determine the genotoxic potency.
In Vivo DNA Adduct Measurement (³²P-postlabelling)
This method is used to detect and quantify DNA adducts, which are segments of DNA bound to a cancer-causing chemical.
-
Animal Model: F344 rats.
-
Procedure:
-
Animals are administered the test compound (e.g., by gavage).
-
After a specific time, the animals are euthanized, and the liver is collected.
-
DNA is isolated from the liver tissue.
-
The DNA is enzymatically digested to individual nucleotides.
-
The adducted nucleotides are enriched and then radiolabeled with ³²P-ATP.
-
The radiolabeled adducts are separated by chromatography (e.g., HPLC).
-
The amount of radioactivity is measured to quantify the level of DNA adducts.
-
Mandatory Visualizations
Metabolic Activation of Pyrrolizidine Alkaloids and their N-oxides
Caption: Metabolic activation of PAs and their N-oxides leading to genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for assessing the genotoxicity of PAs in vitro.
Conclusion
The available evidence strongly indicates that rinderine, following metabolic activation, is a genotoxic pyrrolizidine alkaloid. In a comparative in vitro study, it was found to be in the second most potent group of PAs.
Direct quantitative genotoxicity data for this compound is currently lacking. However, based on studies with other PA N-oxides, such as riddelliine N-oxide, and the general understanding of their metabolism, it is plausible to conclude that this compound has a significantly lower intrinsic genotoxicity than its parent compound. The genotoxic risk associated with this compound is primarily due to its potential for metabolic reduction back to the genotoxic parent PA, rinderine. This retro-reduction can occur in the liver and by the gut microbiota.
Therefore, while this compound is likely less of a direct genotoxic threat than rinderine, its potential to be converted to the parent alkaloid in vivo means it cannot be considered entirely non-genotoxic. Further in vivo studies are warranted to quantify the rate of retro-reduction of this compound and to establish a more precise risk assessment for this compound.
References
A Comparative Guide to Inter-laboratory Quantification of Rinderine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) of toxicological significance. Ensuring accurate and reproducible quantification of this compound is critical for food safety, quality control of herbal products, and toxicological assessments. This document outlines the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from multiple studies, to facilitate method selection and inter-laboratory result comparison.
Data Presentation: Comparison of Method Performance
The following table summarizes quantitative data from various validated LC-MS/MS and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the analysis of pyrrolizidine alkaloids, including N-oxides. While specific inter-laboratory comparison data for this compound is not publicly available, this compilation of performance characteristics from different studies serves as a benchmark for what can be expected from these analytical approaches.
| Parameter | Method A (UHPLC-MS/MS) | Method B (LC-MS/MS) | Method C (UHPLC-MS/MS) | Acceptance Criteria |
| Matrix | Honey, Milk, Tea | Honey, Herbal Tea | Plant-based foods, Honey | - |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg[1] | Calculated at S/N of 3[2] | 0.6 µg/kg (method LOD)[3] | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg[1] | Below minimum requirements by German Federal Office[2] | 1.2 µg/kg (for coeluting isomers)[3] | Signal-to-noise ratio ≥ 10 |
| Linearity (R²) | > 0.99[1] | Not explicitly stated | > 0.99[3] | R² ≥ 0.99 |
| Recovery (%) | 64.5–112.2%[1] | 70–120%[2] | Spiked at various levels[3] | 70–120% |
| Precision (RSD) | < 15% (intraday and interday)[1] | Not explicitly stated | Not explicitly stated | ≤ 20% at LLOQ, ≤ 15% at other levels |
| Matrix Effect | Evaluated[1] | Compensated with matrix-matched calibration[2] | Acknowledged as a potential issue[2][3] | Within ±20% considered weak[1] |
Experimental Protocols
The following sections detail a generalized, robust methodology for the quantification of this compound based on common practices in the cited literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely adopted technique for the cleanup and concentration of pyrrolizidine alkaloids from complex matrices.
-
Objective: To extract this compound from the sample matrix and remove interfering substances.
-
Procedure:
-
Extraction: Homogenize 1-5 grams of the sample. Extract the analytes using an acidic aqueous solution (e.g., 0.1 M sulfuric acid or 0.1% formic acid in water/methanol).[4] The acidic conditions aid in the extraction of the protonated forms of the alkaloids.
-
Centrifugation: Centrifuge the mixture to separate the solid debris from the liquid extract.
-
SPE Cleanup: Use a strong cation exchange (SCX) SPE cartridge.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by the acidic extraction solution.
-
Loading: Load the supernatant from the centrifugation step onto the cartridge. The protonated PAs and PANOs will be retained.
-
Washing: Wash the cartridge with a weak organic solvent to remove non-polar and weakly retained interferences.
-
Elution: Elute the target analytes with a basic organic solvent, such as methanol containing 0.5% ammonium (B1175870) hydroxide.[4] The basic pH neutralizes the charge on the alkaloids, allowing for their elution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of this compound at trace levels.
-
Objective: To chromatographically separate this compound from its isomers and other matrix components, and to quantify it with high specificity.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[5] For enhanced retention of polar compounds like N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[6][7][8]
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or ammonium formate).[9]
-
Solvent B: An organic solvent such as acetonitrile (B52724) or methanol with the same modifier.[9]
-
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.5 mL/min.[9]
-
Injection Volume: 1-10 µL.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and a corresponding transition for an internal standard. The use of at least two transitions per compound enhances the reliability of identification.[2]
-
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Logical Relationship in LC-MS/MS Method Development
Caption: Key considerations in developing an LC-MS/MS method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rinderine N-oxide Certified Reference Material for Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rinderine N-oxide certified reference materials (CRMs) and other commercially available pyrrolizidine (B1209537) alkaloid (PA) N-oxide standards. It is designed to assist in the selection of the most suitable reference material for analytical method validation, ensuring accuracy and reliability in the quantification of these potentially toxic compounds. This document includes a summary of available CRMs, a detailed experimental protocol for their analysis, and visualizations of the analytical workflow and structural relationships of pyrrolizidine alkaloids.
Comparison of this compound and Alternative Certified Reference Materials
Method validation for the analysis of pyrrolizidine alkaloids necessitates the use of high-purity, well-characterized certified reference materials. This compound is a key analyte in the assessment of food and herbal product contamination. Several suppliers offer this compound CRMs, typically as primary reference standards. The exact purity and concentration of each lot are specified on the Certificate of Analysis (CoA) provided by the manufacturer.[1][2] Below is a comparative overview of this compound and other relevant PA N-oxide CRMs.
| Certified Reference Material | Supplier(s) | Purity Specification | Format | Storage Conditions | Key Considerations |
| This compound | PhytoLab, Sigma-Aldrich (distributor), LGC Standards, Biosynth | ≥90.0% (HPLC) or specified on CoA | Solid/Neat | -20°C or below | Primary reference standard with certified absolute purity.[3] |
| Intermedine N-oxide | PhytoLab, Sigma-Aldrich (distributor), Biosynth | ≥95.0% (HPLC) or specified on CoA | Solid/Neat | -20°C or below | A stereoisomer of Lycopsamine N-oxide; crucial for chromatographic separation validation. |
| Lycopsamine N-oxide | PhytoLab, Sigma-Aldrich (distributor), Biosynth | Specified on CoA | Solid/Neat | -20°C or below | A common PA N-oxide found in various plant species. |
| Echimidine N-oxide | PhytoLab, Sigma-Aldrich (distributor) | ≥95.0% (HPLC) or specified on CoA | Solid/Neat | -20°C or below | Important for monitoring contamination from Echium species. |
| Senecionine N-oxide | PhytoLab, Sigma-Aldrich (distributor), Biosynth | ≥95.0% (HPLC) or specified on CoA | Solid/Neat | 2-8°C or -20°C | A macrocyclic PA N-oxide, representing a different structural class. |
| Heliotrine N-oxide | PhytoLab, Sigma-Aldrich (distributor) | ≥95.0% (HPLC) or specified on CoA | Solid/Neat | -20°C or below | A PA N-oxide relevant to contamination from the Boraginaceae family. |
| Riddelliine N-oxide | PhytoLab, Sigma-Aldrich (distributor) | ≥95.0% (HPLC) or specified on CoA | Solid/Neat | -20°C or below[4] | A known carcinogenic PA N-oxide.[4] |
| Spartioidine N-oxide | PhytoLab, Sigma-Aldrich (distributor) | ≥90.0% (HPLC) or specified on CoA | Solid/Neat | 2-8°C | Another example of a macrocyclic PA N-oxide. |
| Retrorsine N-oxide | PhytoLab | Specified on CoA[5] | Solid/Neat | 2-8°C[5] | A PA N-oxide with significant hepatotoxicity. |
Experimental Protocol: Quantification of this compound in Herbal Tea by UHPLC-MS/MS
This protocol describes a validated method for the extraction and quantification of this compound and other pyrrolizidine alkaloids in a complex matrix such as herbal tea. The method is based on established protocols for PA analysis in food and herbal products.[6][7]
1. Scope
This method is suitable for the quantitative analysis of this compound and other PAs in dried herbal tea samples. The limit of quantification (LOQ) for this method is typically in the low µg/kg range.
2. Principle
Pyrrolizidine alkaloids and their N-oxides are extracted from the sample matrix using an acidified aqueous/organic solution. The extract is then purified and concentrated using solid-phase extraction (SPE). The final determination is performed by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
3. Reagents and Materials
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (≥98%), Sulfuric acid (98%), Ammonia (B1221849) solution (25%)
-
Certified Reference Standards: this compound and other PA N-oxides of known purity
-
Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (e.g., Oasis MCX)
-
Sample Matrix: Dried and homogenized herbal tea
4. Instrumentation
-
UHPLC System: A system capable of gradient elution with a heated column compartment.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
5. Sample Preparation
-
Weigh 1.0 g of the homogenized herbal tea sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solution (0.05 M sulfuric acid in 50% methanol/water).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 5000 x g for 10 minutes.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 4 mL of water, followed by 4 mL of methanol.
-
Elute the analytes with 6 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
6. UHPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-70% B (linear gradient)
-
15-17 min: 70-95% B (linear gradient)
-
17-19 min: 95% B (hold)
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
7. Method Validation
The method should be validated according to international guidelines (e.g., ICH Q2(R1) or AOAC) for parameters including:
-
Specificity
-
Linearity and Range
-
Accuracy (recovery)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Visualizations
The following diagrams illustrate the experimental workflow for method validation and the structural classification of pyrrolizidine alkaloids.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. phytolab.com [phytolab.com]
- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. Riddelliine N-oxide phyproof® Reference Substance | 75056-11-0 [sigmaaldrich.com]
- 5. Retrorsine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Potency of Rinderine N-oxide: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological potency of Rinderine N-oxide relative to other pyrrolizidine (B1209537) alkaloids (PAs). Due to a significant lack of specific quantitative toxicity data for this compound in publicly available literature, this document focuses on the general principles of pyrrolizidine alkaloid N-oxide toxicity, supported by experimental data from related compounds. Detailed experimental protocols for in vitro cytotoxicity assessment are provided to facilitate further research and direct comparative studies.
Executive Summary
Pyrrolizidine alkaloids are a class of naturally occurring toxins, with their N-oxide derivatives generally exhibiting lower toxicity than the parent alkaloids. This reduced potency is attributed to the requirement of metabolic reduction of the N-oxide to the corresponding tertiary amine by gut microbiota and hepatic enzymes, followed by cytochrome P450-mediated activation to toxic pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. While direct comparative data for this compound is scarce, the principles of reduced toxicity for N-oxides are well-established for other PAs such as riddelliine N-oxide. For risk assessment purposes, in the absence of specific data, a cautious approach may consider the potency of the N-oxide to be equivalent to the parent PA.
Quantitative Data on Pyrrolizidine Alkaloid Potency
The following table summarizes available quantitative data for other pyrrolizidine alkaloids and their N-oxides to provide a general context for the expected potency of this compound. It is important to note that direct extrapolation of these values to this compound is not recommended without experimental verification.
| Compound | Assay Type | System | Endpoint | Result | Reference |
| Riddelliine | Genotoxicity | F344 Rats (in vivo) | DHP-derived DNA adducts in liver | 103.7 +/- 15.2 adducts/10^7 nucleotides | [1] |
| Riddelliine N-oxide | Genotoxicity | F344 Rats (in vivo) | DHP-derived DNA adducts in liver | 39.9 +/- 0.6 adducts/10^7 nucleotides (2.6-fold less than Riddelliine) | [1] |
| Retrorsine-N-oxide | Acute Toxicity | Rat (in vivo) | LD50 (oral) | 48 mg/kg | [2] |
| Various PAs | Acute Toxicity | Rat (in vivo) | LD50 (oral) | 34-300 mg/kg (for most significant PAs) |
DHP: Dehydropyrrolizidine
Experimental Protocols
To facilitate the toxicological evaluation of this compound and other PAs, detailed protocols for two standard in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][4]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used.[4]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[5]
-
Cell culture medium
-
Test compound
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment and confluence.[5]
-
Compound Treatment: Expose cells to varying concentrations of the test compound for a specified period (e.g., 24 hours).[5]
-
Neutral Red Incubation: Remove the treatment medium, wash the cells with DPBS, and add 100 µL of Neutral Red solution to each well. Incubate for 1-4 hours at 37°C.[5]
-
Destaining: Discard the Neutral Red solution, wash the cells with DPBS, and add 150 µL of the destain solution to each well.[5]
-
Absorbance Measurement: Shake the plate for at least 10 minutes to ensure complete solubilization of the dye. Measure the optical density at 540 nm using a microplate spectrophotometer.[5]
-
Data Analysis: Determine the percentage of neutral red uptake compared to the control and calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Metabolic Activation of Pyrrolizidine Alkaloids
The following diagram illustrates the general metabolic pathway for the activation of pyrrolizidine alkaloids, which is a critical step in their toxicity.
Caption: Metabolic activation pathway of pyrrolizidine alkaloids.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the key steps in a typical in vitro experiment to determine the cytotoxicity of a compound.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. qualitybiological.com [qualitybiological.com]
Comparison of different SPE cartridges for Rinderine N-oxide cleanup.
An Objective Comparison of Solid-Phase Extraction Cartridges for Rinderine N-oxide Cleanup
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine (B1209537) alkaloids (PAs), particularly the N-oxide forms like this compound, effective sample cleanup is paramount for accurate quantification. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering a balance of selectivity, recovery, and automation potential. This guide provides a comparative overview of different SPE cartridges commonly employed for the cleanup of this compound and other pyrrolizidine alkaloid N-oxides (PANOs), supported by available experimental data and detailed protocols.
Due to a lack of direct comparative studies focused solely on this compound, this guide leverages data from the broader class of PANOs. The chemical properties of these compounds are sufficiently similar to provide a reliable indication of the expected performance of different SPE cartridges for this compound cleanup.
Data Presentation: Performance of SPE Cartridges for PANO Cleanup
The selection of an SPE cartridge is critical and depends on the analyte's properties and the sample matrix. PANOs are polar and basic compounds, which guides the choice of appropriate stationary phases. The following table summarizes the performance of various SPE cartridges for the cleanup of PANOs, drawing from studies on this class of compounds.
| SPE Cartridge Type | Sample Matrix | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Considerations |
| Strong Cation Exchange (SCX) | Honey, Herbal Teas, Plant Material | Various PAs and PANOs | 70 - 120[1] | < 15[1] | Excellent for basic compounds; requires an alkaline elution step.[2][3] |
| Mixed-Mode Cation Exchange (MCX) | Various food matrices | Various PAs and PANOs | Not specified | Not specified | Combines ion exchange and reversed-phase retention for enhanced selectivity.[4] |
| Reversed-Phase C18 | Plant Material | Various PAs and PANOs | Not specified | Not specified | Effective for a range of polarities; sample pH adjustment is crucial.[5] |
| Oasis HLB | Biofluids, Environmental Water | Wide range of acidic, neutral, and basic compounds | 80 - 100 (for various compounds)[6] | < 6[6] | Water-wettable polymer, good retention for a broad polarity range.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the SPE cartridges discussed.
Strong Cation Exchange (SCX) SPE Protocol
SCX cartridges are highly effective for extracting basic compounds like PANOs from various matrices.
-
Sample Preparation:
-
Homogenize the sample (e.g., honey, plant material).
-
Extract with a dilute acid solution (e.g., 0.05 M sulfuric acid).
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition the SCX cartridge (e.g., 500 mg) with methanol (B129727) followed by the dilute acid solution.
-
Sample Loading: Load the acidic supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute the PANOs with an alkaline solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Reversed-Phase C18 SPE Protocol
C18 cartridges rely on hydrophobic interactions and are suitable for a broad range of analytes. For PANOs, pH adjustment of the sample is critical for good retention.
-
Sample Preparation:
-
Extract the sample as described for the SCX protocol.
-
Neutralize the acidic extract to a pH of approximately 7.[5]
-
-
SPE Procedure:
-
Post-Elution:
-
Evaporate the eluate and reconstitute for analysis.[5]
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction cleanup of this compound and other PANOs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
- 6. waters.com [waters.com]
- 7. gcms.cz [gcms.cz]
- 8. lcms.cz [lcms.cz]
Evaluating the Linearity of Rinderine N-oxide Calibration Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the linearity of calibration curves for Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide of toxicological concern. Given the challenges in obtaining analytical standards for every individual PA N-oxide, this document leverages data from isomeric and structurally related PAs to offer a robust framework for method validation and quantitative analysis. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for the sensitive and specific quantification of these compounds in various matrices.
Comparison of Linearity in Pyrrolizidine Alkaloid N-oxide Analysis
The linearity of an analytical method is a critical parameter, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. For the quantification of this compound and other PAs, achieving excellent linearity is paramount for accurate risk assessment in food safety and drug development.
| Analyte/Isomer Group | Method | Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Matrix | Reference |
| Usaramine & Usaramine N-oxide | LC-MS/MS | 1–2,000 ng/mL | > 0.990 | 1.0 ng/mL | Rat Plasma | [1] |
| Riddelliine N-oxide | LC-MS/MS | Not specified | Not specified | Not specified | Biological Incubations | [2] |
| 2-hydroxypyridine N-oxide | LC-MS/MS | 0.1–25 ng/mL | > 0.99 (inferred) | 0.1 ng/mL (reporting limit) | API Matrices | [3] |
| Various PA N-oxides | UHPLC-MS/MS | 0.05–2.5 µg/kg (LOQ range) | > 0.99 | 0.05–2.5 µg/kg | Honey, Milk, Tea | [4] |
| Rinderine + Echinatine (as sum) | UPLC-MS/MS | 0.6 - 250 µg/kg | > 0.9900 | 1.2 µg/kg | Plant-based food, Honey | |
| Lycopsamine N-oxide | UPLC-MS/MS | 0.6 - 250 µg/kg | > 0.9900 | 0.6 µg/kg | Plant-based food, Honey |
Key Observations:
-
High Correlation Coefficients: Across different studies and analytes, LC-MS/MS methods consistently achieve excellent linearity, with correlation coefficients (R²) greater than 0.99.
-
Wide Linear Ranges: The linear dynamic range can be quite broad, accommodating trace-level quantification as well as higher concentrations.
-
Low Limits of Quantification: Modern LC-MS/MS instrumentation allows for the quantification of PA N-oxides at low µg/kg or ng/mL levels, which is crucial for meeting regulatory limits in food and feed.[4]
-
Matrix Effects: The sample matrix can influence linearity. Therefore, matrix-matched calibration curves are often employed to ensure accuracy.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This section details a typical experimental protocol for the quantitative analysis of this compound, based on established methods for pyrrolizidine alkaloids.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the sample matrix while removing interfering substances.
-
Procedure:
-
Weigh a homogenized sample (e.g., 1-5 g of plant material, honey, or feed).
-
Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid in 50% methanol) using ultrasonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) and water.
-
Load the supernatant onto the SPE cartridge. The basic nitrogen of the pyrrolizidine ring will be protonated and retained.
-
Wash the cartridge with a weak solvent (e.g., water, methanol/water mixture) to remove neutral and acidic interferences.
-
Elute the this compound and other PAs with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For PA N-oxides, characteristic fragment ions are often observed.
-
3. Calibration Curve and Linearity Assessment
-
Prepare a series of calibration standards of this compound in a blank matrix extract covering the expected concentration range in the samples.
-
Inject the calibration standards and the prepared samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the linear range. An R² value > 0.99 is generally considered acceptable.
-
The Limit of Quantification (LOQ) is typically determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., a signal-to-noise ratio of ≥10).
Workflow for Linearity Assessment
The following diagram illustrates the logical workflow for establishing and evaluating the linearity of a calibration curve for this compound analysis.
Alternative Analytical Approaches
While LC-MS/MS is the preferred method for the quantitative analysis of this compound, other techniques have been used for the analysis of pyrrolizidine alkaloids, although they may have limitations:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and less specific than LC-MS/MS. It may be suitable for the analysis of highly contaminated samples but lacks the sensitivity for trace-level detection required for food safety applications. Co-elution with matrix components can also be a significant issue.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of non-volatile and thermally labile PA N-oxides. A derivatization step to increase volatility or a reduction of the N-oxides to their corresponding free bases would be necessary, adding complexity to the sample preparation and potentially introducing analytical errors.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS or LC-Orbitrap-MS offer high mass accuracy and can be used for both targeted and untargeted screening of PAs and their N-oxides. While powerful for identification, for routine quantification, triple quadrupole MS (MS/MS) operating in MRM mode often provides better sensitivity and a wider linear dynamic range.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the simultaneous quantitative analysis of pyrrolizidine alkaloids and their N-oxides in plant material [chromaappdb.mn-net.com]
Comparative Metabolism of Rinderine N-oxide: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), across different species. Due to a lack of direct comparative studies on this compound, this analysis is based on data from structurally similar and extensively studied PA N-oxides, primarily riddelliine N-oxide and indicine (B129459) N-oxide. The metabolic pathways and species-specific differences observed for these compounds are expected to be largely applicable to this compound.
Pyrrolizidine alkaloids and their N-oxides are naturally occurring compounds found in numerous plant species.[1] While PA N-oxides are generally considered less toxic than their parent PAs, their metabolic fate within the body is a critical determinant of their potential toxicity.[2] The primary metabolic activation of PAs occurs in the liver, leading to the formation of reactive pyrrolic metabolites that can cause hepatotoxicity.[3]
Metabolic Pathways and Species-Specific Differences
The metabolism of PA N-oxides primarily involves their reduction back to the parent tertiary PA. This bioactivation step is crucial as the parent PA can then be metabolized by hepatic cytochrome P450 enzymes to form toxic pyrrolic metabolites.[2][3] The reduction of PA N-oxides can be catalyzed by both hepatic microsomal enzymes and intestinal microbiota.[4][5]
Significant species differences exist in the susceptibility to PA toxicity, which is partly attributed to variations in their metabolic pathways.[6] Small herbivores such as rabbits and guinea pigs have been reported to be more resistant to PA toxicity compared to rats.[6] This resistance is associated with differences in the rates of hepatic metabolism and detoxification pathways.[6]
In Vitro Metabolism:
Studies using liver microsomes have been instrumental in elucidating the enzymatic processes involved in PA N-oxide metabolism. Under hypoxic conditions, rat liver microsomes have been shown to predominantly reduce riddelliine N-oxide back to its parent PA, riddelliine.[2] This reduction is diminished under aerobic conditions.[2] Human liver microsomes also demonstrate the ability to reduce PA N-oxides to their corresponding parent alkaloids.[5] The rate of this in vitro metabolism in human and rat liver microsomes follows the order of riddelliine ≥ retrorsine (B1680556) > monocrotaline.[5]
In Vivo Metabolism:
Animal studies have confirmed the in vivo reduction of PA N-oxides. In rats treated with riddelliine N-oxide, the parent alkaloid riddelliine and subsequent toxic metabolites, such as dehydroretronecine (B1196577) (DHP)-derived DNA adducts, have been detected in the liver.[2] Similarly, in rabbits, indicine N-oxide is metabolized to indicine, which can be detected in plasma and urine.[4] The gut flora plays a significant role in the in vivo reduction of indicine N-oxide in rabbits.[4]
Quantitative Metabolic Data
The following tables summarize quantitative data on the metabolism of representative PA N-oxides in different species and in vitro systems.
Table 1: In Vivo Metabolism of Riddelliine N-oxide in F344 Rats
| Parameter | Riddelliine N-oxide (1.0 mg/kg) | Riddelliine (1.0 mg/kg) | Reference |
| Liver DNA Adduct Level (adducts/10^7 nucleotides) | 39.9 ± 0.6 | 103.7 ± 4.2 (2.6-fold higher) | [2] |
Table 2: In Vitro Reduction of Riddelliine N-oxide by Rat Liver Microsomes
| Condition | Predominant Metabolite | Effect on Reduction | Reference |
| Hypoxic (argon) | Riddelliine | - | [2] |
| Aerobic | Reduced formation of Riddelliine | Diminished | [2] |
Table 3: Comparative In Vitro Metabolism Rate of PA N-oxides in Human and Rat Liver Microsomes
| Pyrrolizidine Alkaloid N-oxide | Relative Rate of Metabolism | Reference |
| Riddelliine N-oxide | High | [5] |
| Retrorsine N-oxide | High | [5] |
| Monocrotaline N-oxide | Low | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PA N-oxide metabolism. Below are representative protocols for in vivo and in vitro studies.
In Vivo Metabolism Study Protocol (Adapted from studies on Riddelliine N-oxide in rats[2])
-
Animal Model: Male F344 rats.
-
Test Compound Administration: Administration of this compound (or a representative PA N-oxide) at a specified dose (e.g., 1.0 mg/kg body weight) via oral gavage for consecutive days. A control group receives the vehicle.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
DNA Adduct Analysis:
In Vitro Metabolism Study Protocol (Adapted from studies with liver microsomes[2][5][7])
-
Enzyme Source: Pooled liver microsomes from the species of interest (e.g., rat, rabbit, human).[7]
-
Incubation Conditions:
-
Incubate the PA N-oxide with liver microsomes in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Include cofactors such as an NADPH-generating system.
-
Conduct incubations under both aerobic and hypoxic (e.g., argon atmosphere) conditions to assess the role of oxygen.
-
-
Metabolite Analysis:
-
Terminate the reaction and extract the metabolites.
-
Analyze the formation of the parent PA and other metabolites using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Visualizations
Metabolic Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic conversion of indicine N-oxide to indicine in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ESI and APCI for the Mass Spectrometry Analysis of Rinderine N-oxide
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the mass spectrometric analysis of Rinderine N-oxide. This document outlines the theoretical basis for selecting an ionization source and presents supporting data and experimental protocols to guide analytical method development.
This compound, a pyrrolizidine (B1209537) alkaloid N-oxide, is a polar, thermally labile compound. The choice of ionization technique is critical for its accurate and sensitive detection in mass spectrometry. This guide explores the principles of ESI and APCI and their respective applicability to the analysis of this and similar N-oxide compounds.
Principles of Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for polar, non-volatile molecules. It generates ions from a liquid phase by applying a high voltage to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. Due to its gentle nature, ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it the preferred method for the analysis of pyrrolizidine alkaloids and their N-oxides.[1]
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile analytes.[2] In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a charge to the analyte molecules through chemical reactions. This process involves higher temperatures than ESI, which can be a significant drawback for thermally sensitive compounds like N-oxides.[3]
Comparative Analysis: ESI vs. APCI for this compound
The inherent polarity and thermal lability of this compound make ESI the superior ionization technique for its analysis. While direct quantitative comparisons for this compound are not extensively documented in peer-reviewed literature, the known characteristics of both ionization methods and data from related compounds allow for a robust comparative assessment.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Signal Intensity | High | Moderate to Low | ESI is highly efficient for pre-formed ions in solution and polar molecules. APCI's efficiency is limited by the volatility and thermal stability of the analyte. |
| Limit of Detection (LOD) | Lower | Higher | The higher ionization efficiency of ESI for polar compounds like this compound generally leads to lower detection limits.[4] |
| Limit of Quantitation (LOQ) | Lower | Higher | Consistent with lower LODs, ESI allows for more sensitive quantification.[4] |
| In-source Fragmentation | Minimal | Significant (Deoxygenation) | ESI is a soft ionization technique preserving the molecular ion. APCI's high temperatures often cause the loss of the oxygen atom from the N-oxide, forming the [M+H-16]⁺ ion.[5] |
| Matrix Effects | More Susceptible | Less Susceptible | APCI can be less prone to ion suppression from co-eluting matrix components compared to ESI.[6] |
| Adduct Formation | Common ([M+Na]⁺, [M+K]⁺) | Less Common | ESI is prone to forming adducts with salts present in the mobile phase, which can complicate spectra.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound using LC-ESI-MS/MS and a projected protocol for LC-APCI-MS/MS.
LC-ESI-MS/MS Protocol for this compound
This protocol is based on established methods for the analysis of pyrrolizidine alkaloids.[7]
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is typically used.[7]
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[8]
-
Mobile Phase B: 5 mmol/L ammonium formate and 0.1% formic acid in methanol.[8]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[8]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.[7]
Mass Spectrometry (ESI):
-
Ionization Mode: Positive Ion Mode.
-
Ion Spray Voltage: 3.5 kV.[7]
-
Capillary Temperature: 325 °C.[7]
-
Nebulizing Gas Pressure: 50 psi.[7]
-
Drying Gas Flow: 12 L/min.[7]
-
MS/MS Fragmentation: The protonated molecule of this compound ([M+H]⁺) would be selected as the precursor ion. Characteristic product ions for monoester N-oxides include m/z 111 and 172.[7]
Projected LC-APCI-MS/MS Protocol for this compound
This protocol is a projection based on general APCI methods and the known behavior of N-oxides.
Liquid Chromatography:
-
The same LC conditions as for the ESI method can be employed.
Mass Spectrometry (APCI):
-
Ionization Mode: Positive Ion Mode.
-
Nebulizer Temperature: 400-500 °C (parameter to be optimized to control deoxygenation).
-
Corona Discharge Current: 5 µA.
-
Capillary Temperature: 250 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Gas Pressure: 60 psi.
-
MS/MS Fragmentation: Both the protonated molecule ([M+H]⁺) and the in-source fragment corresponding to the deoxygenated form ([M+H-16]⁺) should be monitored as precursor ions.
Visualizing the Comparison
The following diagrams illustrate the logical workflow for selecting an ionization source and the distinct fragmentation pathways expected for this compound in ESI and APCI.
Caption: Workflow for selecting an ionization source for this compound.
References
- 1. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in detected components by ionization methods ESI and APCI. 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis: Rinderine N-oxide vs. Senecionine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological potency of two pyrrolizidine (B1209537) alkaloid (PA) N-oxides: rinderine (B1680642) N-oxide and senecionine (B1681732) N-oxide. The information presented is based on available experimental data and established principles of PA N-oxide toxicology.
Executive Summary
Direct comparative studies on the potency of rinderine N-oxide and senecionine N-oxide are not currently available in the public domain. However, based on the general understanding of pyrrolizidine alkaloid (PA) N-oxide toxicity, it is established that their potency is intrinsically linked to their metabolic conversion to their corresponding parent PAs. Senecionine N-oxide has been more extensively studied, with data available on its relative potency to senecionine. For this compound, there is a significant lack of quantitative toxicity data. Both compounds are presumed to exert their toxic effects through bioactivation in the liver, leading to the formation of reactive pyrrolic metabolites that can cause cellular damage.
Introduction to Pyrrolizidine Alkaloid N-Oxides
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species. Their N-oxide derivatives are often considered less toxic than the parent alkaloids due to their higher polarity and reduced ability to cross cell membranes. However, PA N-oxides can be reduced back to their respective parent PAs by intestinal microbiota and hepatic enzymes, subsequently undergoing metabolic activation to toxic pyrrolic species. This bioactivation is a critical determinant of their overall toxicity.
Quantitative Data Comparison
A direct quantitative comparison of the potency of this compound and senecionine N-oxide is hampered by the limited availability of data for this compound. The following tables summarize the available data for each compound and its parent alkaloid.
Table 1: Potency Data for Senecionine N-oxide and Senecionine
| Compound | Metric | Value | Species | Endpoint | Reference |
| Senecionine | LD50 | 65 mg/kg | Rodents | - | |
| Senecionine N-oxide | Relative Potency (REP) | 0.88 | Rats | Area under the concentration-time curve (AUC) for senecionine | |
| Senecionine N-oxide | Relative Potency (REP) | 0.61 | Rats | AUC of pyrrole-protein adduct formed |
Table 2: Potency Data for this compound and Rinderine
| Compound | Metric | Value | Species | Endpoint | Reference |
| Rinderine | Minimum Lethal Dose | 960 mg/kg | Rats | Intraperitoneal administration | |
| This compound | Acute Toxicity (Oral) | No data available | - | - |
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for both this compound and senecionine N-oxide involves a two-step metabolic
Safety Operating Guide
Navigating the Safe Disposal of Rinderine N-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Chemical and Physical Properties
| Data Point | Value |
| Oral LD50 | No data available |
| Dermal LD50 | No data available |
| Inhalation LC50 | No data available |
| Permissible Exposure Limit (PEL) | No data available |
| Threshold Limit Value (TLV) | No data available |
Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that these procedures are carried out by licensed professionals and in accordance with all applicable regulations.
Waste Collection and Storage:
-
Containerization: Collect waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Disposal Methods:
-
Licensed Chemical Destruction Plant: The recommended method for disposal is to transfer the waste to a licensed chemical destruction facility. These facilities are equipped to handle and neutralize hazardous chemical waste safely.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing. This process must be performed in a specialized incinerator that can manage potentially hazardous combustion byproducts.
Prohibitions:
-
DO NOT discharge this compound waste into sewer systems.
-
DO NOT contaminate water sources, foodstuffs, animal feed, or seeds with the compound.
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.
-
Collection: Carefully collect the spilled material using appropriate personal protective equipment (PPE) and place it in a suitable container for disposal.
Experimental Protocols
Currently, there are no standardized experimental protocols cited for the specific neutralization or disposal of this compound in a laboratory setting. The recommended procedure is to follow the guidelines for chemical waste disposal as outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the proper disposal workflow for this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Rinderine N-oxide
For researchers, scientists, and professionals in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Rinderine N-oxide, a pyrrolizidine (B1209537) alkaloid.[1] By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
When working with this compound, a substance that requires careful handling, specific personal protective equipment (PPE) is mandatory to prevent exposure. All personnel must be trained on the appropriate procedures before handling this compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Fire/flame resistant and impervious clothing. | - |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. | - |
Handling and Storage:
-
Always handle this compound in a well-ventilated area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Skin and eye contact should be strictly avoided.[2]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep the compound away from foodstuff containers and incompatible materials.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor immediately.[2]
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Collect the spillage for disposal. Do not let the chemical enter drains.[2]
Disposal Plan:
-
Collect and arrange for disposal in accordance with local, state, and federal regulations.
-
Discharge into the environment must be avoided.[2]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow outlines the critical stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
